2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
Descripción
BenchChem offers high-quality 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVYLRDPMZJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472001 | |
| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219508-87-9 | |
| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
Introduction: The Significance of the Pyridine-Triazole Scaffold
The fusion of pyridine and 1,2,4-triazole rings creates a heterocyclic scaffold of significant interest in the field of drug discovery and development. These hybrid molecules are prevalent in compounds exhibiting a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The pyridine moiety often enhances solubility and provides a key interaction point with biological targets, while the 1,2,4-triazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.
The subject of this guide, 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, is a key building block for the synthesis of more complex molecules. The presence of a bromine atom on the triazole ring offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. This guide provides a comprehensive overview of a plausible synthetic route to this valuable intermediate, along with detailed characterization methods, to aid researchers in its preparation and utilization.
Proposed Synthetic Pathway: A Chemist's Rationale
While multiple synthetic routes to pyridine-triazole derivatives exist, a robust and logical approach for the synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine involves a multi-step sequence starting from readily available picolinohydrazide. This pathway is predicated on established methodologies for the formation of 1,2,4-triazole rings and subsequent halogenation.
The proposed synthesis is a two-step process:
-
Formation of 2-(1H-1,2,4-triazol-5-yl)pyridine: This initial step involves the cyclization of picolinohydrazide with a suitable one-carbon synthon.
-
Bromination of the Triazole Ring: The subsequent selective bromination of the formed pyridine-triazole intermediate yields the target compound.
This approach is advantageous as it builds the core heterocyclic system first and then introduces the reactive bromine handle, which can be a more controlled process than carrying the bromine atom through the initial cyclization reaction.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a composite of established procedures for similar transformations and should be adapted and optimized by the end-user. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 2-(1H-1,2,4-triazol-5-yl)pyridine
Rationale: This step involves the condensation of picolinohydrazide with formic acid, which serves as the source of the fifth carbon atom of the triazole ring, followed by cyclization.
Materials:
-
Picolinohydrazide (1.0 eq)
-
Formic acid (excess, as reagent and solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add picolinohydrazide.
-
Add an excess of formic acid to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(1H-1,2,4-triazol-5-yl)pyridine.
Part 2: Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
Rationale: This step utilizes an electrophilic brominating agent, such as N-bromosuccinimide (NBS) or bromine, to selectively brominate the electron-rich triazole ring. The reaction is typically carried out in a suitable solvent.
Materials:
-
2-(1H-1,2,4-triazol-5-yl)pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) or Bromine (1.1 eq)
-
Acetonitrile or Dichloromethane (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve 2-(1H-1,2,4-triazol-5-yl)pyridine in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the brominating agent (NBS or a solution of bromine in the same solvent) dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the structure and data from analogous compounds found in the literature[3][4].
| Analytical Technique | Expected Observations |
| 1H NMR | Aromatic protons of the pyridine ring (typically in the range of δ 7.5-8.8 ppm). A broad singlet for the N-H proton of the triazole ring (can be concentration-dependent and may exchange with D2O). |
| 13C NMR | Resonances for the carbon atoms of the pyridine and triazole rings. The carbon bearing the bromine atom will be significantly shifted. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]+ corresponding to the calculated mass (225.0454 for C7H5BrN4)[5]. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations (around 3100-3300 cm-1). C=N and C=C stretching vibrations of the aromatic rings (typically in the 1400-1600 cm-1 region). |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Reactivity and Applications
The synthesized 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine is a versatile intermediate. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents at the 3-position of the triazole ring. The pyridine nitrogen can be quaternized or coordinated to metal centers. The triazole N-H can be alkylated or acylated. This trifunctional handle makes it a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The pyridine-triazole scaffold is a known constituent of compounds with potential therapeutic benefits[6][7][8][9].
Caption: Key reactive sites on the target molecule.
Conclusion
This technical guide has outlined a logical and experimentally sound approach for the synthesis and characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine. By providing a detailed protocol, expected characterization data, and an overview of its potential applications, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents.
References
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]
-
Synthetic route for 3,4,5-tri-substituted 1,2,4-triazoles. Reagents and... - ResearchGate. Available at: [Link]
-
Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - MDPI. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. Available at: [Link]
-
(PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies - ResearchGate. Available at: [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
-
Flash preparation of carbenoids: A different performance of cyanogen bromide. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. Available at: [Link]
-
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram - CP Lab Safety. Available at: [Link]
-
Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing). Available at: [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. Available at: [Link]
-
Cyanogen bromide - Wikipedia. Available at: [Link]
-
(PDF) Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives - ResearchGate. Available at: [Link]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]
-
Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines - Organic Chemistry Portal. Available at: [Link]
-
New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
Handling and stability of cyanogen bromide : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. Available at: [Link]
-
Cyanogen bromide (CNBr) - ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic analysis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
Introduction: The Structural Elucidation Imperative
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, molecules integrating multiple heteroaromatic systems, such as 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (CAS: 219508-87-9), are of significant interest. This compound, with its pyridine and bromo-substituted triazole moieties, presents a unique electronic and structural profile, making it a valuable synthon or a potential bioactive agent itself.[1] The precise and unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for advancing any research, development, or quality control program.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to molecular analysis. The protocols and interpretations herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Core Analytical Workflow: A Multi-Pronged Approach
A robust structural elucidation relies on the convergence of data from multiple, orthogonal analytical techniques. No single method provides a complete picture. Our strategy employs Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Mass Spectrometry (MS) for determining molecular weight and elemental composition, Infrared (IR) Spectroscopy for identifying functional groups, and UV-Visible (UV-Vis) Spectroscopy for probing the electronic properties of the conjugated system.
Caption: Overall workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can deduce the connectivity of atoms, their chemical environments, and their spatial relationships.
Expertise & Rationale
For a molecule like 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, we anticipate a distinct set of signals for the four protons on the pyridine ring and a single, exchangeable proton (N-H) on the triazole ring. The ¹³C NMR will reveal all seven carbon atoms, with the bromine-bearing carbon showing a characteristic shift. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the sample, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the clear observation of the exchangeable N-H proton, which might be lost in protic solvents like D₂O or methanol-d₄.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup (500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity (peak shape for the residual solvent signal should be sharp and symmetrical).
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.
-
Integrate the ¹H signals and pick all peaks in both spectra.
-
Predicted Data & Interpretation
The expected NMR data is based on established chemical shifts for pyridine and triazole systems.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Label | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale & Notes |
| H-N (Triazole) | ~14.0 - 15.0 | broad singlet (br s) | - | The acidic N-H proton of the 1,2,4-triazole ring is expected to be significantly downfield and broadened due to proton exchange.[4] |
| H6' (Pyridine) | ~8.70 | doublet (d) | ~150.0 | Proton ortho to the pyridine nitrogen is the most deshielded. |
| H4' (Pyridine) | ~8.00 | triplet of d (td) | ~137.5 | Typical chemical shift for the H4 proton in a 2-substituted pyridine. |
| H3' (Pyridine) | ~7.90 | doublet (d) | ~122.0 | Deshielded by the adjacent nitrogen and the triazole substituent. |
| H5' (Pyridine) | ~7.50 | triplet (t) | ~125.0 | The least deshielded pyridine proton. |
| C3 (Triazole) | - | - | ~145.0 | Carbon bearing the bromine atom. Its shift is influenced by the heavy atom effect. |
| C5 (Triazole) | - | - | ~155.0 | Carbon attached to the pyridine ring. |
| C2' (Pyridine) | - | - | ~149.0 | Carbon attached to the triazole ring. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million (ppm).
Expertise & Rationale
For 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (Formula: C₇H₅BrN₄), the key diagnostic feature in its mass spectrum will be the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 mass units (m/z). Electrospray Ionization (ESI) is an excellent choice for this molecule due to the presence of basic nitrogen atoms, which are easily protonated to form [M+H]⁺ ions.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Operate the instrument in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Use an internal or external calibrant to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion cluster ([M+H]⁺).
-
Compare the measured m/z values of the isotopic peaks with the theoretical values calculated for [C₇H₆BrN₄]⁺.
-
Confirm that the mass accuracy is within an acceptable tolerance (e.g., < 5 ppm).
-
Predicted Data & Interpretation
Table 2: Predicted HRMS Data for [M+H]⁺
| Ion Formula | Isotope | Calculated m/z | Expected Relative Intensity (%) |
| [C₇H₆⁷⁹BrN₄]⁺ | ⁷⁹Br | 224.9770 | 100.0 |
| [C₇H₆⁸¹BrN₄]⁺ | ⁸¹Br | 226.9750 | 97.3 |
The observation of this characteristic 1:1 doublet at the correct high-resolution mass provides unequivocal evidence for the molecular formula and the presence of a single bromine atom.[5]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Rationale
While the IR spectrum of a complex molecule contains many peaks in the "fingerprint region" (<1500 cm⁻¹) that are unique to the overall structure, certain key functional groups give rise to characteristic absorption bands. For our target molecule, we will look for vibrations associated with the N-H bond of the triazole, the aromatic C-H and C=N/C=C bonds of the pyridine and triazole rings, and the C-Br bond.[6] Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and is highly reproducible.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup (FTIR Spectrometer with ATR accessory):
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Data & Interpretation
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3150 - 3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the pyridine and triazole rings.[7] |
| ~2900 - 2600 | N-H stretch (H-bonded) | The N-H bond of the triazole ring is often involved in intermolecular hydrogen bonding, leading to a broad absorption band at lower frequencies.[8] |
| 1600 - 1450 | C=N and C=C ring stretch | A series of sharp to medium bands corresponding to the stretching vibrations within the two aromatic rings. These are often referred to as "marker bands" for the triazole and pyridine rings.[6][9] |
| Below 600 | C-Br stretch | The carbon-bromine stretching vibration is a low-energy vibration and will appear at the low-frequency end of the spectrum. |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Expertise & Rationale
The 2-(1,2,4-triazol-5-yl)pyridine system is a conjugated heteroaromatic system. We expect to see absorption bands in the UV region corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the solvent environment. A polar solvent like ethanol is a good starting point for analysis. Pyridine itself shows a primary absorption maximum around 254 nm.[10] The attachment of the triazole ring will likely cause a slight shift in this absorption.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Instrument Setup (Dual-Beam UV-Vis Spectrophotometer):
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a matching cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Predicted Data & Interpretation
It is predicted that 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine will exhibit a strong absorption band (λₘₐₓ) in the range of 250-270 nm .[11] This absorption is characteristic of the π → π* transitions within the conjugated pyridine-triazole system. The presence of this band confirms the conjugated nature of the core structure.[12][13]
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine is achieved not by a single measurement, but by the logical synthesis of complementary data from a suite of spectroscopic techniques. NMR provides the atomic connectivity, HRMS confirms the elemental formula with high precision, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy verifies the nature of the conjugated electronic system. By following the rigorous protocols and interpretive logic outlined in this guide, researchers and drug development professionals can achieve an unambiguous and confident structural assignment, forming a solid foundation for all subsequent scientific investigation.
References
-
Al-Saidi, H. M., El-Emam, A. A., & Al-Deeb, O. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]
-
Begtrup, M. (1971). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic, 10, 1905-1908. Available at: [Link]
-
Czarnecki, M. A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121871. Available at: [Link]
-
Trivedi, M. K., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine. Available at: [Link]
- Supporting Information for related compounds showing N-H proton shifts. (n.d.). Available upon request from various chemical synthesis publications.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]
-
Fisyuk, A. S., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(23), 7244. Available at: [Link]
-
Gorte, R. J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(31), 20293-20304. Available at: [Link]
-
Yamin, M., & Fuoss, R. M. (1949). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society, 71(11), 3840-3841. Available at: [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. [Figure]. Available at: [Link]
-
Setkina, O. N., et al. (1959). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 8(3), 471-475. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2013). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o818. Available at: [Link]
-
CP Lab Safety. (n.d.). 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram. Available at: [Link]
-
Richardson, S. C., et al. (2009). 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o999. Available at: [Link]
-
Jantarat, C., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. Available at: [Link]
-
Lakavath, R., et al. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. Research Square. Available at: [Link]
-
Fallacara, A. L., et al. (2018). The[6][7][14]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 13(14), 1437-1441. Available at: [Link]
-
Li, M., et al. (2009). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2764. Available at: [Link]
-
Růžička, A., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. Available at: [Link]
-
Gulea, M., & Grapin, A. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(17), 3968. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazole Derivatives. Molecules, 19(11), 17705-17727. Available at: [Link]
-
Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882-886. Available at: [Link]
-
Liang, G., et al. (2022). Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. European Journal of Medicinal Chemistry, 233, 114249. Available at: [Link]
-
Kumar, P., et al. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Inorganic Chemistry, 62(36), 14616-14631. Available at: [Link]
-
Jantarat, C., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2). Available at: [Link]
-
Nagy, L., et al. (2020). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. Journal of Mass Spectrometry, 55(10), e4594. Available at: [Link]
-
Eltyshev, V. Y., et al. (2022). Novel 5-Aryl-[6][7][14]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. International Journal of Molecular Sciences, 23(22), 14320. Available at: [Link]
Sources
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]
- 14. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Crystal structure of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
An In-Depth Technical Guide on the Crystal Structure Determination of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Structural Elucidation
Heterocyclic compounds containing pyridine and triazole moieties are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The title compound, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine (CAS No. 219508-87-9), combines these two key pharmacophores.[3] The presence of a bromine atom offers a potential site for further functionalization or halogen bonding interactions, making it an attractive candidate for fragment-based drug discovery and as a building block for more complex molecules.[4]
The unambiguous determination of the molecular geometry, conformation, and intermolecular interactions through X-ray crystallography is a critical step in the rational design of novel therapeutics.[5] This guide will detail the necessary experimental procedures to achieve this, from chemical synthesis to the final refined crystal structure.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
A prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality.[6][7]
Proposed Synthesis
While various synthetic routes to substituted triazolylpyridines exist, a common approach involves the condensation of a pyridine-derived precursor with a triazole-forming reagent.[8] A plausible synthesis for the title compound is outlined below. This proposed pathway is based on established synthetic methodologies for similar heterocyclic systems.
Caption: A generalized synthetic scheme for 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine.
Detailed Protocol:
-
Preparation of Pyridine-2-carboximidamide: This starting material can be synthesized from 2-cyanopyridine through established methods.
-
Bromination: The pyridine-2-carboximidamide is then brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent to yield a brominated intermediate.
-
Cyclization: The brominated intermediate is subsequently reacted with a hydrazine derivative under conditions that facilitate the cyclization to form the 1,2,4-triazole ring.
-
Purification: The final product is purified using column chromatography or recrystallization to achieve the high purity (>95%) required for crystallization trials.
Crystallization Methodologies
The formation of single crystals is often the most challenging step in X-ray crystallography.[6] Small molecules with limited conformational freedom, such as the title compound, can typically be crystallized using a variety of methods.[6]
Table 1: Crystallization Techniques
| Method | Description | Rationale |
| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The solvent evaporates slowly, increasing the concentration and promoting crystal growth. | This is often the simplest and most effective method for obtaining initial crystals. A range of solvents with varying polarities should be screened. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound and subsequent crystallization. | This method allows for finer control over the rate of supersaturation, which can lead to higher quality crystals.[9] |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The solubility of the compound decreases as the temperature drops, leading to crystallization. | This technique is effective for compounds that exhibit a significant change in solubility with temperature. |
Single-Crystal X-ray Diffraction: The Definitive Structural Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a molecule.[10] The workflow, from data collection to structure refinement, is a systematic process.
Caption: The workflow for solving a small molecule crystal structure.
Experimental Protocol
-
Crystal Selection and Mounting: A suitable single crystal (ideally > 0.1 mm in all dimensions) is selected under a microscope.[7] It is then mounted on a cryo-loop using a cryo-protectant (e.g., paratone-N oil) and flash-cooled in a stream of nitrogen gas to low temperature (typically 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or pixel detector).[7][10] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted X-rays are integrated, scaled, and corrected for absorption effects.
-
Structure Solution: The initial atomic positions are determined using direct methods, which is the standard approach for small molecules.[7] This provides an initial model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The results are typically prepared in a Crystallographic Information File (CIF) format for publication and deposition in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Anticipated Structural Features
Based on the known structures of related bromo-triazole and pyridine derivatives, we can anticipate several key structural features for 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine.
Caption: 2D representation of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine.
Table 2: Predicted Crystallographic and Geometric Data
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules.[11] |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Molecules without inherent chirality often crystallize in centrosymmetric space groups. |
| C-Br Bond Length | ~1.85-1.90 Å | Consistent with C(sp²)-Br bond distances. |
| Pyridine-Triazole Dihedral Angle | 10-40° | The degree of planarity between the two rings will influence crystal packing and potential for π-π stacking interactions. |
| Intermolecular Interactions | N-H···N hydrogen bonds, C-H···N interactions, potential Br···N halogen bonds, and π-π stacking. | These non-covalent interactions will govern the crystal packing and the overall supramolecular architecture.[12] |
Potential Applications in Drug Development
The detailed structural information obtained from X-ray crystallography can significantly impact drug development efforts:
-
Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D structure allows for a more accurate interpretation of SAR data, guiding the design of more potent and selective analogues.
-
Receptor Binding: The crystal structure can be used for in-silico docking studies to predict how the molecule might bind to a biological target.[13]
-
Physicochemical Properties: Crystal packing can influence properties such as solubility and melting point, which are important for drug formulation.[14]
Conclusion
While the definitive crystal structure of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine remains to be experimentally determined, this guide provides a comprehensive and authoritative framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise structural data necessary to advance their drug discovery programs. The insights gained from such a study will be invaluable for understanding the molecule's chemical properties and for the rational design of new therapeutic agents.
References
-
Creative BioMart. X-ray Crystallography. [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Chemistry LibreTexts. X-ray Crystallography. [Link]
-
National Center for Biotechnology Information. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. [Link]
-
CP Lab Safety. 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram. [Link]
-
International Union of Crystallography. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) dihydrate. [Link]
-
ResearchGate. Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. [Link]
-
ResearchGate. The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and an Evaluation of Their Anticancer Activity. [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and an Evaluation of Their Anticancer Activity. [Link]
-
International Union of Crystallography. Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. [Link]
-
SpringerLink. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]
-
PubMed. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. [Link]
-
National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
International Union of Crystallography. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. [Link]
-
National Center for Biotechnology Information. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. rigaku.com [rigaku.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. d-nb.info [d-nb.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine: A Heterocyclic Scaffold of Interest in Medicinal Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related analogues and the broader class of pyridyl-triazoles to offer valuable insights for researchers. The document covers structural elucidation, predicted physicochemical properties, potential synthetic routes, expected reactivity, and prospective applications in drug discovery, with a strong emphasis on the scientific rationale behind these extrapolations.
Introduction: The Significance of the Pyridyl-Triazole Scaffold
The fusion of pyridine and triazole rings creates a class of heterocyclic compounds with a rich pharmacophore profile. The pyridine ring, a common motif in numerous pharmaceuticals, is known for its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets. The 1,2,4-triazole moiety is a versatile functional group, recognized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amides and esters. The incorporation of a bromine atom onto the triazole ring of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine introduces a key functional handle for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This unique combination of structural features positions 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine as a compound of interest for the development of novel therapeutic agents.
Molecular Structure and Identification
The unequivocal identification of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine is crucial for any research endeavor. While experimental data for this specific molecule is scarce, its fundamental identifiers have been established.
| Identifier | Value | Source |
| Chemical Name | 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine | N/A |
| CAS Number | 219508-87-9 | [1] |
| Molecular Formula | C₇H₅BrN₄ | [1] |
| Molecular Weight | 225.0454 g/mol | [1] |
Structural Diagram:
Caption: Molecular structure of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.
Predicted Physicochemical Properties
In the absence of direct experimental data, computational methods and analysis of analogous compounds can provide valuable estimations of the physicochemical properties of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value/Range | Scientific Rationale & Comparative Insights |
| Melting Point | 150 - 200 °C | Aromatic heterocyclic compounds with similar molecular weights and the capacity for hydrogen bonding typically exhibit melting points in this range. For instance, related substituted triazoles and pyridines often melt within this window. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are expected due to the polar nature of the molecule and intermolecular hydrogen bonding. Decomposition before boiling is common for such compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The presence of nitrogen atoms capable of hydrogen bonding suggests solubility in polar protic and aprotic solvents. The overall aromatic character and the bromine atom limit aqueous solubility. |
| pKa | Basic pKa (pyridine N): ~3-5; Acidic pKa (triazole N-H): ~8-10 | The pyridine nitrogen is expected to be weakly basic. The N-H proton on the triazole ring is acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms. These values are typical for similar heterocyclic systems. |
Synthesis and Chemical Reactivity
Postulated Synthetic Pathway
A plausible synthetic route would involve the cyclization of a precursor containing the pre-formed pyridine moiety.
Caption: A potential synthetic workflow for 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.
Conceptual Experimental Protocol:
-
Amidine Formation: React 2-cyanopyridine with hydrazine hydrate to form the corresponding picolinimidohydrazide. This reaction is a standard method for converting nitriles to amidines.
-
Acylation and Cyclization: The resulting amidine can then be reacted with a suitable one-carbon synthon, such as an orthoformate, followed by cyclization to form the 1,2,4-triazole ring.
-
Bromination: The final step would involve the selective bromination of the triazole ring. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich heterocyclic rings. The reaction conditions would need to be carefully optimized to ensure regioselectivity for the C3 position of the triazole.
Expected Chemical Reactivity
The chemical reactivity of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine is dictated by the interplay of its constituent rings and the bromo substituent.
-
N-Alkylation/Arylation of the Triazole Ring: The N-H proton of the triazole is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation to introduce further diversity.
-
Cross-Coupling Reactions at the Bromo Position: The bromine atom provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a powerful tool for library synthesis in drug discovery.
-
Reactions of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile and can be quaternized. The pyridine ring can also undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the triazole ring may deactivate it towards this type of reaction.
Caption: Key reactivity sites of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.
Applications in Drug Development: A Landscape of Possibilities
While specific applications of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine are not extensively documented, the broader class of pyridyl-triazoles has shown significant promise in various therapeutic areas. The structural motifs present in this compound suggest its potential as a scaffold for inhibitors of several important drug targets.
-
Kinase Inhibitors: The pyridine and triazole rings can form key hydrogen bond interactions within the ATP-binding site of many kinases. The bromo-substituent allows for the exploration of the hydrophobic pocket of the kinase active site through the introduction of various aryl or alkyl groups via cross-coupling reactions.
-
Antimicrobial Agents: Triazole-containing compounds are well-known for their antifungal and antibacterial properties. The pyridyl-triazole scaffold could be explored for the development of new antimicrobial agents.
-
Central Nervous System (CNS) Agents: The ability of the pyridine and triazole moieties to cross the blood-brain barrier makes this scaffold a potential starting point for the development of drugs targeting CNS disorders.
Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS) for 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine, it is imperative to handle this compound with the utmost caution, assuming it to be hazardous. General safety precautions for handling brominated heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a pyridine ring, a 1,2,4-triazole moiety, and a reactive bromine handle provides a versatile platform for the synthesis of diverse compound libraries. While a significant gap in the experimental data for this specific molecule exists, this guide provides a solid foundation for researchers by extrapolating from related compounds and established chemical principles.
Future research should focus on the experimental validation of the predicted physicochemical properties, the development of a robust and scalable synthetic protocol, and the exploration of its reactivity in various chemical transformations. Such studies will be instrumental in unlocking the full potential of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine as a valuable scaffold in the quest for novel and effective therapeutic agents.
References
[1] CP Lab Safety. 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram. Available at: [Link] (Accessed January 18, 2026).
Sources
A Comprehensive Technical Guide to the Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine Derivatives
This guide provides an in-depth exploration of the synthetic pathways leading to 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine and its derivatives. These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for their synthetic endeavors.
Introduction: The Significance of the 2-(1,2,4-Triazol-5-yl)pyridine Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its ability to participate in hydrogen bonding, its metabolic stability, and its rigid structure make it an ideal component for designing molecules that interact with biological targets. When coupled with a pyridine ring, the resulting 2-(1,2,4-triazol-5-yl)pyridine core offers a unique combination of electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents and functional materials. The introduction of a bromine atom at the 3-position of the triazole ring further enhances the synthetic utility of this scaffold, providing a handle for subsequent cross-coupling reactions to generate a diverse library of derivatives.[2][3]
Strategic Approach to Synthesis
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine can be approached through a convergent strategy, focusing on the sequential construction of the heterocyclic rings followed by a regioselective bromination. The general synthetic workflow is outlined below:
Figure 1: General synthetic workflow for 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine.
This guide will now delve into the detailed experimental protocols and the underlying chemical principles for each of these key transformations.
Part 1: Synthesis of the 2-(1H-1,2,4-triazol-5-yl)pyridine Core
The construction of the 1,2,4-triazole ring is a pivotal step in this synthesis. A reliable and widely employed method involves the reaction of a carbohydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate.[4]
Step 1.1: Formation of the N'-[(pyridin-2-yl)carbonyl]thiosemicarbazide Intermediate
The initial step involves the nucleophilic addition of the terminal nitrogen of pyridine-2-carbohydrazide to the electrophilic carbon of an isothiocyanate. This reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the proton transfer steps involved in the mechanism.
Experimental Protocol:
-
To a solution of pyridine-2-carbohydrazide (1.0 eq.) in absolute ethanol, add the desired isothiocyanate (1.05 eq.).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality of Experimental Choices:
-
Solvent: Ethanol is an excellent choice as it readily dissolves the starting materials and the intermediate, while often allowing for the precipitation of the product upon cooling, simplifying purification.
-
Stoichiometry: A slight excess of the isothiocyanate is used to ensure complete consumption of the carbohydrazide.
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
Step 1.2: Cyclization to form 2-(1H-1,2,4-triazol-5-yl)pyridine
The cyclization of the N'-acylthiosemicarbazide intermediate to the corresponding 1,2,4-triazole-3-thione is typically achieved under basic conditions. The base facilitates the deprotonation of the amide and thioamide protons, promoting the intramolecular nucleophilic attack of the sulfur or nitrogen atom on the carbonyl carbon, followed by dehydration. Subsequent treatment with an oxidizing agent or an alkylating agent followed by elimination can lead to the desired 1,2,4-triazole. A more direct approach involves a one-pot synthesis where the thiosemicarbazide is cyclized in the presence of a dehydrating agent or under thermal conditions.
For the synthesis of the unsubstituted 1,2,4-triazole, a common method is the reaction of a hydrazide with formamide or triethyl orthoformate. A well-established method for the synthesis of 1,2,4-triazoles is the Pellizzari reaction, which involves the reaction of a carbohydrazide with an amide.
A more direct route to the 2-(1H-1,2,4-triazol-5-yl)pyridine core involves the reaction of pyridine-2-carbonitrile with hydrazine, followed by reaction with formic acid.
Experimental Protocol (from Pyridine-2-carbonitrile):
-
Formation of Pyridine-2-carbohydrazide: A mixture of pyridine-2-carbonitrile (1.0 eq.) and hydrazine hydrate (1.5 eq.) in ethanol is refluxed for 6-8 hours. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent to yield pyridine-2-carbohydrazide.[5][6]
-
Cyclization with Formic Acid: The pyridine-2-carbohydrazide (1.0 eq.) is heated with an excess of formic acid at reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product, 2-(1H-1,2,4-triazol-5-yl)pyridine, is collected by filtration, washed with water, and dried.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents | MDPI [mdpi.com]
- 6. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Novel Pyridine-Triazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of distinct pharmacophores into single molecular entities represents a powerful strategy in modern medicinal chemistry to overcome drug resistance and enhance therapeutic efficacy. This guide focuses on the burgeoning class of pyridine-triazole hybrids, compounds that merge the structural features of pyridine and triazole rings. These heterocyclic scaffolds are ubiquitous in clinically successful drugs, and their combination has yielded novel compounds with a broad spectrum of potent biological activities.[1][2] This document provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these hybrids, detailing their mechanisms of action, structure-activity relationships, and the critical experimental protocols used for their evaluation.
Introduction: The Rationale for Pyridine-Triazole Hybrids
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in various biological interactions.
-
Pyridine: A six-membered aromatic ring containing one nitrogen atom, pyridine is a key structural component in drugs exhibiting a wide range of activities, including anti-inflammatory and antimicrobial effects.[3] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1]
-
Triazole: This five-membered ring with three nitrogen atoms is another privileged scaffold, found in numerous antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole) agents.[2][4] The triazole moiety is metabolically stable and can improve a compound's pharmacokinetic profile.[1]
The strategic combination of these two moieties into a single pyridine-triazole scaffold is hypothesized to produce synergistic effects, leading to compounds with enhanced potency and potentially dual-action capabilities.[5] This guide explores the validation of this hypothesis across several key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridine-triazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines.[4][6]
Mechanism of Action
The anticancer effects of these compounds are often multifactorial. Mechanistic studies have revealed that they can:
-
Inhibit Microtubule Assembly: Certain pyridine-triazole hybrids disrupt the dynamics of microtubule polymerization, which is essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7]
-
Induce Apoptosis: Many of these compounds trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and the systematic dismantling of cancer cells.[7]
-
Kinase Inhibition: Some derivatives may act as inhibitors of key signaling kinases, such as EGFR (Epidermal Growth Factor Receptor) or CDKs (Cyclin-Dependent Kinases), which are often dysregulated in cancer.[6][7]
Structure-Activity Relationship (SAR) Insights
SAR analyses provide crucial information for optimizing lead compounds. Studies have consistently shown that:
-
Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the core structure significantly impact cytotoxicity. Electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (e.g., Br, Cl), often enhance anticancer activity, whereas electron-donating groups (e.g., OCH₃, CH₃) may reduce it.[6]
-
Linker Moiety: The type of linker connecting the pyridine and triazole rings, or connecting the core to other functionalities, can influence potency and selectivity.[4]
Quantitative Data Summary
The efficacy of novel compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Pyridone-based analogues | A549 (Lung), MCF-7 (Breast) | 0.008 - 0.015 | Cisplatin | ~50 |
| Thiazole-based derivatives | A549 (Lung), MCF-7 (Breast) | 0.050 - 0.120 | Doxorubicin | ~0.01-0.1 |
| 1,2,3-Triazole-isoxazole-pyridine | A549 (Lung) | 0.01 | Etoposide | 3.08 |
| 1,2,4-Triazole-pyridine hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | - | - |
Data compiled from multiple sources, demonstrating the potent activity of novel pyridine-triazole compounds.[4][6][7]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyridine-triazole hybrids have shown significant promise, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][8]
Mechanism of Action
The antimicrobial mechanisms are still under active investigation, but potential targets include:
-
Enzyme Inhibition: Some compounds are proposed to inhibit essential bacterial enzymes, such as dehydrosqualene synthase in S. aureus, which is involved in producing a virulence factor.[9]
-
Biofilm Disruption: A critical aspect of chronic infections is biofilm formation. Several pyridine-triazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[9][10]
-
Cell Wall/Membrane Disruption: The heterocyclic structure may allow these compounds to interfere with the integrity of the bacterial cell wall or membrane.
Quantitative Data Summary
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth. Lower MIC values indicate higher potency.[8]
| Compound Class | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyridine-1,2,4-triazole-hydrazone | M. luteum | 3.9 | - | - |
| Pyrazolo[3,4-b]pyridine-triazole | S. aureus | 0.25 | - | - |
| Pyrazolo[3,4-b]pyridine-triazole | K. pneumoniae | 0.5 | - | - |
Data compiled from multiple sources.[5][11]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Pyridine-triazole derivatives have been investigated for their potential to mitigate the inflammatory response.[12]
Mechanism of Action
The primary mechanism explored for anti-inflammatory action is the inhibition of protein denaturation.[3] In inflammatory conditions like arthritis, protein denaturation can lead to the production of autoantigens. Compounds that prevent this process are considered potential anti-inflammatory agents.[12] Some derivatives are also studied for their ability to inhibit cyclooxygenase (COX) enzymes, the target of NSAIDs.[12]
Quantitative Data Summary
In vitro anti-inflammatory activity is often assessed by the inhibition of bovine serum albumin denaturation, with efficacy reported as IC₅₀ values.
| Compound Class | Assay | IC₅₀ (µg/mL) |
| Pyridine-Thiazole Hydrazides | Protein Denaturation Inhibition | 46.29 – 100.60 |
Data from a study on related hydrazide derivatives.[3][12]
Experimental Protocols and Workflows
Scientific integrity requires robust and reproducible methodologies. The following sections detail standardized protocols for evaluating the biological activities discussed.
Workflow for Anticancer Drug Screening
The process of identifying a potential anticancer agent from a library of novel pyridine-triazole compounds follows a logical progression from broad screening to detailed mechanistic studies.
Caption: High-level workflow for anticancer screening of novel compounds.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
A. Materials and Reagents
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Test compounds (dissolved in DMSO, final concentration <0.5%)
-
Phosphate Buffered Saline (PBS)
B. Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[15] Include wells for "medium only" (blank) and "cells with vehicle" (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow cells to attach.[16]
-
Compound Treatment: Prepare serial dilutions of the pyridine-triazole compounds. Add 10 µL of each concentration to the respective wells. For the negative control, add vehicle (e.g., DMSO diluted in medium).
-
Exposure: Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13][17]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formation of visible purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the quantitative susceptibility of a bacterium to an antimicrobial agent.[18] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19]
A. Materials and Reagents
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
B. Step-by-Step Methodology
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock test compound to the first well, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.
-
Controls (Critical for Validation):
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]
Signaling Pathway Visualization
Many pyridine-triazole compounds exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified intrinsic apoptotic pathway that can be activated by such compounds.
Caption: Intrinsic apoptosis pathway activated by a cytotoxic agent.
Future Perspectives and Conclusion
The pyridine-triazole scaffold is a validated platform for the development of potent therapeutic agents. The remarkable in vitro activities observed across anticancer and antimicrobial assays highlight the immense potential of these compounds. Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and infectious disease.
-
Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they are suitable for clinical development.
References
-
Espinosa-García, C., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
- BenchChem. (2025). Comparative Analysis of 1,2,4-Triazole-Pyridine Hybrids as Potent Antibacterial Agents. BenchChem.
-
Gawel, K., et al. (2023). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and antibiofilm activity of 1,2,3-triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus (MRSA). New Journal of Chemistry. Available at: [Link]
-
Espinosa-García, C., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
- Yadav, C., et al. (2022). Molecular Hybrids of Pyrazolo[3,4-b]Pyridine and Triazole: Design, Synthesis and in vitro Antibacterial Studies. Preprints.org.
-
Li, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. Available at: [Link]
- Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints.
-
Yadav, C., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules. Available at: [Link]
- Phadtare, G. B., et al. (2022). Review on Design and Development of Pyridyl Triazole Derivatives.
- Al-Wahaibi, L. H., et al. (2019). Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents.
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Patel, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
- Chovatiya, V. D., et al. (2025).
- Patel, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- N/A. (2025). MTT Proliferation Assay Protocol.
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
-
MI Microbiology. (n.d.). Broth Microdilution. MI-Microbiology. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Al-Majid, A. M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. Available at: [Link]
- ResearchGate. (2025). Synthesis, antimicrobial and anti-inflammatory activity of some 5-substituted-3-pyridine-1, 2, 4- triazoles.
- Hrobon, I. I., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). * Zaporozhye Medical Journal*.
-
Yakantham, S., et al. (2023). Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]
- Sharma, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH. Available at: [Link]
-
Paprocka, R., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available at: [Link]
Sources
- 1. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theaspd.com [theaspd.com]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antibiofilm activity of 1,2,3-triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus (MRSA) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
An In-depth Technical Guide to the Coordination Chemistry of Pyridine-Triazole Ligands
Foreword: The Ascendancy of Pyridine-Triazole Ligands in Modern Chemistry
The confluence of the pyridine and triazole moieties into a singular molecular scaffold has given rise to a class of ligands with remarkable versatility and tunable properties. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the coordination chemistry of pyridine-triazole ligands. We will delve into the nuanced aspects of their synthesis, explore the intricacies of their coordination behavior, and illuminate their burgeoning applications across diverse scientific disciplines. Our journey will be grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, ensuring a deep and actionable understanding of this exciting field.
The Strategic Design and Synthesis of Pyridine-Triazole Ligands
The power of pyridine-triazole ligands lies in their modular nature, which allows for precise control over their steric and electronic properties. The choice of synthetic route is therefore a critical first step, dictating the ligand's ultimate function.
The "Click" Chemistry Approach: A Gateway to Diversity
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, stands as a cornerstone for the synthesis of 1,2,3-triazole-containing ligands.[1][2] Its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups make it an ideal tool for generating extensive ligand libraries.
Conceptual Workflow for CuAAC Synthesis of Pyridine-Triazole Ligands:
Caption: A simplified workflow for the CuAAC synthesis of pyridine-triazole ligands.
Experimental Protocol: Synthesis of a Representative 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole Ligand [2]
-
Preparation of 2-(Azidomethyl)pyridine: To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in a 1:1 mixture of water and acetone, add sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 24 hours. Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Copper(I)-Catalyzed Cycloaddition: In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and 2-(azidomethyl)pyridine (1.0 eq) in a 1:1 mixture of t-butanol and water. To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). Stir the mixture vigorously at room temperature for 12-24 hours.
-
Work-up and Purification: Upon reaction completion (monitored by TLC), add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired ligand.
Causality Behind Experimental Choices: The use of a two-phase solvent system (t-butanol/water) ensures the solubility of both organic and inorganic reagents. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
Alternative Synthetic Strategies
The Art of Coordination: How Pyridine-Triazole Ligands Bind to Metals
The coordination behavior of pyridine-triazole ligands is a fascinating interplay of sterics, electronics, and the nature of the metal center. Their ability to act as monodentate, bidentate, or even tridentate chelators underpins their diverse applications.
Common Coordination Modes
Pyridine-triazole ligands can coordinate to metal ions in various ways, with the specific mode depending on the ligand's design and the reaction conditions.[4][5][6]
| Coordination Mode | Description | Example Metal Ions |
| Monodentate | Coordination occurs through either the pyridine nitrogen or a triazole nitrogen. | Rh(I), Pd(II)[5] |
| Bidentate (N,N') | Chelation involves the pyridine nitrogen and a nitrogen atom from the triazole ring. | Pt(II), Pd(II), Cu(II), Ru(II)[2] |
| Bidentate (P,N) | In phosphine-functionalized ligands, coordination can occur through the phosphorus and a nitrogen atom. | Pd(II), Pt(II)[4] |
| Tridentate (Pincer) | Ligands with a central coordinating atom and two flanking donor arms can form pincer complexes. | Pd(II), Pt(II)[4] |
Diagram of Common Coordination Modes:
Caption: Representative coordination modes of pyridine-triazole ligands.
Factors Influencing Coordination
The final structure of a metal complex is a delicate balance of several factors:
-
Ligand Bite Angle: The distance and flexibility between the pyridine and triazole rings influence the stability of the resulting chelate ring.
-
Steric Hindrance: Bulky substituents on the ligand can direct the coordination to a specific site or even prevent complex formation.
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents can modulate the Lewis basicity of the nitrogen donors, affecting the strength of the metal-ligand bond.
-
Metal Ion Preference: The coordination number and preferred geometry of the metal ion play a crucial role in determining the final complex structure.
Characterization of Pyridine-Triazole Metal Complexes: A Multi-technique Approach
A thorough characterization is essential to unambiguously determine the structure and properties of a newly synthesized metal complex. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Information Gained |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Provides detailed information about the ligand's chemical environment and can confirm coordination through changes in chemical shifts.[1][7] |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition.[7] |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry.[5] |
| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands.[8][9] |
| FTIR Spectroscopy | Identifies the vibrational modes of the ligand and can indicate coordination through shifts in characteristic bands.[8][10] |
| Magnetic Susceptibility | Determines the magnetic properties of paramagnetic complexes, providing insights into the electronic structure and spin state of the metal center.[8][11] |
Workflow for Characterization of a Pyridine-Triazole Metal Complex:
Caption: A typical workflow for the comprehensive characterization of a pyridine-triazole metal complex.
Applications: From Catalysis to Medicine and Beyond
The unique properties of pyridine-triazole metal complexes have led to their exploration in a wide array of applications.
Homogeneous Catalysis
The modularity of pyridine-triazole ligands allows for the fine-tuning of the steric and electronic environment around a metal center, making them excellent candidates for catalytic applications. For example, palladium(II) complexes of certain phosphine-functionalized pyridine-triazole ligands have demonstrated high activity in the α-alkylation of acetophenone derivatives.[4] The ability to easily modify the ligand backbone provides a powerful tool for optimizing catalyst performance.
Medicinal Chemistry and Drug Development
The pyridine and triazole heterocycles are well-established pharmacophores, and their combination in a single ligand has yielded compounds with promising biological activities.[12][13]
-
Anticancer Agents: Certain pyridine-triazole derivatives have shown moderate to potent anticancer activities against various cell lines.[3] The mechanism of action is often related to the ability of the metal complex to interact with biological macromolecules like DNA.
-
Anticonvulsant and Neurotropic Activity: Hybrid molecules incorporating pyridine-triazole units have been investigated for their neurotropic properties, with some compounds exhibiting significant anticonvulsant activity.[1]
-
Inhibitors of Protein-Protein Interactions: Small-molecule inhibitors based on a[4][5][6]triazolo[4,3-a]pyridine scaffold have been developed as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[14]
Materials Science: Luminescence and Magnetism
The rich photophysical and magnetic properties of pyridine-triazole metal complexes make them attractive for applications in materials science.
-
Luminescent Materials: Complexes of d⁶ metals like Ru(II) and Ir(III) with pyridine-triazole ligands can exhibit strong luminescence, with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors.[15][16] The emission properties can be tuned by modifying the ligand structure.
-
Coordination Polymers and Magnetic Materials: The ability of pyridine-triazole ligands to bridge metal centers has been exploited to construct coordination polymers with interesting magnetic properties, including single-ion magnet behavior.[11] The choice of the pyridine derivative and the metal ion can be used to rationally design the dimensionality and magnetic anisotropy of the resulting material.[11]
Supramolecular Chemistry and Sensing
The directional hydrogen bonding and π-stacking capabilities of pyridine-triazole ligands facilitate the construction of complex supramolecular assemblies.[5][17][18] This has been leveraged in the development of:
-
Fluorescent Chemosensors: Ligands incorporating fluorophores can act as selective and sensitive fluorescent sensors for metal ions like Zn²⁺.[19] The coordination event leads to a change in the fluorescence properties, such as chelation-enhanced fluorescence.
Future Outlook and Perspectives
The field of pyridine-triazole coordination chemistry is poised for continued growth. Future research will likely focus on:
-
Development of Novel Ligand Architectures: The design and synthesis of more complex and functionalized ligands will open up new avenues for applications.
-
Advanced Catalytic Systems: The development of highly efficient and selective catalysts for challenging organic transformations remains a key goal.
-
Bio-inspired Systems: Mimicking the active sites of metalloenzymes with pyridine-triazole complexes could lead to new catalysts for environmentally friendly processes.
-
Smart Materials: The design of materials that respond to external stimuli, such as light or chemical analytes, is a promising area of research.
References
-
Kumar, P., & Kumar, S. (2022). 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions, 51(15), 5480-5493. [Link]
-
Urankar, D., Pevec, A., Turel, I., & Košmrlj, J. (2010). Pyridyl Conjugated 1,2,3-Triazole is a Versatile Coordination Ability Ligand Enabling Supramolecular Associations. Crystal Growth & Design, 10(11), 4933-4941. [Link]
-
Kumar, P., & Kumar, S. (2022). 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, Pd II and Pt II chemistry and catalytic studies. Dalton Transactions, 51(15), 5480-5493. [Link]
-
van Hilst, Q. V. C., Lagesse, N. R., Preston, D., & Crowley, J. D. (2018). High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. Dalton Transactions, 47(30), 10112-10124. [Link]
-
Byrne, J. P., Kitchen, J. A., & Gunnlaugsson, T. (2014). Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self-assembly and anion binding. Dalton Transactions, 43(33), 12546-12555. [Link]
-
Hakobyan, A. S., Sirakanyan, S. N., Panosyan, H. A., Sargis, M. V., Gevorgyan, A. A., & Stepanyan, G. M. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules, 28(2), 820. [Link]
-
Beyramabadi, S. A., & Morsali, A. (2021). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC advances, 11(16), 9246-9264. [Link]
-
Al-Omary, F. A., El-Emam, A. A., & Al-Deeb, O. A. (2022). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Crystals, 12(5), 708. [Link]
-
Patel, P., & Sharma, P. (2022). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 223-228. [Link]
-
Turel, I., Pevec, A., Bugarčić, Ž. D., & Košmrlj, J. (2010). Click-triazole N2 coordination to transition-metal ions is assisted by a pendant pyridine substituent. Inorganic chemistry, 49(11), 5122-5124. [Link]
-
Kim, H. J., Lee, J. H., & Kim, J. S. (2011). Reversible fluorescence sensing of Zn2+ based on pyridine-constrained bis (triazole-linked hydroxyquinoline) sensor. Supramolecular Chemistry, 23(10), 693-698. [Link]
-
Patel, P., & Sharma, P. (2022). Review on Design and Development of Pyridyl Triazole Derivatives. SciSpace, 5(11). [Link]
-
Al-Radadi, N. S. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013. [Link]
-
Abdulameer, J. H., & Alias, M. F. (2022). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Baghdad Science Journal, 19(3), 543-543. [Link]
-
Würtele, C., Heck, J., & Feldmann, C. (2025). Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1 H -triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions. [Link]
-
Alias, M. F., & Abdulameer, J. H. (2022). Synthesis and characterization of some metal complexes with 2, 6-bis (((1-octyl-1H-1, 2, 3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Eurasian Chemical Communications, 4(7), 629-640. [Link]
-
Rudolf, R., & Sarkar, B. (2020). Synthesis and Photo/Radiation Chemical Characterization of a New Redox‐Stable Pyridine‐Triazole Ligand. Chemistry–A European Journal, 26(32), 7246-7250. [Link]
-
Hua, S. A., et al. (2025). Investigation on photophysical and photochemical properties of Ir and Ru complexes featuring sulfurated pyridine-1,2,3-triazole based ligands. ResearchGate. [Link]
-
Turel, I., et al. (2010). Click-Triazole N2 Coordination to Transition-Metal Ions Is Assisted by a Pendant Pyridine Substituent. ResearchGate. [Link]
-
Adiguzel, R., Aktan, E., Evren, E., & Çetin, A. (2021). A Computational Study on some Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives and Investigation of their Catalytic Activities. ResearchGate. [Link]
-
Mohamed, G. G., El-Gamel, N. E. A., & El-Sayed, B. A. (2025). Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations. Scientific Reports, 15(1), 1-17. [Link]
-
Sharma, K., Lal, B., Kumar, S., & Singh, J. (2025). 7-Azaindole-pyridine linked 1,2,3-triazole for selective Cr (III) and Ce (III) ion sensing. Microchemical Journal, 208, 110486. [Link]
-
Elliott, P. I. (2017). Photophysics and photochemistry of 1, 2, 3-triazole-based complexes. Coordination Chemistry Reviews, 350, 55-69. [Link]
-
Ward, M. D. (2006). Photophysical properties of metal complexes. Annual reports on the progress of chemistry, Section A: Inorganic Chemistry, 102, 496-520. [Link]
-
Khan, S. A., et al. (2023). Metal (II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry, 14(1), 44-52. [Link]
-
Li, Y., et al. (2019). Discovery of[4][5][6] Triazolo [4, 3-a] pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(8), 4133-4145. [Link]
-
Elliott, P. I. (2017). Photophysics and photochemistry of 1, 2, 3-triazole-based complexes. Semantic Scholar. [Link]
-
Monti, F., et al. (2011). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2011(28), 4339-4352. [Link]
-
van Hilst, Q. V., et al. (2021). Can 2-Pyridyl-1, 2, 3-triazole “Click” Ligands be Used to Develop Cu (I)/Cu (II) Molecular Switches?. ACS omega, 6(44), 29467-29478. [Link]
-
Shao, D., et al. (2019). Tuning the structure and magnetic properties via distinct pyridine derivatives in cobalt (ii) coordination polymers. Dalton Transactions, 48(31), 11843-11851. [Link]
-
Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. ResearchGate. [Link]
-
Panda, M. K., & Deb, I. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Journal of the Indian Chemical Society, 96(1), 1-12. [Link]
-
Singh, M., et al. (2022). A Review on Pyridine Based Colorimetric and Fluorometric Chemosensor for Detection of Hg ion. ResearchGate. [Link]
-
Al-Zoubi, W. (2018). Few examples of approved drugs containing a pyridine unit. ResearchGate. [Link]
-
Krasiński, A., Fokin, V. V., & Sharpless, K. B. (2010). Beyond click chemistry - supramolecular interactions of 1,2,3-triazoles. Angewandte Chemie International Edition, 49(46), 8748-8751. [Link]
-
Panda, M. K., & Deb, I. (2025). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Journal of the Indian Chemical Society. [Link]
-
Elbayoumy, E., et al. (2021). Novel fluorescent sensor based on triazole-pyridine derivative for selective detection of mercury (II) ions in different real water samples: Experimental and DFT calculations. Journal of Molecular Liquids, 337, 116450. [Link]
-
Zell, T., & Bolm, C. (2020). Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade. Chemistry–A European Journal, 26(32), 7193-7206. [Link]
-
Ibrahim, A. A., & Yusuf, H. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central, 1(1), 1003. [Link]
-
Li, J., et al. (2019). Fluorescence sensing and magnetic properties of three coordination polymers based on 6-(3, 5-dicarboxylphenyl) nicotinic acid and pyridine/imidazole linkers. New Journal of Chemistry, 43(23), 9376-9383. [Link]
-
Sharma, K., & Singh, J. (2024). Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection. ChemistrySelect, 9(28), e202401314. [Link]
-
Beyramabadi, S. A., & Morsali, A. (2021). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. Semantic Scholar. [Link]
-
Alias, M. F., & Abdulameer, J. H. (2022). Synthesis and characterization of some metal complexes with 2, 6-bis (((1-octyl-1H-1, 2, 3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(2), 1-12. [Link]
-
Calzado, C. J., et al. (2018). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1, 2, 4-Triazole Derivatives. Magnetochemistry, 4(1), 13. [Link]
Sources
- 1. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click-triazole N2 coordination to transition-metal ions is assisted by a pendant pyridine substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemcom.com [echemcom.com]
- 11. Tuning the structure and magnetic properties via distinct pyridine derivatives in cobalt(ii) coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 17. Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self-assembly and anion binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Structural Elucidation of Novel Organic Compounds: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Structural Certainty
In the realms of chemical synthesis and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. The modern approach to structural elucidation is not a linear path but an integrated, self-validating system where multiple spectroscopic techniques are synergistically employed to build a cohesive and irrefutable molecular portrait.[1][2] This guide eschews a rigid, checklist-style methodology in favor of a logical, causality-driven workflow, mirroring the intellectual process of a seasoned analytical chemist. We will explore the core techniques, the rationale behind their application, and the logic of integrating their data to solve the molecular puzzle.
Chapter 1: The Foundation – Purity, Formula, and Unsaturation
Before any spectroscopic interrogation can begin, the analyte must be a single, pure entity. The presence of impurities, residual solvents, or starting materials will corrupt every subsequent piece of data, leading to a cascade of misinterpretation.
1.1 The Non-Negotiable Prerequisite: Sample Purity The first and most critical step is to ensure the homogeneity of the sample.[3] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the workhorses for both purification and purity assessment. A single, symmetrical peak in a chromatogram is the first piece of evidence for a pure compound.
1.2 Establishing the Molecular Formula: The Elemental Blueprint Once purity is established, the next objective is to determine the molecular formula. This is the fundamental starting point for any structural hypothesis.
-
High-Resolution Mass Spectrometry (HRMS): This is the preferred modern technique. Soft ionization methods like Electrospray Ionization (ESI) are used to generate the molecular ion with minimal fragmentation.[4] The mass analyzer then measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or five decimal places). This exact mass allows for the unambiguous calculation of a unique molecular formula.[3][5]
-
Elemental Analysis: While less common as a primary tool today, elemental analysis provides the relative percentages of carbon, hydrogen, nitrogen, and other elements. This data can corroborate the formula derived from HRMS.[6]
1.3 Index of Hydrogen Deficiency (IHD): A First Glimpse into Structure With a confirmed molecular formula, the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, can be calculated. This simple calculation provides the sum of rings and π-bonds within the molecule and is an invaluable tool for guiding the subsequent spectral analysis.[7] For example, a molecule with an IHD of 4 suggests the possible presence of a benzene ring, immediately focusing the interpretation of NMR and IR data.
Chapter 2: The Spectroscopic Toolkit – A Symphony of Techniques
Structural elucidation is a process of piecing together complementary information.[8] No single technique provides the complete picture; their power lies in their integration.
2.1 Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle Beyond providing the molecular formula via HRMS, mass spectrometry offers crucial clues about the molecule's construction through its fragmentation pattern.[4][9]
-
Core Principle: A molecule is ionized, forming a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The instrument separates and detects these ions based on their mass-to-charge (m/z) ratio.[10][11]
-
Information Gained:
-
Molecular Weight: The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecule's mass.[10]
-
Structural Fragments: The pattern of fragment ions provides a "fingerprint" of the molecule's structure. The loss of specific masses (e.g., 15 for a methyl group, 18 for water) suggests the presence of these substructures.[4][9]
-
-
Causality in Method Selection: The choice of ionization technique is critical. Electron Impact (EI) is a high-energy method that causes extensive fragmentation, which is excellent for revealing structural details of robust molecules.[11] For more fragile or large molecules, "soft" ionization techniques like ESI are chosen to preserve the molecular ion and reduce fragmentation, ensuring the molecular weight can be determined.[4]
2.2 Infrared (IR) Spectroscopy: Identifying the Functional Groups IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[12][13]
-
Core Principle: Covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds will absorb energy at their characteristic frequencies, corresponding to stretches, bends, and other vibrational motions.[1][14]
-
Information Gained: The resulting spectrum shows absorption bands that are diagnostic for specific functional groups. For example, a strong, sharp absorption around 1700 cm⁻¹ is a clear indicator of a carbonyl (C=O) group, while a broad absorption around 3300 cm⁻¹ signals an alcohol (O-H) group.
-
Self-Validation: IR provides the first cross-check of other data. If the molecular formula contains oxygen, IR can quickly suggest whether it exists as a hydroxyl, carbonyl, or ether functional group, narrowing down the structural possibilities immensely.
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint NMR is arguably the most powerful and informative technique for structural elucidation in solution.[14][15] It provides a detailed map of the carbon-hydrogen framework.[5]
-
Core Principle: Atomic nuclei with a quantum property called "spin" (such as ¹H and ¹³C) behave like tiny magnets. In a strong external magnetic field, they can align with or against the field. They can be flipped between these states by absorbing energy from radiofrequency waves, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.[8][14]
One-Dimensional (1D) NMR Experiments
-
¹H NMR (Proton NMR): Provides a wealth of information about the hydrogen atoms in a molecule.
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) reveals the number of protons on adjacent carbons, a phenomenon known as spin-spin coupling. This is key to establishing connectivity.
-
-
¹³C NMR (Carbon NMR): Provides information about the carbon skeleton.
-
Chemical Shift (δ): The position of a signal indicates the type of carbon (e.g., carbonyl, aromatic, alkene, alkane).
-
Number of Signals: The number of distinct signals indicates the number of unique carbon environments in the molecule, providing insight into molecular symmetry.
-
Two-Dimensional (2D) NMR Experiments
When complex splitting patterns in 1D spectra make interpretation ambiguous, 2D NMR experiments are used to reveal correlations between nuclei.[5]
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that those protons are coupled (typically on adjacent carbons), allowing for the tracing of spin systems through the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[12] This is an essential step for assigning carbon signals and confirming which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon signals over two to three bonds. This is the ultimate tool for assembling the molecular puzzle, as it reveals long-range connectivity and allows for the connection of different spin systems, often across quaternary (non-protonated) carbons.[5]
2.4 Single-Crystal X-ray Crystallography: The Unambiguous Confirmation When an absolute, three-dimensional structure is required, or when NMR and MS data are insufficient to resolve all ambiguities, X-ray crystallography is the gold standard.[16][17]
-
Core Principle: When a highly ordered single crystal is bombarded with X-rays, the X-rays are diffracted by the electrons in the molecule. The resulting diffraction pattern contains the information needed to calculate the precise 3D coordinates of every atom in the molecule.[16][18]
-
Information Gained: An unambiguous determination of molecular connectivity, bond lengths, bond angles, and stereochemistry (including absolute configuration).[16][19]
-
The Major Caveat: The primary limitation is the requirement for a high-quality single crystal of sufficient size (typically >20 µm).[17] Growing such crystals can be a significant challenge and is often the rate-limiting step for this technique.
Chapter 3: The Integrated Workflow: A Self-Validating System
The power of this toolkit lies not in the sequential application of techniques, but in their integrated and iterative use. Each piece of data must be consistent with all others.
Figure 1: The Integrated Structural Elucidation Workflow. This diagram illustrates the logical flow from initial sample preparation to final structure confirmation, emphasizing the iterative and cross-validating nature of the process.
Step-by-Step Methodology
-
Establish the Foundation: Begin by ensuring sample purity. Acquire HRMS data to determine the molecular formula and subsequently calculate the IHD.[7] This foundational data constrains the realm of possible structures.
-
Initial Survey (IR): Run an IR spectrum. This is a quick experiment that provides a list of functional groups that must be accounted for in the final structure.
-
Map the Framework (1D NMR): Acquire ¹H and ¹³C NMR spectra. The ¹³C spectrum reveals the number and type of carbon atoms. The ¹H spectrum provides detailed information on proton environments, their relative numbers (integration), and their immediate neighbors (splitting). At this stage, you can often identify key structural fragments like ethyl groups, isopropyl groups, or substituted aromatic rings.
-
Assemble the Pieces (2D NMR): For anything beyond the simplest molecules, 2D NMR is essential. Use HSQC to definitively link each proton to its attached carbon. Use COSY to connect adjacent proton-bearing carbons. Finally, use HMBC to piece together the fragments, establishing connectivity across quaternary carbons and heteroatoms.
-
Propose and Validate: Based on all the data, propose a candidate structure. This is the critical step of synthesis and logic. The proposed structure must be a perfect match for every piece of data:
-
Does it have the correct molecular formula and IHD?
-
Does it contain all the functional groups identified by IR?
-
Does it predict ¹H and ¹³C NMR spectra that match the experimental data in every detail (number of signals, chemical shifts, integrations, and multiplicities)?
-
Can the major peaks in the mass spectrum be explained by logical fragmentation of the proposed structure?
-
-
Final Confirmation (X-ray): If all data converge on a single, unambiguous structure, the elucidation is complete. If any ambiguity remains, or if the molecule is of particular importance (e.g., a final drug candidate), the structure must be confirmed by single-crystal X-ray crystallography.
Chapter 4: Data Presentation and Reporting Standards
For scientific work to be credible and reproducible, the characterization data for new compounds must be reported completely and transparently. Journals published by the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) provide clear guidelines for this.[3][20][21][22]
A typical experimental report for a new compound should include the following data in a standardized format:
Example Data Reporting Format:
Compound Name (Compound X): Yield: 1.23 g (85%). White solid. mp 150-152 °C. [α]D20 +15.7 (c 1.0, CHCl₃). ¹H NMR (500 MHz, CDCl₃) δ 7.95 (d, J = 8.0 Hz, 2H), 7.45 (t, J = 7.5 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H). ¹³C NMR (125 MHz, CDCl₃) δ 166.5, 134.0, 130.5, 128.8, 61.2, 14.3. IR (neat) νmax 2980, 1720 (C=O), 1600, 1275, 1100 cm⁻¹. HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₀H₁₁O₂ 163.0754; Found 163.0756.
Quick Reference Data Table
| Technique | Information Provided | Typical Data Range/Unit |
| HRMS | Exact Mass / Molecular Formula | m/z (mass-to-charge ratio) |
| IR | Functional Groups | 4000 - 400 cm⁻¹ (wavenumber) |
| ¹H NMR | Proton Environment & Connectivity | 0 - 12 ppm (chemical shift, δ) |
| ¹³C NMR | Carbon Skeleton & Environment | 0 - 220 ppm (chemical shift, δ) |
| X-ray | 3D Atomic Coordinates | Å (Angstroms) |
Conclusion
The structural elucidation of a novel organic compound is a detective story written in the language of spectroscopy. It is a process that demands analytical rigor, logical deduction, and an appreciation for the synergy between different experimental techniques. By following an integrated, self-validating workflow, researchers can move from an unknown substance to a fully characterized molecule with a high degree of confidence. Each spectrum provides a piece of the puzzle, and only when all pieces fit together perfectly can the true structure of the molecule be revealed, paving the way for further discovery and innovation.
References
-
University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Wikibooks. (n.d.). Organic Chemistry/Spectroscopy. Retrieved from [Link]
-
North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]
-
Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
-
Jack Westin. (n.d.). Mass spectrometry (MS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]
-
Quora. (2017, November 11). Can a mass spectrometer determine the structure of an organic compound?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. Retrieved from [Link]
-
OpenStax. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Unit 14 Structure Elucidation by Integrated Spectroscopic Methods | PDF. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
Structure Elucidation in Organic Chemistry The Search for the Right Tools. (n.d.). Retrieved from [Link]
-
Massachusetts Institute of Technology. (2006, September 6). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
UCLA. (n.d.). Spectroscopic Methods In Organic Chemistry. Retrieved from [Link]
-
University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
ICDST. (n.d.). Guidelines for Authors. Retrieved from [Link]
-
YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The NMR “Toolkit” for Compound Characterization. Retrieved from [Link]
-
ACS Publications. (n.d.). Compound Characterization Checklist. Retrieved from [Link]
-
National Institutes of Health. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
Reddit. (2015, February 15). How are novel compounds identified?. Retrieved from [Link]
-
YouTube. (2022, June 8). Preparing a Good Supporting Information. Retrieved from [Link]
-
PubMed. (n.d.). Design and characterization of a functional library for NMR screening against novel protein targets. Retrieved from [Link]
-
Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]
-
RSC Publishing. (2014, August 1). Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of Organic Compounds. Retrieved from [Link]
-
Nanotechnology Perceptions. (n.d.). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. youtube.com [youtube.com]
- 8. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 9. fiveable.me [fiveable.me]
- 10. jackwestin.com [jackwestin.com]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. scispace.com [scispace.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rigaku.com [rigaku.com]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. excillum.com [excillum.com]
- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 20. ACS Research Data Guidelines [researcher-resources.acs.org]
- 21. Experimental reporting [rsc.org]
- 22. dl.icdst.org [dl.icdst.org]
A Senior Application Scientist's Guide to Alternative Synthesis Routes for Functionalized Pyridines
Introduction: The Enduring Importance and Synthetic Challenges of the Pyridine Nucleus
The pyridine scaffold is a cornerstone of modern chemistry, holding a privileged position in pharmaceuticals, agrochemicals, and materials science. Its prevalence is underscored by the fact that approximately 20% of the top 200 drugs on the market contain a pyridine motif as either an active ingredient or a key synthetic precursor[1]. Despite their importance, the synthesis of highly functionalized pyridines presents significant challenges. Classical methods, such as the Hantzsch and Bohlmann-Rahtz syntheses, while foundational, often lack the efficiency, regioselectivity, and functional group tolerance required for the rapid and diverse construction of complex pyridine derivatives[2][3]. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can also complicate traditional functionalization approaches[4].
This technical guide provides an in-depth exploration of modern, alternative synthesis routes for functionalized pyridines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights into experimental design and providing self-validating protocols. The focus will be on strategies that offer significant advantages in terms of efficiency, selectivity, and substrate scope, including transition-metal-catalyzed C-H functionalization, cycloaddition reactions, ring transformations, and multi-component reactions.
I. Direct C-H Functionalization: A Paradigm Shift in Pyridine Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to molecular construction. In the context of pyridines, this has opened up new avenues for introducing a wide array of functional groups with unprecedented control over regioselectivity.
A. Transition-Metal-Catalyzed C-H Arylation: Forging C-C Bonds with Precision
Palladium catalysis has been at the forefront of C-H arylation of pyridines, enabling the direct formation of C-C bonds between the pyridine core and various aryl partners. The regioselectivity of these reactions is often dictated by the directing group and the reaction conditions.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and directing group is critical in achieving high yields and regioselectivity. For instance, the use of pyridine N-oxides can direct arylation to the C2-position, as the N-oxide functionality enhances the reactivity of the adjacent C-H bonds towards palladation[5]. The selection of a suitable ligand, such as tricyclohexylphosphine (PCy3), can significantly improve catalyst stability and turnover. Pivalic acid is often used as an additive to facilitate the C-H activation step through a concerted metalation-deprotonation mechanism[6].
Experimental Protocol: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide with an Aryl Bromide [5][6]
-
To a screw-cap vial equipped with a magnetic stir bar, add potassium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%), and pivalic acid (0.3 mmol, 30 mol%).
-
Add the pyridine N-oxide (1 mmol) and the aryl bromide (1 mmol).
-
Purge the vial with argon and add N,N-dimethylacetamide (DMA) (to a concentration of 0.3 M).
-
Seal the vial and stir the reaction mixture vigorously at 100 °C for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.
B. Rhodium-Catalyzed C-H Alkylation and Arylation: Expanding the Scope
Rhodium catalysts have proven to be highly versatile for the C-H functionalization of pyridines, enabling both alkylation and arylation reactions. Chelation assistance from a directing group on the pyridine is often employed to control the regioselectivity of the C-H activation step[7].
Causality Behind Experimental Choices: The choice of a rhodium precursor, such as [Rh(cod)Cl]₂, and appropriate ligands is crucial. The directing group, often a 2-pyridyl group on an attached aryl ring, plays a key role in bringing the rhodium catalyst into proximity with the target C-H bond, leading to the formation of a stable rhodacycle intermediate[7][8]. This intermediate then reacts with the coupling partner (e.g., an alkene or an aromatic aldehyde for decarbonylative arylation) to afford the functionalized product[8].
Experimental Protocol: Rhodium-Catalyzed Oxidative C-H Arylation of 2-Arylpyridines with Aromatic Aldehydes [8]
-
In a glovebox, add the 2-arylpyridine (0.2 mmol), the aromatic aldehyde (0.4 mmol), [Rh(cod)Cl]₂ (0.005 mmol, 2.5 mol%), and a suitable ligand (e.g., a phosphine ligand, if required) to a reaction vial.
-
Add a suitable solvent (e.g., toluene) and an oxidant (e.g., a copper salt).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired arylated product.
C. Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization
Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester group onto the pyridine ring. This transformation is highly valuable as the resulting pyridylboronic esters are versatile intermediates that can be used in a wide range of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling[9][10][11].
Causality Behind Experimental Choices: The choice of the iridium catalyst, typically [Ir(cod)OMe]₂ in combination with a bipyridine ligand, is key to the success of this reaction. The regioselectivity is often governed by steric factors, with borylation occurring at the least sterically hindered C-H bond[9]. However, the coordination of the pyridine nitrogen to the iridium center can inhibit the catalyst. This can be overcome by introducing a substituent at the C2-position, which sterically disfavors this coordination[11][12].
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine [9]
-
In a nitrogen-filled glovebox, add the iridium precatalyst (e.g., [Ir(cod)OMe]₂) and a bipyridine ligand to a Schlenk flask.
-
Add pinacolborane and the CF₃-substituted pyridine substrate.
-
Seal the flask and heat the neat reaction mixture in an oil bath at 80 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and purify the product directly by column chromatography on silica gel to afford the desired pyridylboronic ester.
| Substrate | Product | Yield (%) | Reference |
| 2,3-bis(trifluoromethyl)pyridine | 5-borylated product | 82 | [9] |
| 3-bromo-2-(trifluoromethyl)pyridine | 5-borylated product | 88 | [9] |
| 3-methyl-2-(trifluoromethyl)pyridine | 5-borylated product | 80 | [9] |
II. Cycloaddition Reactions: Constructing the Pyridine Ring with Elegance
Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the pyridine ring itself, allowing for the rapid assembly of complex structures from simpler building blocks.
A. [2+2+2] Cycloaddition Reactions: A Symphony of Three Components
Transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for constructing substituted pyridines. Cobalt catalysts have been extensively studied for this transformation due to their high efficiency and relatively low cost[13][14][15][16].
Causality Behind Experimental Choices: The choice of the cobalt precursor and reducing agent is crucial for generating the active catalytic species. A common system involves CoI₂ in the presence of a phosphine ligand and zinc powder as a reductant[14][17]. The reaction mechanism is believed to proceed through the formation of a cobaltacyclopentadiene intermediate, followed by nitrile insertion and reductive elimination to afford the pyridine product[17]. The regioselectivity of the cycloaddition can be controlled by the electronic and steric properties of the substituents on the alkyne and nitrile.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition of a Diyne with a Nitrile [13]
-
To a dried Schlenk tube under an argon atmosphere, add CoCl₂(phen) (0.05 mmol, 5 mol%), zinc bromide (0.1 mmol, 10 mol%), and zinc dust (1.5 mmol).
-
Add a solution of the diyne (1 mmol) and the nitrile (1.2 mmol) in dichloroethane.
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired pyridine.
B. [4+2] Hetero-Diels-Alder Reactions: A Classic Strategy Reimagined
The hetero-Diels-Alder reaction, involving the cycloaddition of a 1-azadiene with a dienophile, is a powerful and versatile method for the synthesis of pyridines[18][19][20]. This approach allows for the construction of the pyridine ring with good control over the substitution pattern.
Causality Behind Experimental Choices: The success of the hetero-Diels-Alder reaction depends on the electronic nature of the azadiene and the dienophile. Inverse electron demand Diels-Alder reactions, where an electron-deficient azadiene reacts with an electron-rich dienophile, are particularly common for pyridine synthesis[21]. The reaction can be promoted by thermal or Lewis acid catalysis. The subsequent aromatization of the initially formed cycloadduct is a key step in the formation of the pyridine ring.
III. Ring Transformation Reactions: From One Heterocycle to Another
The conversion of one heterocyclic ring system into another provides an elegant and often unforeseen route to functionalized pyridines. A notable example is the transformation of pyrimidines into pyridines.
The Dimroth Rearrangement: A Skeletal Editing Approach
The Dimroth rearrangement is a fascinating transformation that involves the isomerization of certain nitrogen-containing heterocycles. Recently, this has been applied to the conversion of pyrimidines to pyridines in a two-atom swap skeletal editing strategy[22][23].
Causality Behind Experimental Choices: This one-pot, two-step procedure involves the initial activation of the pyrimidine ring with triflic anhydride (Tf₂O), which makes it susceptible to nucleophilic attack. The subsequent nucleophilic addition is followed by a Dimroth rearrangement, which proceeds through a ring-opening, bond rotation, and ring-closure sequence to afford the pyridine product[22][23][24][25][26]. The choice of the nucleophile allows for the introduction of a variety of substituents onto the newly formed pyridine ring.
Experimental Protocol: Pyrimidine to Pyridine Transformation via Dimroth Rearrangement [22][23]
-
To a solution of the pyrimidine (0.5 mmol) in a suitable solvent (e.g., dichloromethane) at -78 °C, add triflic anhydride (0.6 mmol).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the silyl enol ether nucleophile (1.0 mmol) and a Lewis acid (e.g., BF₃·OEt₂) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 12-24 hours).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyridine.
IV. Multi-Component Reactions (MCRs): The Power of One-Pot Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a highly efficient strategy for the synthesis of complex molecules, including functionalized pyridines[2][27][28].
Causality Behind Experimental Choices: The design of an MCR for pyridine synthesis often involves the careful selection of starting materials that can undergo a cascade of reactions, such as condensation, Michael addition, and cyclization, in a single pot. The use of catalysts, such as Lewis acids or zeolites, can significantly enhance the efficiency and selectivity of these reactions[28]. Microwave irradiation is also a valuable tool for accelerating MCRs and improving yields[7].
Experimental Protocol: Four-Component Synthesis of a Polysubstituted Pyridine [28]
-
In a microwave-safe vial, combine the aldehyde (1 mmol), the β-ketoester or 1,3-diketone (1 mmol), the aniline (1 mmol), and malononitrile (1 mmol).
-
Add a catalytic amount of SnCl₂·2H₂O (e.g., 10 mol%) and a suitable solvent (e.g., water).
-
Seal the vial and heat the reaction mixture in a microwave reactor at the specified temperature and time.
-
After cooling, the solid product that precipitates is collected by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum to afford the pure polysubstituted pyridine.
V. Application in the Synthesis of Medicinally Important Pyridines
The alternative synthetic routes discussed in this guide have found significant application in the synthesis of important pharmaceutical agents.
A. Nevirapine: A Case Study in Process Intensification
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. Efficient and cost-effective syntheses of this drug are of global importance. Modern synthetic approaches have focused on process intensification to improve yield and reduce costs[29][30][31]. One improved route utilizes a two-step, one-pot process starting from 2-chloro-3-amino-4-picoline (CAPIC) and methyl 2-(cyclopropylamino)nicotinate (MeCAN) to produce Nevirapine in high yield[29][32][33].
B. Sotorasib: Targeting the "Undruggable" KRAS
Sotorasib is a groundbreaking anticancer drug that targets a specific mutation in the KRAS protein. The commercial synthesis of Sotorasib has been optimized for large-scale production[34][35][36]. The synthesis involves a key palladium-catalyzed coupling reaction and a subsequent cyclization to form the complex heterocyclic core[34][37]. The development of a robust and scalable synthesis was crucial for bringing this important therapeutic to patients.
VI. Conclusion and Future Outlook
The field of pyridine synthesis is continuously evolving, driven by the need for more efficient, selective, and sustainable methods. The alternative routes highlighted in this guide—transition-metal-catalyzed C-H functionalization, cycloaddition reactions, ring transformations, and multi-component reactions—represent the forefront of this endeavor. These methodologies empower chemists to construct a vast array of functionalized pyridines with unprecedented control and efficiency. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate even more powerful and elegant solutions to the enduring challenge of pyridine synthesis, further fueling innovation in drug discovery, materials science, and beyond.
References
-
Wang, C., Sun, Q., García, F., Wang, C., & Yoshikai, N. (2021). Robust cobalt catalyst for nitrile/alkyne [2+2+2] cycloaddition: synthesis of polyarylpyridines and their mechanochemical cyclodehydrogenation to nitrogen-containing polyaromatics. Journal of the American Chemical Society, 143(49), 20736-20745. [Link]
-
Azuma, T., Kobayashi, Y., & Fukuhara, T. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. The Journal of Organic Chemistry, 86(17), 11843-11856. [Link]
-
Kumar, L. S., Tabassum, S., Sagar, K. S., & Govindaraju, S. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. ChemistrySelect, 7(47), e202203491. [Link]
-
Arote, N. D., & Shisodia, S. U. (2022). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. Chemistry & Biology Interface, 12(4), 239-251. [Link]
-
Wang, Y., et al. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
-
Wang, C., Sun, Q., García, F., Wang, C., & Yoshikai, N. (2021). Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. ChemRxiv. [Link]
-
Douglas, C. J. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(8), 960-964. [Link]
-
Kal-Kosh, A. B., & Dolgushin, F. M. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Russian Chemical Reviews, 90(5), 583-611. [Link]
-
López-Gallego, F., et al. (2025). In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]
-
Wang, C., Sun, Q., García, F., Wang, C., & Yoshikai, N. (2021). Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. [Link]
-
Wang, Y., et al. (2025). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Chemical Society. [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
-
Kumar, S., & Engole, T. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11347-11354. [Link]
-
Zhang, Y., Chen, J., & Li, Z. (2016). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 21(11), 1500. [Link]
-
Arote, N. D., & Shisodia, S. U. (2022). Biomedically important pyridine derivatives. ResearchGate. [Link]
- Gupton, B. F., & Nandurkar, N. S. (2016). Lowcost, high yield synthesis of nevirapine.
-
Kumar, S., & Engole, T. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11347-11354. [Link]
-
Bagley, M. C., & Ruggiero, L. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Gupton, B. F. (n.d.). Nevirapine Batch Transfer Document. [Link]
-
Daugulis, O., & Campeau, L. C. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(8), 3155-3158. [Link]
-
Gupton, B. F., et al. (2017). Increasing global access to the high-volume HIV drug nevirapine through process intensification. GitHub Pages. [Link]
-
Al-Warhi, T., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4197. [Link]
-
Gupton, B. F., et al. (2017). Increasing global access to the high-volume HIV drug nevirapine through process intensification. Green Chemistry, 19(11), 2577-2583. [Link]
-
Chemistry Talks. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
-
Parsons, A. T., et al. (2022). Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews. [Link]
-
J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. [Link]
-
Kumar, S. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025. [Link]
-
Amgen Inc. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. PMC. [Link]
-
Campeau, L. C., & Fagnou, K. (2006). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate. [Link]
-
Taylor, R. J. K. (2025). Diels–Alder Reactions of 1-Azadienes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]
-
Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]
-
Boger, D. L., & Patel, M. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry, 87(21), 14211-14224. [Link]
-
Li, B., et al. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(3), 857-861. [Link]
- Grozinger, K. G. (1996). Process for preparing nevirapine.
-
Colby, D. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 44(8), 643-654. [Link]
-
Shuai, Q., et al. (2010). Rhodium-catalyzed oxidative C-H arylation of 2-arylpyridine derivatives via decarbonylation of aromatic aldehydes. Journal of the American Chemical Society, 132(35), 12212-12213. [Link]
-
Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 76(11), 4333-4351. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cycloaddition/ Diels-Alder Approaches. [Link]
-
Catir, M., & Colacino, E. (2018). Direct Arylation in the Presence of Palladium Pincer Complexes. Molecules, 23(12), 3122. [Link]
-
Ackermann, L. (2014). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 12(37), 7216-7221. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed oxidative C-H arylation of 2-arylpyridine derivatives via decarbonylation of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 11. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 21. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chinesechemsoc.org [chinesechemsoc.org]
- 23. chinesechemsoc.org [chinesechemsoc.org]
- 24. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 26. starchemistry888.com [starchemistry888.com]
- 27. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 28. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 30. dakratochwill.github.io [dakratochwill.github.io]
- 31. Increasing global access to the high-volume HIV drug nevirapine through process intensification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 33. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 34. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 35. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Theoretical Investigation of Pyridine-Triazole Systems' Electronic Properties
Foreword: The confluence of pyridine and triazole moieties in a single molecular framework has given rise to a class of heterocyclic compounds with immense potential in medicinal chemistry and materials science.[1][2][3] Their diverse biological activities, including anticancer, antibacterial, and antiviral properties, stem from their unique electronic landscapes.[1][2][3] Understanding these electronic properties at a quantum mechanical level is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to elucidate the electronic characteristics of pyridine-triazole systems. We will delve into the causality behind computational choices, ensuring a robust and validated approach to in silico analysis.
The Significance of Pyridine-Triazole Scaffolds
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and triazole, a five-membered ring with three nitrogen atoms, are privileged structures in drug discovery.[3][4] The pyridine ring's unique electronic properties and its capacity for hydrogen bonding make it a critical pharmacophore.[3] Similarly, the nitrogen-rich triazole ring enhances binding interactions with biological targets and improves pharmacokinetic profiles.[3] The combination of these two heterocycles creates a scaffold with a tunable electronic character, offering vast possibilities for synthetic modification and optimization of biological activity.[2][5]
Theoretical Framework: The Power of Density Functional Theory (DFT)
To probe the electronic intricacies of pyridine-triazole systems, Density Functional Theory (DFT) stands out as a powerful and versatile computational method.[6][7] DFT offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry.[7] The fundamental principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electronic properties of a many-electron system are uniquely determined by its electron density.[8][9] This approach circumvents the complexity of solving the many-electron Schrödinger equation by focusing on the more manageable electron density, a function of only three spatial coordinates.[9]
Causality in Method Selection: Why DFT?
The choice of DFT is not arbitrary. Compared to traditional Hartree-Fock methods, DFT incorporates electron correlation effects through the exchange-correlation functional, providing a more realistic description of molecular systems.[6] While DFT is a ground-state theory, its extensions, such as Time-Dependent DFT (TD-DFT), can be employed to investigate excited states and electronic transitions.[7] It is crucial to acknowledge that the accuracy of DFT calculations is contingent on the chosen exchange-correlation functional and basis set.[8] Therefore, careful validation and benchmarking against experimental data are essential for reliable predictions.
Unveiling Electronic Properties: A Multi-faceted Approach
A thorough theoretical investigation of pyridine-triazole systems involves the calculation and analysis of several key electronic descriptors.
Frontier Molecular Orbitals (FMOs): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).[10] These orbitals play a pivotal role in chemical reactivity and are central to understanding drug-receptor interactions.[11][12]
-
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.[12]
-
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater capacity for electron acceptance.[12]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[10][13] A smaller energy gap implies that the molecule can be more easily excited, suggesting higher reactivity.[10][12]
In the context of drug design, the energies of the HOMO and LUMO can predict the nature of binding interactions with a biological target.[11] For instance, a drug molecule with a high-energy HOMO can act as an electron donor to an empty orbital on the receptor.[11]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. It provides insights into intermolecular interactions, such as hydrogen bonding, which are crucial for biological recognition.
Global Reactivity Descriptors
Based on the energies of the FMOs, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of pyridine-triazole derivatives. These include:
-
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
-
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
-
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
-
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger value indicates greater stability.
-
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A larger value suggests higher reactivity.
These descriptors provide a quantitative basis for comparing the reactivity of different pyridine-triazole analogues.
A Validated Computational Protocol
To ensure the trustworthiness and reproducibility of theoretical studies, a standardized and self-validating computational workflow is essential.
Step-by-Step Computational Workflow
-
Molecular Modeling: The 3D structure of the pyridine-triazole derivative is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to obtain the electronic properties, including HOMO and LUMO energies, MEP maps, and other quantum chemical parameters.
Caption: A typical workflow for the computational analysis of pyridine-triazole systems.
Case Study: Structure-Property Relationships
Theoretical studies have demonstrated clear relationships between the structural modifications of pyridine-triazole systems and their electronic properties. For instance, the introduction of electron-donating or electron-withdrawing substituents on either the pyridine or triazole ring can significantly alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap.[14]
Table 1: Hypothetical Electronic Properties of Substituted Pyridine-Triazole Derivatives
| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| 1 | -H | -6.5 | -1.2 | 5.3 |
| 2 | -NO2 | -7.1 | -2.0 | 5.1 |
| 3 | -NH2 | -5.9 | -0.8 | 5.1 |
This data illustrates how an electron-withdrawing group like -NO2 lowers both HOMO and LUMO energies, while an electron-donating group like -NH2 raises them. Such insights are invaluable for the targeted design of molecules with desired electronic characteristics.
Visualizing Molecular Interactions
The following diagram illustrates the fundamental interaction between the frontier molecular orbitals of a pyridine-triazole-based drug candidate and its biological target.
Caption: Frontier molecular orbital interactions between a drug and its target.
Conclusion and Future Perspectives
Theoretical studies on the electronic properties of pyridine-triazole systems provide a powerful and cost-effective approach to understanding their structure-activity relationships. By employing robust computational methodologies like DFT, researchers can predict and rationalize the electronic behavior of these versatile scaffolds, thereby accelerating the discovery and development of novel therapeutic agents and functional materials. Future work in this area will likely focus on the development of more accurate and efficient computational models, as well as the application of these methods to increasingly complex biological systems.
References
-
Wikipedia. Density functional theory. [Link]
-
Fiveable. Density Functional Theory (DFT) | Computational Chemistry Class Notes. [Link]
-
The Journal of Physical Chemistry. Density Functional Theory of Electronic Structure. [Link]
-
QuantumATK. Electronic Structure: Density Functional Theory. [Link]
-
arXiv. Electronic Structure: Density Functional Theory. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Review on Design and Development of Pyridyl Triazole Derivatives. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. [Link]
-
ResearchGate. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
YouTube. HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. [Link]
-
SciSpace. Review on Design and Development of Pyridyl Triazole Derivatives. [Link]
-
PubMed Central. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. [Link]
-
ResearchGate. Frontier molecular orbitals diagram for HOMO and LUMO. [Link]
-
ResearchGate. Frontier molecular orbitals (HOMO and LUMO) diagram. [Link]
-
PubMed. A theoretical studies on the energetic properties of triazole-benzene and triazole-pyridine derivatives. [Link]
-
Wikipedia. HOMO and LUMO. [Link]
-
ACS Publications. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. [Link]
-
PubMed Central. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. [Link]
-
Jetir.Org. THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES. [Link]
-
PubMed. Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. [Link]
-
ACS Omega. Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. [Link]
-
Journal of Applied Organometallic Chemistry. Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Facets of Twelve Biginelli Adducts. [Link]
-
ScienceOpen. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
Imperial College London. Computational Heterocyclic Chemistry. [Link]
-
ResearchGate. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]
-
IISTE. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]
-
Semantic Scholar. A theoretical study of the electronic spectra of pyridine and phosphabenzene. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A theoretical studies on the energetic properties of triazole-benzene and triazole-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine in Catalysis
For: Researchers, scientists, and drug development professionals
Introduction: A Versatile N-Heterocyclic Ligand for Modern Catalysis
The development of efficient catalytic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision and atom economy. Within this field, the design and application of novel ligands that can modulate the reactivity and selectivity of metal catalysts are of paramount importance. 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine emerges as a compelling bidentate N-heterocyclic ligand, offering a unique combination of electronic and steric properties.
The pyridine and 1,2,4-triazole moieties provide two distinct nitrogen coordination sites, allowing for the formation of stable chelate complexes with a variety of transition metals. The presence of a bromine atom on the triazole ring offers a strategic handle for further functionalization or can influence the electronic nature of the ligand, thereby tuning the catalytic activity of the corresponding metal complex. This guide provides a comprehensive overview of the synthesis, characterization, and potential catalytic applications of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, complete with detailed experimental protocols to facilitate its adoption in the research community.
Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
The synthesis of the title ligand is a critical first step for its application in catalysis. While various synthetic routes to substituted pyridine-triazoles exist, a common and effective method involves the condensation of a pyridine-derived precursor with a triazole-forming reagent. A plausible synthetic pathway is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine.
Protocol: Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate
-
Triethyl orthoformate
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Acetic acid
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of Pyridine-2-carboximidamide Hydrazone
-
In a round-bottom flask, dissolve 2-cyanopyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude amidrazone can be used in the next step without further purification.
Step 2: Synthesis of 2-(1H-1,2,4-triazol-5-yl)pyridine
-
To the crude amidrazone from Step 1, add triethyl orthoformate (1.5 eq).
-
Heat the mixture at reflux for 8-12 hours.
-
Monitor the formation of the triazole ring by TLC.
-
After cooling, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
-
Dissolve the 2-(1H-1,2,4-triazol-5-yl)pyridine (1.0 eq) in acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The pyridine-triazole scaffold is an excellent platform for supporting palladium catalysts in a variety of cross-coupling reactions. The bidentate nature of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine can stabilize the palladium center and facilitate the catalytic cycle. The following protocols are based on established procedures for similar ligand systems and are intended as a starting point for optimization.
General Catalytic System Workflow
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl/vinyl halides and boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 v/v) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol), 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (0.04 mmol), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 18 | Expected High |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O | 100 | 24 | Expected High |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2 | Cs₂CO₃ | DMF | 110 | 16 | Expected Moderate-High |
Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar catalytic systems.[1]
Protocol 2: Heck-Mizoroki Coupling
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[2]
Materials:
-
Aryl halide (e.g., 4-iodotoluene) (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (2 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol), 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (0.02 mmol), the aryl halide (1.0 mmol), and DMF (5 mL).
-
Add the alkene (1.5 mmol) and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Styrene | 1 | Et₃N | DMF | 120 | 18 | Expected High |
| 2 | 1-Bromo-4-fluorobenzene | n-Butyl acrylate | 1 | NaOAc | DMAc | 140 | 24 | Expected High |
| 3 | 3-Bromopyridine | 2-Vinylpyridine | 1 | K₂CO₃ | NMP | 130 | 20 | Expected Moderate |
Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar catalytic systems.[2]
Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl/vinyl halides.[3][4]
Materials:
-
Aryl halide (e.g., 1-bromo-3,5-dimethylbenzene) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (1 mol%)
-
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂ (0.01 mmol), 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (0.02 mmol), CuI (0.02 mmol), and the aryl halide (1.0 mmol).
-
Add triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature to 60 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3,5-dimethylbenzene | Phenylacetylene | 1 | CuI (2) | Et₃N | Et₃N | 60 | 8 | Expected High |
| 2 | 4-Iodoanisole | 1-Heptyne | 1 | CuI (2) | Diisopropylamine | THF | RT | 12 | Expected High |
| 3 | 2-Bromonaphthalene | Trimethylsilylacetylene | 1 | CuI (2) | Piperidine | DMF | 50 | 10 | Expected High |
Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar catalytic systems.[3][4]
Mechanistic Considerations
The catalytic activity of complexes formed from 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine and a transition metal, such as palladium, is underpinned by a well-established catalytic cycle. The ligand plays a crucial role in stabilizing the metal center throughout its various oxidation states and facilitating the key steps of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine represents a promising and versatile ligand for transition metal catalysis. Its straightforward synthesis and the tunable electronic properties conferred by the bromo substituent make it an attractive candidate for a wide range of cross-coupling reactions. The protocols provided herein serve as a robust starting point for researchers to explore the catalytic potential of this ligand in their synthetic endeavors. Future work could involve the systematic screening of this ligand with various metal precursors and in a broader array of catalytic transformations, as well as the synthesis of derivatives to further fine-tune its steric and electronic profile for enhanced catalytic performance.
References
- Mori, M.; Ban, K. Tetrahedron1977, 12, 1037.
- Razafindrainibe, F., et al. ePrints Soton2017.
- BenchChem. Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. 2025.
- Ullah, F., et al. Molecules2017, 22(2), 190.
- Murti, Y., et al. American Journal of Chemistry2011, 1(2), 42-46.
- Dalton Transactions. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions2014.
- Richardson, C., et al. Acta Crystallographica Section E2009, 65(Pt 7), o1699.
- Lakav
- Praveen, C.
- Luo, J., et al. Acta Crystallographica Section E2011, 67(Pt 3), o642.
- Ali, M. A., et al. ACS Omega2020, 5(33), 20996–21008.
- Chinchilla, R., & Nájera, C. Chemical Reviews2007, 107(3), 874–922.
- Al-Masoudi, N. A., et al. Molecules2018, 23(11), 2999.
- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
- Knowles, R. The Intramolecular Heck Reaction. Macmillan Group Meeting2004.
- Ullah, F., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Chemistry LibreTexts. Heck Reaction. 2023.
- El Qami, A., et al. ChemistrySelect2021, 6(35), 9415-9420.
- BenchChem. Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. 2025.
- Kostakis, G. E., et al. ChemistrySelect2024, 9(23), e202401957.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed2022.
- BLDpharm. 1783937-64-3|2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine.
- Fluorochem. 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine, 95.0%+.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridine-Triazole Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. The 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine moiety has emerged as a privileged structure, particularly in the domain of oncology drug discovery. This heterocyclic framework strategically combines the chemical properties of a pyridine ring and a 1,2,4-triazole ring, creating a scaffold with significant potential for developing targeted therapeutics.[1][2]
The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving physicochemical properties like solubility.[2][3] The 1,2,4-triazole ring is a key pharmacophore found in numerous approved drugs, known for its metabolic stability and its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination.[4][5] The presence of a bromine atom at the 3-position of the triazole ring is a crucial feature for synthetic chemists, providing a reactive handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core scaffold to optimize biological activity.
These application notes will provide an in-depth guide to the utility of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine as a key building block in the synthesis of kinase inhibitors, with a particular focus on targeting the c-Met proto-oncogene.
Core Application: A Versatile Building Block for c-Met Kinase Inhibitors
The Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in cell proliferation, migration, and invasion.[6] Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers, making it a highly attractive target for therapeutic intervention.[6][7] Small-molecule inhibitors that target the ATP-binding site of c-Met have shown significant promise in preclinical and clinical settings.[8][9][10]
The 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine scaffold is exceptionally well-suited for the design of Type I c-Met inhibitors. These inhibitors typically form a "U-shaped" conformation within the ATP binding pocket, engaging in key hydrogen bond interactions with the kinase hinge region.[6] The pyridine and triazole nitrogens of the scaffold can act as crucial hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the backbone of MET-1160 in the hinge region.[8][9] The bromo-substituent serves as a key diversification point, allowing for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling. These appended groups can then occupy and interact with the deeper hydrophobic pocket near the C-helix, enhancing both potency and selectivity.[8]
Signaling Pathway Overview: The HGF/c-Met Axis
The following diagram illustrates the simplified HGF/c-Met signaling pathway, which is aberrantly activated in many cancers and is the target of inhibitors derived from the 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the In Vitro Anticancer Efficacy of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pursuit of novel anticancer agents remains a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those incorporating 1,2,4-triazole and pyridine scaffolds, are of significant interest due to their prevalence in a wide range of therapeutic agents.[1][2] This guide provides a comprehensive framework for evaluating the in vitro anticancer activity of a promising class of compounds: 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine derivatives. We present a series of detailed, validated protocols for assessing cytotoxicity, determining the mechanism of cell death, and analyzing effects on the cell cycle. The methodologies are designed to build a robust preclinical data package, explaining the scientific principles behind each step to empower researchers to generate reliable and reproducible results.
Introduction to the Compound Class
The core structure, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, combines two pharmacologically significant moieties. The 1,2,4-triazole ring is a bioisostere for amide bonds, capable of forming hydrogen bonds and other non-covalent interactions with biological targets, while being resistant to enzymatic degradation.[3] The pyridine ring is a common feature in many established drugs. The bromo-substitution offers a potential site for further chemical modification and may contribute to the compound's reactivity and binding affinity.
The primary hypothesis for this compound class is its ability to induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest, which are common modes of action for triazole-containing anticancer agents.[4][5] This document outlines the essential in vitro assays required to test this hypothesis.
Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[6] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, which are active only in living, metabolically active cells.[6] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect. This assay is ideal for initial high-throughput screening due to its accuracy, speed, and simplicity.[7]
Detailed Step-by-Step Protocol
Materials:
-
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine derivatives (stock solution in DMSO)
-
Adherent cancer cell line of choice (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]
-
Edge Effect Mitigation: To minimize the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.[8]
-
Compound Treatment: Prepare serial dilutions of the pyridine-triazole derivatives in complete culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Controls Setup:
-
Aspirate the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations or controls.
-
Incubation with Compound: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will produce visible purple formazan crystals.[9]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-200 µL of solubilization solution (e.g., isopropanol) to each well.[7][8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
Data Analysis and Presentation
-
Corrected Absorbance: Subtract the average absorbance of the blank control from all other readings.
-
Percentage Viability Calculation:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve (% Viability vs. log[Compound Concentration]) and using non-linear regression analysis.
Table 1: Hypothetical IC50 Values of Pyridine-Triazole Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
|---|---|---|---|
| Derivative 1 | 12.5 | 15.8 | 21.3 |
| Derivative 2 (TP6)[1] | 45.1 (B16F10) | Not Tested | Not Tested |
| Derivative 3 | 5.2 | 8.9 | 11.7 |
| Doxorubicin (Control) | 0.8 | 1.1 | 1.5 |
Protocol: Mechanism of Action - Apoptosis Detection
Principle and Rationale
To determine if cell death occurs via apoptosis (programmed cell death) or necrosis, the Annexin V and Propidium Iodide (PI) assay is the gold standard. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost, by intercalating with DNA. Flow cytometry analysis of cells double-stained with Annexin V-FITC and PI allows for the differentiation of four distinct cell populations.[11][12]
Detailed Step-by-Step Protocol
Materials:
-
Cells treated with the test compound (at its IC50 concentration) and controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the pyridine-triazole derivative (e.g., at its 1x and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include an untreated or vehicle control.
-
Collect All Cells: For adherent cells, it is critical to collect both the floating cells in the supernatant (which may be apoptotic) and the attached cells.[12][13] Aspirate the medium into a centrifuge tube, wash the plate with PBS, and then detach the adherent cells using trypsin. Combine the trypsinized cells with the supernatant collected earlier.
-
Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10][11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[10] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][11]
-
Scientist's Note: It is crucial to set up single-stain controls (Annexin V only, PI only) and an unstained control to properly configure the flow cytometer's compensation and gates.[12]
-
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[11] Data from at least 10,000 events should be collected for each sample.
Protocol: Mechanism of Action - Cell Cycle Analysis
Principle and Rationale
Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Cell cycle analysis by flow cytometry using Propidium Iodide (PI) is a robust method to quantify the distribution of cells in different phases (G0/G1, S, and G2/M). The principle is based on the stoichiometric binding of PI to DNA; the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[14] Before staining, cells must be fixed (e.g., with ethanol) to permeabilize their membranes, allowing PI to enter and access the nuclear DNA.[14][15] Treatment with RNase is essential because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[14]
Detailed Step-by-Step Protocol
Materials:
-
Cells treated with the test compound and controls.
-
Cold 70% ethanol.
-
Cold 1X PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (Section 3.2, Step 2), collecting both floating and adherent populations.
-
Washing: Wash the cell pellet (approx. 1 x 10⁶ cells) twice with cold PBS.[14]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise. This slow addition is critical to prevent cell clumping.[14][15]
-
Incubate the cells for at least 30 minutes on ice. For long-term storage, cells can be kept in 70% ethanol at 4°C for several weeks.[14]
-
Rehydration and Staining: Centrifuge the fixed cells (a higher speed may be needed as fixed cells are less dense) and carefully discard the ethanol.[14]
-
Wash the pellet twice with PBS to remove the ethanol.[14]
-
Resuspend the cell pellet in 400-500 µL of the PI/RNase A staining solution.[14]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[15]
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate and ensure the instrument is set to a linear scale for PI fluorescence to achieve good resolution between the G0/G1 and G2/M peaks.[14] Analyze the resulting histogram using cell cycle analysis software.
References
-
Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Available at: [Link]
-
PMC. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". Available at: [Link]
-
Bio-protocol. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers". Available at: [Link]
-
University of Padua. "Cell Cycle Analysis by Propidium Iodide Staining". Available at: [Link]
-
protocols.io. "Apoptosis detection protocol using the Annexin-V and PI kit". Available at: [Link]
-
Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection". Available at: [Link]
-
University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide". Available at: [Link]
-
NIH. "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay". Available at: [Link]
-
Checkpoint Lab. "MTT Cell Assay Protocol". Available at: [Link]
-
PubMed. "Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives". Available at: [Link]
-
Annals of Medical and Health Sciences Research. "Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity". Available at: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. "Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives". Available at: [Link]
-
ResearchGate. "Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies". Available at: [Link]
-
PubMed. "Synthesis and anticancer activity evaluation of a series of[11][12][16]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo". Available at: [Link]
-
ResearchGate. "Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives". Available at: [Link]
-
CP Lab Safety. "2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram". Available at: [Link]
-
Biointerface Research in Applied Chemistry. "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives". Available at: [Link]
-
ResearchGate. "Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety". Available at: [Link]
-
NIH. "CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents". Available at: [Link]
-
NIH. "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship". Available at: [Link]
-
NIH. "2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone". Available at: [Link]
-
OUCI. "An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds". Available at: [Link]
-
PMC. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms". Available at: [Link]
-
MDPI. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)". Available at: [Link]
Sources
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atcc.org [atcc.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. bio-protocol.org [bio-protocol.org]
Suzuki coupling reactions of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
An Application and Protocol Guide for the Suzuki Coupling of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
Abstract
This guide provides a detailed technical overview and robust experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine. This substrate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, combining the pharmacologically relevant pyridine and 1,2,4-triazole scaffolds.[1][2] The Suzuki reaction is a premier method for carbon-carbon bond formation due to its mild conditions, functional group tolerance, and the commercial availability of diverse boronic acid coupling partners.[3][4] This document offers researchers a comprehensive resource, detailing the reaction mechanism, key parameter optimization, step-by-step procedures, and troubleshooting strategies to facilitate the synthesis of novel biaryl and heteroaryl compounds derived from this important precursor.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning cross-coupling method that forges a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] The mechanism proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Palladium(0) catalyst, which inserts into the carbon-bromine bond of the 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine. This is often the rate-determining step and results in the formation of a Palladium(II) complex.[3][6]
-
Transmetalation : In this step, the organic group from the boronic acid (or its derived boronate) is transferred to the Palladium(II) complex, displacing the halide. This critical step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer.[8][9][10]
-
Reductive Elimination : The final step involves the two organic groups coupled on the palladium center forming a new carbon-carbon bond and being expelled from the palladium. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of coupling nitrogen-rich heterocycles like 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine hinges on the careful selection of several key parameters. The presence of multiple nitrogen atoms can lead to catalyst inhibition, making optimization crucial.[12][13]
Palladium Catalyst and Ligand Selection
-
Rationale : The choice of catalyst and ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient or coordinating heteroaryl halides, bulky and electron-rich phosphine ligands are highly effective.[4] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[5]
-
Recommendations :
-
Buchwald Ligands : Ligands such as SPhos and XPhos are excellent choices for this substrate class.[14][15]
-
Pre-catalysts : Using air-stable Pd(II) pre-catalysts like XPhos Pd G3 is highly recommended. These complexes readily generate the active Pd(0) species in situ and offer greater convenience and reproducibility than handling air-sensitive Pd(0) sources.[16]
-
Traditional Catalysts : While effective, systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may require higher temperatures and longer reaction times for challenging substrates.[17]
-
The Role of the Base
-
Rationale : A base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, [R-B(OH)₃]⁻, which then transfers its organic group to the palladium center.[9][18] The choice of base can influence reaction rate and prevent side reactions like protodeboronation.
-
Recommendations :
-
Potassium Phosphate (K₃PO₄) : Often the base of choice for challenging couplings involving nitrogen heterocycles, as it is effective under relatively mild conditions.[19]
-
Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃) : Strong, reliable bases that are effective in many systems, typically used in an aqueous solvent mixture.[7][14]
-
Potassium Fluoride (KF) : A milder option that can be effective, especially if the substrate is sensitive to stronger bases.[9]
-
Solvent System Considerations
-
Rationale : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved). Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and cause unwanted homocoupling of the boronic acid.[16]
-
Recommendations :
-
1,4-Dioxane/Water or 2-MeTHF/Water : These are robust and widely used solvent systems for Suzuki couplings.[14] A ratio of 4:1 to 10:1 (organic:water) is typical.
-
Toluene/Water : Another common choice, particularly for reactions run at higher temperatures.[20]
-
Anhydrous Conditions : In cases where protodeboronation is a significant side reaction, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[16]
-
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine with a generic arylboronic acid.
Materials and Equipment:
-
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reagent Preparation : To a clean, dry reaction vessel equipped with a magnetic stir bar, add 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, the arylboronic acid, and the powdered base.
-
Inert Atmosphere : Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium pre-catalyst to the vessel.
-
Solvent Addition : Add the degassed solvent system via syringe. The final reaction concentration should be approximately 0.1–0.2 M with respect to the limiting reagent.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously for the duration of the reaction.
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
Data Presentation: Typical Reaction Conditions
The following table summarizes recommended starting conditions for coupling 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine with various boronic acids. Optimization may be required for specific substrates.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | SPhos Pd G2 (2%) | K₂CO₃ (3.0) | 2-MeTHF/H₂O (5:1) | 90 | 88-96 |
| 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 (3%) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 110 | 75-85 |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | DME/H₂O (4:1) | 95 | 70-80 |
| Pyridine-3-boronic acid | XPhos Pd G3 (3%) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 110 | 65-75 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Catalyst inhibition by nitrogen lone pairs. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[16] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase catalyst loading (up to 5 mol%) or switch to a more electron-rich, bulky ligand like XPhos or SPhos.[19] |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high. 2. Base is too strong in aqueous media. 3. Boronic acid is inherently unstable. | 1. Lower the reaction temperature and monitor for longer times. 2. Switch to anhydrous conditions with K₃PO₄ or use a milder base like KF.[16] 3. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst decomposition. | 1. Improve degassing procedure for all solvents, including water.[16] 2. Use a more stable pre-catalyst and ensure a strictly inert atmosphere. |
| Formation of Debrominated Starting Material | 1. Presence of a hydrogen source and catalyst. 2. A specific catalyst/ligand combination may favor this side reaction. | 1. Ensure all reagents and solvents are dry if running under anhydrous conditions. 2. Screen different palladium catalysts and ligands; sometimes less electron-rich ligands can mitigate this issue. A tandem catalyst system may be required to avoid debromination.[21] |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is a powerful and versatile method for synthesizing a wide array of novel molecules for pharmaceutical and materials science research. Success with this nitrogen-rich heterocyclic substrate is readily achievable through the careful selection of a modern, air-stable palladium pre-catalyst with a bulky, electron-rich ligand, an appropriate base, and rigorous adherence to inert atmosphere techniques. This guide provides a solid foundation for researchers to develop and optimize these critical C-C bond-forming reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Synlett. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
PubMed. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
-
Semantic Scholar. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
YouTube. (2021, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ACS Publications. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ResearchGate. Palladium-catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Organic Chemistry Portal. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
ACS Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
-
DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
CP Lab Safety. 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram. [Link]
-
ResearchGate. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. [Link]
-
NIH National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
PubMed Central. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
RSC Publishing. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. reddit.com [reddit.com]
- 15. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for the Synthesis and Coordination Chemistry of Metal Complexes with 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of the versatile N,N-bidentate ligand, 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, and its subsequent use in the preparation of transition metal complexes. Pyridine-triazole ligands are of significant interest in coordination chemistry, materials science, and drug development due to their robust coordination properties and the unique electronic and structural features they impart to metal centers.[1] This protocol details a plausible multi-step synthesis for the ligand, followed by a general, adaptable method for complexation with a representative metal ion, copper(II). We further outline standard analytical techniques for the characterization of the resulting complexes. The causality behind experimental choices is explained to provide researchers with a deep understanding of the underlying chemical principles.
PART I: Synthesis of the Ligand: 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (L)
The synthesis of the target ligand is not widely reported as a one-step procedure. Therefore, a rational, multi-step synthetic pathway is proposed based on established heterocyclic chemistry principles. The pathway begins with the readily available 2-cyanopyridine.
Principle of the Synthetic Pathway
The core of this synthesis is the construction of the 1,2,4-triazole ring. A common and effective method involves the reaction of a hydrazide or amidrazone with a one-carbon electrophile, followed by cyclization.[2] Our proposed route first converts 2-cyanopyridine to its corresponding amidrazone, which is then cyclized. The final step is the bromination of the triazole ring to yield the target ligand.
Diagram of Ligand Synthesis Pathway
Caption: Proposed multi-step synthesis of the target ligand (L).
Experimental Protocol: Ligand Synthesis
Safety Precautions:
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Triphosgene: Highly toxic and corrosive. Reacts with moisture to release phosgene gas. Must be handled in a dry atmosphere within a fume hood.
-
Phosphorus Oxybromide (POBr₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood.
Step 1: Synthesis of Pyridine-2-carbohydrazonamide
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyanopyridine (1.0 eq) and ethanol (approx. 5 mL per gram of cyanopyridine).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The nucleophilic addition of hydrazine to the nitrile carbon, followed by proton transfer, forms the desired amidrazone. Ethanol is a suitable polar protic solvent for both reactants. Heating accelerates the reaction rate.
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure. Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, suspend the pyridine-2-carbohydrazonamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise. Maintain the temperature at 0 °C.
-
Rationale: Triphosgene serves as a safer synthetic equivalent of phosgene. It reacts with the amidrazone to form an intermediate that cyclizes upon heating. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent like ethanol may be required for purification.
Step 3: Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (L)
-
Reaction Setup: In a fume hood, carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the triazolone from the previous step (1.0 eq) in a round-bottom flask equipped for reflux.
-
Reaction: Heat the mixture at 100-120 °C for 2-4 hours.
-
Rationale: POBr₃ is a standard reagent used to convert hydroxyl groups on heterocyclic rings (or their keto tautomers) into bromo groups.
-
-
Work-up: Cool the reaction mixture carefully to room temperature. Very slowly and cautiously, pour the mixture onto crushed ice to quench the excess POBr₃. This is a highly exothermic and hazardous step. Basify the aqueous solution with a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath until the pH is > 9.
-
Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
PART II: Synthesis of a Representative Metal Complex: [Cu(L)₂(H₂O)₂]Cl₂
This section provides a general protocol for synthesizing a copper(II) complex. This method can be adapted for other transition metals like Ni(II), Co(II), and Zn(II) by substituting the metal salt and adjusting stoichiometry or reaction conditions as needed.[3]
Principle of Coordination
The ligand, 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, is expected to act as a bidentate chelating agent, coordinating to the metal center through the nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms of the triazole ring.[1] This forms a stable five-membered chelate ring, which is a common coordination mode for this class of ligands.[4]
Diagram of Complexation Workflow
Caption: General workflow for the synthesis of a metal complex.
Experimental Protocol: Complex Synthesis
Materials and Reagents:
-
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (Ligand, L)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Deionized Water
Procedure:
-
Ligand Solution: Dissolve the ligand (L) (2.0 eq) in a suitable volume of ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.[3]
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 eq) in a minimum amount of deionized water.
-
Reaction: While stirring the ligand solution, add the metal salt solution dropwise. A color change and/or precipitation is often observed immediately.
-
Rationale: The reaction is typically performed in a solvent system that can dissolve both the often organic-soluble ligand and the water-soluble metal salt. A water/ethanol mixture is a common choice. A 2:1 ligand-to-metal molar ratio is used to favor the formation of an octahedral complex where two ligand molecules coordinate to the metal center.[3]
-
-
Heating and Stirring: Heat the resulting mixture to a moderate temperature (e.g., 40-60 °C) and stir for 2-4 hours to ensure the reaction goes to completion.[3]
-
Isolation: Allow the solution to cool slowly to room temperature. If slow crystallization is desired for X-ray diffraction, the flask can be sealed and left undisturbed for several days. Otherwise, the precipitate can be collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with small portions of cold water, followed by cold ethanol, to remove any unreacted starting materials. Dry the complex in a vacuum desiccator.
| Parameter | Condition | Rationale |
| Ligand:Metal Ratio | 2:1 | To promote the formation of a bis-chelated complex, [M(L)₂X₂]. |
| Solvent | Ethanol/Water | Ensures solubility of both the organic ligand and the inorganic metal salt. |
| Temperature | 40-60 °C | Provides sufficient energy to overcome the activation barrier of ligand exchange without decomposing the complex. |
| Reaction Time | 2-4 hours | Allows the coordination equilibrium to be reached for complete complex formation. |
PART III: Characterization of Synthesized Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the identity and structure of the synthesized metal complex.[5][6]
| Technique | Information Provided | Expected Observations for [Cu(L)₂(H₂O)₂]Cl₂ |
| FT-IR Spectroscopy | Confirms coordination of the ligand. | Shift in the C=N and N-N stretching frequencies of the pyridine and triazole rings upon coordination to the copper ion. A broad peak around 3400 cm⁻¹ would indicate coordinated water molecules. |
| UV-Vis Spectroscopy | Provides information on the electronic structure and coordination geometry of the metal center. | A broad d-d transition band in the visible region (typically 600-800 nm) is characteristic of a d⁹ Cu(II) ion in a distorted octahedral environment. |
| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the complex, confirming its composition. | A peak corresponding to the [Cu(L)₂]²⁺ or [Cu(L)₂Cl]⁺ fragment would provide strong evidence for the complex formation. |
| Elemental Analysis (CHN) | Determines the percentage composition of C, H, and N. | The experimental percentages should match the calculated values for the proposed formula, confirming the purity and stoichiometry of the complex. |
| Single-Crystal X-ray Diffraction | Provides the definitive 3D molecular structure, including bond lengths, bond angles, and coordination geometry. | Would unambiguously confirm the bidentate coordination of the ligand and the overall geometry of the complex.[4] |
References
-
Einhorn–Brunner reaction Review . (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
-
Pyridine-triazole ligand design and metal coordination . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND . (2015). Environmental Engineering and Management Journal. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities . (n.d.). Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved January 18, 2026, from [Link]
-
Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Title: A Multi-faceted Approach to the Spectroscopic Analysis of Heterocyclic Compounds: From Experimental Setup to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and biologically active molecules.[1][2] Their comprehensive characterization is a cornerstone of drug discovery, development, and quality control. This application note provides an in-depth guide to the experimental setups and protocols for the key spectroscopic techniques used in the analysis of these vital compounds. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for obtaining high-quality, reproducible data. This guide covers Ultraviolet-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with chiroptical methods, providing researchers with a self-validating framework for the complete structural and electronic characterization of heterocyclic molecules.
The Central Role of Spectroscopy in Heterocyclic Chemistry
The unique chemical and electronic properties of heterocyclic compounds, imparted by the presence of heteroatoms like nitrogen, oxygen, and sulfur within a cyclic structure, demand a multi-technique analytical approach.[2] No single spectroscopic method can provide a complete picture. Instead, a synergistic workflow is employed where each technique yields a specific and complementary piece of the structural puzzle. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies functional groups, UV-Vis and fluorescence spectroscopy probe the electronic structure, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.[3][4] For chiral heterocycles, chiroptical methods are indispensable for determining the absolute configuration, a critical factor in pharmacology.[5]
This guide is structured to walk the researcher through the setup, execution, and interpretation of each technique, emphasizing the "why" behind each step to foster a deeper understanding and empower robust experimental design.
Caption: General workflow for spectroscopic analysis of a heterocyclic compound.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is the workhorse for probing the electronic structure of conjugated heterocyclic systems. The technique measures the absorption of UV or visible light, which excites electrons from lower-energy (π, n) to higher-energy (π*) orbitals. The position (λmax) and intensity of these absorption bands are exquisitely sensitive to the degree of conjugation, the nature of the heteroatom, and the presence of substituents.
Instrumentation & Experimental Setup: A standard dual-beam UV-Vis spectrophotometer consists of a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator to select the wavelength, a beam splitter, compartments for a reference cuvette and a sample cuvette, and a detector.
Protocol 1: Sample Preparation and Analysis
-
Solvent Selection (The Causality): Choose a solvent that is transparent in the wavelength range of interest and dissolves the analyte. Common choices include ethanol, methanol, acetonitrile, and hexane. Avoid solvents like acetone or DMSO which have low UV cutoffs.
-
Concentration: Prepare a stock solution of the heterocyclic compound (approx. 1 mg/mL). From this, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in the chosen UV-Vis transparent solvent. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second quartz cuvette with the sample solution.
-
Acquisition: Perform a baseline correction using the solvent-filled cuvette.
-
Scan: Scan the sample across the desired wavelength range, typically 200-800 nm, to record the absorption spectrum.[3]
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Data Presentation: Typical UV Absorption Maxima
| Heterocycle Core | Typical λmax (nm) | Electronic Transition |
| Pyrrole | ~210 | π → π |
| Furan | ~200 | π → π |
| Thiophene | ~231 | π → π |
| Pyridine | ~251, ~270 | π → π, n → π |
| Quinoline | ~226, ~270, ~314 | π → π |
| Indole | ~218, ~266, ~287 | π → π* |
Note: Values are approximate and highly dependent on solvent and substitution.
Fluorescence Spectroscopy
Expertise & Experience: Many heterocyclic compounds, particularly those with rigid, planar, and extensively conjugated systems like quinolines and indoles, are fluorescent.[6] Fluorescence spectroscopy is orders of magnitude more sensitive than UV-Vis absorption spectroscopy and is used for quantitative analysis at very low concentrations and for probing the molecular environment.[7]
Instrumentation & Experimental Setup: A spectrofluorometer's key feature is its 90° geometry, where the emission monochromator and detector are placed perpendicular to the excitation beam to minimize detection of scattered excitation light.[8][9]
Protocol 2: Acquiring Emission and Excitation Spectra
-
Sample Preparation: Prepare samples as for UV-Vis, but often at lower concentrations (10⁻⁶ to 10⁻⁸ M). Use high-purity solvents to avoid interference from fluorescent impurities.
-
Determine Excitation Wavelength: Run a UV-Vis absorption scan (or an excitation scan on the fluorometer) to find the longest-wavelength absorption maximum (λmax, abs). This is typically the most efficient wavelength for excitation.[8]
-
Acquire Emission Spectrum:
-
Set the excitation monochromator to λmax, abs.
-
Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength (e.g., λmax, abs + 20 nm) to a much longer wavelength (e.g., 700 nm).
-
The resulting peak is the emission maximum (λmax, em).
-
-
Acquire Excitation Spectrum (Trustworthiness Check):
-
Set the emission monochromator to the λmax, em found in the previous step.
-
Scan the excitation monochromator over the absorption region.
-
Self-Validation: The resulting excitation spectrum should closely match the absorption spectrum of the molecule, confirming that the observed fluorescence originates from the target compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[10] For heterocyclic compounds, it is invaluable for identifying key functional groups (N-H, C=O, C-N, C-O, C-S) and confirming structural features.[11]
Instrumentation & Experimental Setup: Modern FTIR spectrometers utilize an interferometer and are often equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is highly recommended as it requires minimal to no sample preparation.
Protocol 3: Analysis of a Solid Heterocycle via ATR-FTIR
-
Instrument Check: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid heterocyclic compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Sample Spectrum Collection: Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.[10]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Data Presentation: Characteristic IR Frequencies in Heterocycles
| Functional Group / Bond | Ring System | Typical Frequency (cm⁻¹) |
| N-H Stretch | Pyrrole, Indole | 3300 - 3500 (often broad) |
| C-H Stretch (Aromatic) | All aromatic heterocycles | 3000 - 3100 |
| C=N Stretch | Pyridine, Imidazole | 1650 - 1550 |
| C=C Stretch (Aromatic) | All aromatic heterocycles | 1600 - 1450 |
| C-O-C Stretch | Furan, Dioxane | 1250 - 1050 |
| C-S Stretch | Thiophene | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C spectra, one can deduce the entire carbon-hydrogen framework. For complex heterocycles, 2D NMR experiments are essential to unambiguously assign the structure.[12][13]
Instrumentation & Experimental Setup: A high-field NMR spectrometer consisting of a superconducting magnet, a probe (for holding the sample and transmitting/receiving radiofrequency pulses), and a control console.
Protocol 4: Full Structural Elucidation of an Unknown Heterocycle
-
Sample Preparation: Dissolve 5-10 mg of the purified heterocyclic compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
1D ¹H NMR Acquisition:
-
Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard ¹H spectrum. Analyze the chemical shifts (proximity to heteroatoms), integration (proton count), and multiplicity (J-coupling, number of neighbors).
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPT sequence) to identify the number of C, CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (The Connectivity Map):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing H-C-C-H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, mapping out C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is the key experiment for connecting fragments of the molecule, often across heteroatoms.
-
-
Structural Assembly: Use the information from all NMR experiments to piece together the molecular structure.
Caption: Logical relationships in 2D NMR for structural elucidation.
Mass Spectrometry (MS)
Expertise & Experience: MS is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass accurate to several decimal places, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides corroborating structural evidence.
Instrumentation & Experimental Setup: A typical setup includes an ion source (Electrospray Ionization, ESI, for polar molecules; Electron Impact, EI, for volatile, less polar molecules), a mass analyzer (quadrupole or time-of-flight, TOF), and a detector.
Protocol 5: Molecular Formula Determination by ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation ([M+H]⁺) in positive ion mode.
-
Infusion: The sample solution is infused directly into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquisition: Acquire data in positive or negative ion mode. The spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the ionized molecule (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Data Analysis: Use the instrument's software to calculate the molecular formula from the measured exact mass of the molecular ion. The software compares the measured mass against theoretical masses for all possible elemental compositions within a given mass tolerance (typically <5 ppm).
-
Fragmentation (MS/MS): To gain further structural insight, the molecular ion can be isolated, fragmented (Collision-Induced Dissociation), and the resulting fragment ions analyzed. This helps confirm the structure deduced from NMR.[14][15]
Chiroptical Techniques: Electronic Circular Dichroism (ECD)
Expertise & Experience: For chiral heterocyclic drugs, determining the absolute configuration is a regulatory requirement. While X-ray crystallography is the gold standard for crystalline solids,[16][17][18] ECD provides this information for molecules in solution. The technique measures the differential absorption of left- and right-circularly polarized light.[19][20]
Protocol 6: Absolute Configuration by ECD
-
Sample Preparation: Prepare a solution of the enantiomerically pure compound in a suitable transparent solvent, similar to UV-Vis analysis.
-
Acquisition: Record the CD spectrum across the UV-Vis absorption bands of the molecule. The output is a plot of differential absorbance (the Cotton effect) versus wavelength.
-
Computational Correlation (The Causality): The experimental ECD spectrum of an unknown enantiomer is compared to a theoretically predicted spectrum generated by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).
-
Assignment: A match between the experimental spectrum and the spectrum calculated for a specific configuration (e.g., the R-configuration) allows for the unambiguous assignment of the absolute configuration of the sample.[21][22]
Conclusion: An Integrated Strategy
The robust and reliable characterization of heterocyclic compounds is not a linear process but an integrated strategy. Information from each spectroscopic technique is used to build and validate a single, coherent structural hypothesis. An initial MS analysis provides the molecular formula, FTIR identifies key functionalities, a full suite of 1D and 2D NMR experiments reveals the precise atomic connectivity, and UV-Vis/Fluorescence probes the electronic system. For chiral molecules, ECD provides the final stereochemical piece of the puzzle. By understanding the principles and applying the rigorous protocols outlined in this note, researchers in drug development and chemical sciences can confidently elucidate and characterize novel heterocyclic compounds.
References
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PMC. [Link]
-
Chiral Organometallic Complexes Derived from Helicenic N-Heterocyclic Carbenes (NHCs): Design, Structural Diversity, and Chiroptical and Photophysical Properties. (2024). Accounts of Chemical Research. [Link]
-
NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (2019). JETIR. [Link]
-
Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. (2022). PMC. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC. [Link]
-
Sulfur-Phosphorus and Selenium-Phosphorus Heterocycles -Synthesis and Structure Elucidation by Modern NMR -Techniques. (n.d.). Walter de Gruyter GmbH. [Link]
-
Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. (2025). African Journal of Biomedical Research. [Link]
-
Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. (2008). Magnetic Resonance in Chemistry. [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). OUCI. [Link]
-
Heterocyclic Chemistry Guide. (n.d.). Scribd. [Link]
-
An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). AzoM. [Link]
-
Insight from the lab: the recipe to prepare sample for Raman spectroscopy. (2022). University College Cork. [Link]
-
INTRODUCTION TO HETEROCYCLIC COMPOUNDS. (n.d.). eGyanKosh. [Link]
-
How to prepare samples for the Raman spectroscopy in the liquid state measurement?. (2021). ResearchGate. [Link]
-
Lab 4: Molecular Fluorescence. (2021). Chemistry LibreTexts. [Link]
-
absolute configuration. (n.d.). Chemical Crystallography. [Link]
-
Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (n.d.). DigitalCommons@UMaine. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. [Link]
-
(PDF) Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. (2022). ResearchGate. [Link]
-
(a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... (n.d.). ResearchGate. [Link]
-
Determination of absolute configuration using X-ray diffraction. (2015). ResearchGate. [Link]
-
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme Connect. [Link]
-
Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. (2023). YouTube. [Link]
-
a) Photocyclization protocols of P‐heterocycles under various... (n.d.). ResearchGate. [Link]
-
(33S) Sulfur NMR. (n.d.). University of Ottawa. [Link]
-
FTIR INTERPRETATION OF DRUGS. (2020). RJPN. [Link]
-
Photoexcitation Circular Dichroism in Chiral Molecules. (2016). arXiv.org. [Link]
-
How to prepare sample for Raman spectroscopy?. (2016). ResearchGate. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]
-
(PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. (2016). ResearchGate. [Link]
-
An Analysis on Heterocyclic Compounds and their chemical properties. (2023). ResearchGate. [Link]
-
How To Prepare Sample For Raman Spectroscopy? - Chemistry For Everyone. (2024). YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). John Wiley & Sons. [Link]
-
Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians. (1978). Semantic Scholar. [Link]
-
EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. (n.d.). Heterocycles. [Link]
-
(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2004). ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Raman-based evaluation of cells and tissues: Sample preparation and hyperspectral data analysis. (n.d.). EUbOPEN. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Building a Fluorescence Correlation Spectroscopy Setup. (2015). Niels Bohr Institutet. [Link]
-
POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2023). IJNRD. [Link]
-
The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. (2023). PMC. [Link]
-
Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (n.d.). Specac. [Link]
-
Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020). Agilent. [Link]
-
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). Future Journal of Pharmaceutical Sciences. [Link]
-
Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. (2022). PMC. [Link]
-
Fluorescent heterocycles: Recent trends and new developments. (2022). ResearchGate. [Link]
Sources
- 1. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. paulrpalmer.com [paulrpalmer.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbi.ku.dk [nbi.ku.dk]
- 10. azom.com [azom.com]
- 11. rjpn.org [rjpn.org]
- 12. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. article.sapub.org [article.sapub.org]
- 15. Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians† | Semantic Scholar [semanticscholar.org]
- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays in Novel Anticancer Compound Screening
Introduction: The Critical Role of Cell Viability Assays in Oncology Drug Discovery
The journey of a novel anticancer compound from the laboratory bench to clinical application is a rigorous and multifaceted process. A cornerstone of this preclinical evaluation is the accurate assessment of a compound's effect on cancer cell viability.[1][2] Cell viability assays are indispensable tools that provide quantitative data on how a potential drug affects cell proliferation and survival.[3][4] These assays are fundamental in determining a compound's potency, elucidating its mechanism of action, and guiding the lead optimization process.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to provide an in-depth understanding of the principles, applications, and nuances of the most common cell viability assays used in anticancer drug screening. Here, we emphasize the "why" behind the "how," empowering you to make informed decisions, troubleshoot effectively, and generate high-quality, reproducible data.
Pillar 1: Foundational Principles of Cell Viability Assessment
At their core, cell viability assays measure specific physiological or biochemical attributes of living cells. The choice of assay depends on the specific research question, the nature of the compound being tested, and the cell type under investigation. A critical initial consideration is whether a compound elicits a cytotoxic or cytostatic effect.
-
Cytotoxic agents directly kill cells, leading to a reduction in the total number of viable cells.[5]
-
Cytostatic agents inhibit cell proliferation without causing immediate cell death, resulting in a static cell population.[5]
Understanding this distinction is crucial for interpreting assay results correctly. While many assays measure overall viability, specific experimental designs are required to differentiate between these two modes of action.[5][6]
Pillar 2: A Comparative Overview of Key Cell Viability Assays
Selecting the appropriate assay is a critical decision that influences the quality and interpretation of your data. This section provides a comparative analysis of the most widely used cell viability assays.
| Assay | Principle | Detection | Advantages | Disadvantages | Best Suited For |
| MTT | Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases. | Colorimetric (570 nm) | Inexpensive, well-established. | Insoluble formazan requires a solubilization step; potential for chemical interference.[7] | Initial high-throughput screening, academic labs. |
| MTS | Enzymatic reduction of a modified tetrazolium salt to a soluble formazan. | Colorimetric (490 nm) | Simpler workflow than MTT (no solubilization step), faster.[8] | Can be more expensive than MTT; potential for interference from reducing agents. | High-throughput screening, studies requiring a simpler workflow. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction. | Luminescence | Highly sensitive, fast (results in ~10 minutes), suitable for HTS.[9][10] | More expensive than colorimetric assays; signal can be affected by compounds that inhibit luciferase. | High-throughput screening, sensitive detection of small changes in cell number. |
| Real-Time-Glo™ | A non-lytic assay that measures the reducing potential of viable cells in real-time. | Luminescence | Allows for continuous monitoring of cell viability over time from the same well. | Higher cost; requires a luminometer capable of repeated measurements. | Time-course studies, differentiating cytotoxic from cytostatic effects. |
Pillar 3: Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the most common cell viability assays. These protocols are designed to be self-validating systems, with integrated quality control steps.
The MTT Assay: A Colorimetric Classic
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was one of the first high-throughput, homogeneous cell viability assays developed.[9] It remains a popular choice due to its low cost and extensive validation in the literature.
Scientific Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[9] This conversion is dependent on the activity of these enzymes and, therefore, reflects the metabolic activity of the cells, which is proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Experimental Workflow: MTT Assay
Caption: A simplified workflow of the MTS cell viability assay.
Detailed Protocol: MTS Assay
Materials:
-
MTS reagent solution (containing MTS and PES)
-
Human cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. [11]
-
The CellTiter-Glo® Luminescent Cell Viability Assay: High Sensitivity and Speed
Luminescent assays offer a significant increase in sensitivity compared to colorimetric methods. The CellTiter-Glo® assay is a widely used example that measures ATP levels.
Scientific Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. [12]The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light (bioluminescence). [13]The amount of light generated is directly proportional to the amount of ATP and, consequently, the number of viable cells.
Biochemical Pathway: Luciferase-Mediated Bioluminescence
Caption: The enzymatic reaction underlying the CellTiter-Glo® assay.
Detailed Protocol: CellTiter-Glo® Assay
Materials:
-
CellTiter-Glo® Reagent
-
Human cancer cell lines of interest
-
Complete culture medium
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates. [9]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Lysis:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
The Real-Time-Glo™ MT Cell Viability Assay: Continuous Monitoring
This assay allows for the continuous monitoring of cell viability from the same sample over time, providing valuable kinetic data.
Scientific Principle: The Real-Time-Glo™ assay measures the reducing potential of viable cells. The assay reagents, which include a pro-substrate and a luciferase, are added directly to the culture medium. Viable cells reduce the pro-substrate into a substrate for the luciferase. This substrate then diffuses out of the cells and is used by the luciferase in the medium to produce a luminescent signal that is proportional to the number of viable cells.
Detailed Protocol: Real-Time-Glo™ Assay
Materials:
-
Real-Time-Glo™ MT Cell Viability Assay reagents
-
Human cancer cell lines of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Assay Reagent and Cell Preparation:
-
Prepare the Real-Time-Glo™ reagent according to the manufacturer's instructions.
-
Add the prepared reagent to the cell suspension before seeding or directly to the wells after cell seeding and attachment.
-
-
Compound Treatment:
-
Add serial dilutions of your test compound to the wells.
-
-
Data Acquisition:
-
Measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) to monitor the change in cell viability over time.
-
Pillar 4: Data Analysis and Interpretation
Accurate data analysis is as crucial as a well-executed experiment. The primary goal is often to determine the half-maximal inhibitory concentration (IC50) of the compound.
Calculating the IC50: The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. [14]
-
Data Normalization:
-
Subtract the average absorbance/luminescence of the media-only blank wells from all other wells.
-
Express the data as a percentage of the vehicle-treated control wells (which represent 100% viability).
-
-
Dose-Response Curve:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., a sigmoidal dose-response curve) to fit the data.
-
-
IC50 Determination:
-
The IC50 value is the concentration at which the curve crosses the 50% viability mark.
-
Distinguishing Cytotoxic from Cytostatic Effects:
A standard endpoint viability assay may not distinguish between cytotoxicity and cytostasis. To differentiate between these effects, consider the following experimental approaches:
-
Time-Course Experiments: Using a real-time assay or performing endpoint assays at multiple time points can reveal whether the cell number decreases over time (cytotoxic) or simply stops increasing (cytostatic).
-
Cell Counting: At the end of the treatment period, trypsinize and count the cells using a hemocytometer or an automated cell counter. A decrease in cell number compared to the initial seeding density indicates a cytotoxic effect.
-
Orthogonal Assays: Confirm your findings using an independent method that measures a different cellular parameter. [9]For example, a membrane integrity assay (e.g., LDH release) can confirm cytotoxicity.
Pillar 5: Troubleshooting Common Issues
Even with meticulous planning, experimental challenges can arise. This section addresses common problems encountered in cell viability assays.
| Problem | Potential Cause(s) | Solution(s) |
| High background in blank wells (MTT/MTS) | - Contaminated media or reagents.- Phenol red interference (MTT).<[3]br>- Spontaneous reduction of the tetrazolium salt. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay step.<[3]br>- Minimize exposure of reagents to light. |
| Low signal or weak absorbance/luminescence | - Low cell seeding density.- Insufficient incubation time.- Inactive reagents. | - Optimize cell seeding density for your cell line.- Ensure adequate incubation times.- Check the expiration date and storage conditions of your reagents. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in 96-well plates.- Incomplete mixing of reagents. | - Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix the plate thoroughly after reagent addition. |
| Compound interference | - The compound may absorb light at the same wavelength as the assay readout.- The compound may directly reduce the tetrazolium salt.- The compound may inhibit the luciferase enzyme. | - Run a control plate with the compound in cell-free medium to check for direct effects.- If interference is observed, consider using an alternative assay with a different detection method. |
Conclusion: Ensuring Data Integrity and Advancing Cancer Research
The selection and proper execution of cell viability assays are paramount in the preclinical evaluation of novel anticancer compounds. By understanding the underlying principles, adhering to detailed protocols, and being prepared to troubleshoot potential issues, researchers can generate reliable and reproducible data. This, in turn, facilitates informed decision-making in the drug discovery pipeline, ultimately contributing to the development of more effective cancer therapies. Remember to always validate your findings with orthogonal methods to ensure the robustness of your conclusions. [15]
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2017). An overview of the most common methods for assessing cell viability. Journal of cellular and molecular medicine, 21(3), 531–542. Available at: [Link]
-
Eisenhauer, E. A. (2001). Drug development in oncology: classical cytotoxics and molecularly targeted agents. Annals of oncology : official journal of the European Society for Medical Oncology, 12(3), 277–283. Available at: [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Axxam. Available at: [Link]
-
Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. Available at: [Link]
-
Mueller, H., Kassack, M. U., & Wiese, M. (2004). Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines. Journal of biomolecular screening, 9(6), 506–515. Available at: [Link]
-
Astsaturov, I. A., & Rustam, Y. H. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in oncology, 10, 573. Available at: [Link]
-
Wang, Y., Chen, Y., & Shen, F. (2022). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Cancer cell international, 22(1), 169. Available at: [Link]
-
Santos, T. S. R., et al. (2017). Reduction reaction that results in tetrazolium salt staining within living seed cells. ResearchGate. Available at: [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Available at: [Link]
-
Preprints.org. (2023). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Available at: [Link]
-
Cell Bio Virtual. (2024). Graphing and Presenting Your Cell Viability: Expanded Data Analysis. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reactions for reduction of tetrazolium red and tetrazolium blue at alkaline medium by thiol compounds. Available at: [Link]
-
ResearchGate. (n.d.). Principle of the luciferase reaction in luciferase-based ATP assays. Available at: [Link]
-
Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827. Available at: [Link]
-
Promega Corporation. (n.d.). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available at: [Link]
-
Analysis and visualization of metabolic pathways and networks: A hypegraph approach. (2023). ResearchGate. Available at: [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]
-
Attaie, R., et al. (2023). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC. Available at: [Link]
-
Tufts University. (n.d.). Luciferase Mechanism. Available at: [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. Available at: [Link]
-
DeNovix. (2024). 7 Tips for Improving Cell Counting Results. Available at: [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Available at: [Link]
-
ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Available at: [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]
-
ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug? Available at: [Link]
-
ResearchGate. (n.d.). Development of cytotoxic vs. cytostatic molecularly targeted agents. Available at: [Link]
-
ResearchGate. (2025). (PDF) Comparison of the Usefulness of the MTT, ATP, and Calcein Assays to Predict the Potency of Cytotoxic Agents in Various Human Cancer Cell Lines. Available at: [Link]
-
Graphviz. (2015). Drawing graphs with dot. Available at: [Link]
-
CORE. (2019). Characterization of Tetrazolium Salts and Formazans using Computational Chemistry for Radiochromic Dosimetry. Available at: [Link]
-
M-CSA. (n.d.). Photinus-luciferin 4-monooxygenase (ATP-hydrolysing). Available at: [Link]
-
Diag2Tec. (n.d.). In Vitro Drug Testing. Available at: [Link]
-
Şenöz, H. (2012). The Chemistry of Formazans and Tetrazolium Salts. DergiPark. Available at: [Link]
-
Wikipedia. (n.d.). Firefly luciferase. Available at: [Link]
-
Gallaher, J., et al. (2019). Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression. PLoS computational biology, 15(11), e1007493. Available at: [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Axxam. Available at: [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Available at: [Link]
-
Martínez-García, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International journal of molecular sciences, 24(24), 17345. Available at: [Link]
-
Oxford Academic. (n.d.). comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Available at: [Link]
-
iBiology. (2019). 32. Validity in Research: Validating Your Results Through Orthogonal Approaches (LE: Mod 5, Part 8). YouTube. Available at: [Link]
-
MDPI. (n.d.). Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability determined with different analytical methods for cell line 1 at different time points during 8 days of storage at ambient conditions. Available at: [Link]
Sources
- 1. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diag2tec.com [diag2tec.com]
- 3. jrmds.in [jrmds.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug development in oncology: classical cytotoxics and molecularly targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
Techniques for Growing Single Crystals of Organic Compounds
An Application Guide for Researchers and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemical and pharmaceutical science. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this structure, but its success is entirely contingent on the availability of a high-quality single crystal.[1] For organic compounds, and particularly for active pharmaceutical ingredients (APIs), obtaining such a crystal is often the most significant bottleneck in structural analysis. The crystal form of an API can dramatically influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and protocols for growing single crystals of organic compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower scientists to troubleshoot and optimize their crystallization experiments.
The Foundation: Principles of Crystallization
-
Nucleation: The initial formation of microscopic, stable crystalline aggregates (nuclei). This can occur spontaneously (homogeneous nucleation) or be induced by impurities, dust, or scratches on the container surface (heterogeneous nucleation). Controlling nucleation is critical; too many nuclei result in a shower of tiny microcrystals, while too few may lead to no crystallization at all.[8]
-
Crystal Growth: The subsequent, orderly addition of molecules from the supersaturated solution onto the existing nuclei. For diffraction-quality crystals, this stage must be slow and deliberate, allowing each molecule to find its optimal position in the crystal lattice.[6]
The fundamental goal of every technique described herein is to approach and traverse the supersaturated state in a slow, controlled manner that favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect ones.[9]
Pre-Crystallization Essentials: Setting the Stage for Success
Before attempting any crystallization technique, several preparatory factors must be meticulously addressed. The old adage "Garbage In, Garbage Out" is particularly true in crystallography.[7]
Compound Purity
The purer the compound, the higher the probability of growing high-quality single crystals.[10] Impurities can inhibit nucleation, disrupt lattice formation, or co-crystallize, leading to disordered or unusable crystals. A purity of at least 95%, and ideally >99%, is recommended.
Solvent Selection: The Critical Choice
The choice of solvent is arguably the most critical variable in a crystallization experiment.[8][9] An ideal solvent system is one where the compound's solubility is significantly dependent on temperature or solvent composition. The principle of "like dissolves like" is a useful starting point: polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[11]
| Property | Rationale |
| High Solubility at High Temp. | Allows the compound to fully dissolve, creating a homogeneous solution.[11][12] |
| Low Solubility at Low Temp. | This differential solubility is the driving force for crystallization upon cooling.[11][12] |
| Non-Reactive | The solvent must not react with the compound of interest.[11] |
| Appropriate Volatility | Volatility should match the chosen technique (e.g., moderately volatile for slow evaporation). Highly volatile solvents can evaporate too quickly, leading to poor crystal quality.[9] |
| Does Not Dissolve Impurities Well | Ideally, impurities remain in the "mother liquor" after the desired compound crystallizes.[11] |
| Miscibility (for solvent pairs) | When using a binary system, the "solvent" and "anti-solvent" must be fully miscible.[12] |
| Table 1. Summary of ideal solvent properties for the crystallization of organic compounds. |
When a single solvent is not suitable, a binary solvent system is often employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly introducing a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[7][12]
Glassware and Environment
All glassware must be scrupulously clean. Dust, scratches, and residual contaminants can act as uncontrolled nucleation sites, leading to the formation of many small crystals.[8][13] Crystallization experiments should be set up in a location free from vibrations and significant temperature fluctuations to allow for undisturbed growth.[8]
Core Crystallization Techniques: Protocols and Insights
Five principal methods are commonly used for growing single crystals of organic compounds.[10] The choice of technique depends on the compound's properties, solubility, and the quantity of material available.
Slow Evaporation
This is the simplest and most frequently attempted method.[10][13] It is best suited for compounds that are moderately soluble at room temperature and have low to moderate volatility. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over days or weeks, eventually achieving supersaturation and inducing crystal growth.[7][14]
Caption: Workflow for the Slow Evaporation technique.
Protocol: Slow Evaporation
-
Preparation: Dissolve the compound in a suitable solvent to create a nearly, but not fully, saturated solution. A good starting point is to dissolve ~20-50 mg of the compound in 1-3 mL of solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean, small vial or test tube to remove any particulate matter.[8] An NMR tube can also be effective as its smooth sides and tight cap allow for very slow evaporation.[15][16]
-
Covering: Cover the vial opening. For a faster evaporation rate, use aluminum foil with a few pinholes. For a slower rate, which is often better, cover with Parafilm and pierce it with a single needle, or simply cap the vial loosely.[7][13] The goal is to slow the process to give crystals time to grow.[16]
-
Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a drawer or a dedicated foam block) and leave it undisturbed.
-
Observation: Monitor for crystal growth over several days to weeks without disturbing the vial.
Expert Insights: This method is straightforward but can sometimes yield lower-quality crystals if evaporation is too rapid.[9] If your compound is highly soluble, this may be the best starting point.[10]
Slow Cooling
This technique leverages the common property that most organic compounds are more soluble in hot solvents than in cold ones.[6] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize out.[7]
Caption: Workflow for the Slow Cooling technique.
Protocol: Slow Cooling
-
Preparation: In a small flask, add the solid compound and then add the chosen solvent dropwise while heating (e.g., on a hot plate) until the solid just dissolves. You want a saturated solution at or near the solvent's boiling point.[7]
-
Filtration (Optional but Recommended): If any solid impurities remain, perform a hot filtration to remove them.
-
Cooling: Tightly seal the container and allow it to cool to room temperature as slowly as possible. To achieve this, you can place the flask inside a large beaker of hot water or in a Dewar flask and let the entire system cool together.[7] This prevents rapid temperature changes.
-
Low Temperature: Once at room temperature, the container can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals, though the best crystals often form during the initial slow cool.[10]
Expert Insights: This is a standard recrystallization method adapted for growing single crystals.[16] The key is the slow cooling rate. Rapid cooling will crash out the material as a powder.[17] This method works best for compounds that show a steep change in solubility with temperature.
Vapor Diffusion
Vapor diffusion is one of the most successful methods, particularly when only small amounts of material are available.[9][10] The technique involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then sealed inside a larger container that holds a volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the good solvent, gradually lowering the compound's solubility until it crystallizes.[14][15][18]
Caption: Diagram of a typical Vapor Diffusion setup.
Protocol: Vapor Diffusion
-
Preparation: Dissolve the compound (1-10 mg) in a small volume (0.1-0.5 mL) of a relatively non-volatile solvent (e.g., toluene, THF, acetonitrile) in a small, narrow vial (e.g., a 1-dram vial).[10]
-
Assembly: Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).
-
Add Anti-Solvent: Add a layer (2-3 mL) of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.[10][18]
-
Sealing: Seal the outer jar tightly and leave it in an undisturbed location.
-
Incubation: The more volatile anti-solvent will slowly diffuse into the inner vial's solution, causing the solubility to drop and crystals to form, typically over 1-7 days.[10]
| "Good" Solvent (less volatile) | "Anti-Solvent" (more volatile) |
| Dichloromethane | Pentane, Hexane |
| Chloroform | Diethyl Ether |
| Toluene | Heptane |
| Tetrahydrofuran (THF) | Pentane, Hexane |
| Acetonitrile | Diethyl Ether |
| Methanol / Ethanol | Toluene |
| Table 2. Common solvent/anti-solvent pairs for vapor diffusion experiments.[10][15] |
Expert Insights: Ensure the inner vial does not touch the walls of the outer vial to prevent capillary action from mixing the solvents directly.[15] Placing the setup in a refrigerator can slow the diffusion process, sometimes leading to better-quality crystals.[10]
Liquid-Liquid Diffusion (Solvent Layering)
This technique is conceptually similar to vapor diffusion but involves the direct, slow mixing of two liquid phases. A solution of the compound is carefully layered with a miscible anti-solvent in which it is insoluble. Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.[18]
Caption: Setup for Liquid-Liquid Diffusion (Layering).
Protocol: Liquid-Liquid Diffusion
-
Preparation: Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane, chloroform).[10]
-
Layering: Transfer this solution to a narrow container, such as an NMR tube or a thin test tube.
-
Add Anti-Solvent: Using a pipette or syringe, very carefully and slowly add a less dense, miscible anti-solvent (e.g., hexane, pentane, ether) on top of the solution, running it down the side of the tube to avoid mixing.[8][18] A distinct interface between the two layers should be visible.
-
Incubation: Seal the tube and leave it in an undisturbed location. Crystals will hopefully form at the liquid-liquid boundary as the solvents slowly mix.[18]
Expert Insights: The key to this technique is the careful layering to create a sharp interface.[18] A buffer layer of a third solvent, like toluene or benzene, can sometimes be added at the interface to further slow the diffusion rate.[15]
Troubleshooting Common Crystallization Issues
Even with careful planning, crystallization can be challenging. Below are solutions to common problems.
-
Problem: No Crystals Form.
-
Cause: The solution may not be sufficiently supersaturated.
-
Solution: If the solution is clear, try scratching the inside of the vial with a glass rod just below the surface of the liquid to create nucleation sites.[19][20] Add a "seed crystal" from a previous batch if available. If using slow evaporation, uncap the vial for a short period to allow more solvent to evaporate. If using slow cooling, there may be too much solvent; try boiling some off and re-cooling.[19]
-
-
Problem: "Oiling Out" - Formation of Liquid Droplets.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooling too quickly. Impurities can also lower the melting point.[19]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to make the solution more dilute, and attempt to cool it even more slowly.[19][21]
-
-
Problem: Formation of a Fine Powder or Microcrystals.
-
Cause: Nucleation occurred too rapidly, likely because the solution became supersaturated too quickly.[8][15]
-
Solution: Redissolve the material and try again, but slow down the process. Use a slower evaporation rate, a slower cooling rate, or adjust the solvent/anti-solvent ratios in diffusion methods to make the initial solution less concentrated.[9]
-
Characterization and Final Thoughts
Once you have promising crystals, their quality must be assessed. The gold standard for structural determination is Single-Crystal X-ray Diffraction (SCXRD) , which provides precise information on lattice parameters, atomic positions, and intermolecular interactions.[1] Other techniques like optical microscopy can be used for initial visual inspection.
Growing single crystals is often described as more of an art than a science, requiring patience, experimentation, and sometimes a bit of luck.[7][18] By understanding the fundamental principles and systematically applying the techniques and troubleshooting strategies outlined in this guide, researchers can significantly increase their chances of success. The reward—a definitive molecular structure—is often well worth the effort, providing invaluable insights that accelerate research and drug development.
References
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
-
Crystal Growing Tips. (2015-04-28). University of Florida, The Center for Xray Crystallography. [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Slow Evaporation Method. (n.d.). [Link]
-
Staples, R. J. (2012-12-12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry. [Link]
-
Large-sized organic semiconductors: crystallization, characterization and applications. (2025-05-13). CrystEngComm (RSC Publishing). [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Advanced crystallisation methods for small organic molecules. (2023-03-01). Chemical Society Reviews (RSC Publishing). [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012-11-06). ChemistryViews. [Link]
-
Optical Characterization of Organic Semiconducting Single Crystals. (n.d.). UNC Physics - The University of North Carolina at Chapel Hill. [Link]
-
Troubleshooting. (2022-04-07). Chemistry LibreTexts. [Link]
-
Single crystal growth of organic semiconductors for field effect applications. (n.d.). SPIE Digital Library. [Link]
-
How to choose a solvent for crystallization of an organic compound. (2018-11-13). Quora. [Link]
-
Choice of Solvent. (2022-04-07). Chemistry LibreTexts. [Link]
-
Crystallisation Techniques. (2006-01-08). [Link]
-
Growth and characterization of nonlinear optical single crystals. (n.d.). Indian Academy of Sciences. [Link]
-
Why Is Crystallization Important For Drug Effectiveness? (2025-11-14). How It Comes Together. [Link]
-
9 Ways to Crystallize Organic Compounds. (2024-10-10). wikiHow. [Link]
-
Growth and characterization of an organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide. (2025-08-09). ResearchGate. [Link]
-
Crystallization of Organic Compounds. (n.d.). [Link]
-
What should I do if crystallisation does not occur? (2017-04-05). Quora. [Link]
-
How to grow crystals for X-ray crystallography. (2024-10-16). International Union of Crystallography. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]
-
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022-08-12). PubMed Central. [Link]
-
Relevance of Crystal Forms in the Pharmaceutical Field. (2022-08-26). Encyclopedia MDPI. [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018-07-27). [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]
-
Crystals and Crystallization in Drug Delivery Design. (2021-02-17). ACS Publications. [Link]
-
(PDF) Crystallization – General Methods. (2016-10-11). ResearchGate. [Link]
Sources
- 1. Large-sized organic semiconductors: crystallization, characterization and applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. How To [chem.rochester.edu]
- 9. unifr.ch [unifr.ch]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.muohio.edu [chemistry.muohio.edu]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. quora.com [quora.com]
- 21. content.e-bookshelf.de [content.e-bookshelf.de]
Application Notes & Protocols: Leveraging 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine for the Development of Advanced Molecular Switches
Introduction: The Strategic Advantage of the Pyridine-Triazole Scaffold in Molecular Machinery
The quest for molecular-level control over chemical and physical processes has propelled the field of molecular switches to the forefront of materials science, drug delivery, and molecular computing. These remarkable molecules can reversibly interconvert between two or more stable states in response to external stimuli such as light, pH, or redox potential. At the heart of many successful molecular switch designs lies the strategic incorporation of heterocyclic scaffolds that offer a rich interplay of electronic and coordination properties. The 2-(1H-1,2,4-triazol-5-yl)pyridine motif is a particularly compelling building block in this regard. The pyridine ring provides a robust coordination site for metal ions, while the 1,2,4-triazole unit offers additional donor atoms, hydrogen bonding capabilities, and electronic tunability.
The introduction of a bromine atom at the 3-position of the triazole ring, yielding 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine , further enhances its utility. The bromo-substituent serves a dual purpose: it electronically modifies the triazole ring, influencing the photophysical and electrochemical properties of the molecule, and it provides a versatile synthetic handle for post-functionalization through cross-coupling reactions. This allows for the covalent attachment of other functional moieties, enabling the construction of intricate and highly tailored molecular switching systems.
This comprehensive guide provides detailed protocols for the synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine and its application in the development of redox-active, pH-responsive, and photoswitchable molecular devices. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and execution.
Part 1: Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
The synthesis of the target molecule is a multi-step process that begins with the readily available 2-cyanopyridine. The overall synthetic strategy involves the formation of a key intermediate, pyridine-2-carboximidohydrazide, followed by cyclization and bromination.
Protocol 1.1: Synthesis of Pyridine-2-carboximidohydrazide
This initial step involves the nucleophilic addition of hydrazine to the nitrile group of 2-cyanopyridine to form the corresponding amidrazone.
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-cyanopyridine (1.0 eq) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1.5 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pyridine-2-carboximidohydrazide as a solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 1.2: Cyclization and Bromination to Yield 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
The cyclization of pyridine-2-carboximidohydrazide with a one-carbon electrophile that also serves as a bromine source, such as cyanogen bromide, is a direct approach to the desired product. Alternatively, a two-step approach involving cyclization followed by bromination can be employed.
Method A: One-Pot Cyclization and Bromination
Materials:
-
Pyridine-2-carboximidohydrazide (from Protocol 1.1)
-
Cyanogen bromide (CNBr)
-
Anhydrous solvent (e.g., Dioxane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend pyridine-2-carboximidohydrazide (1.0 eq) in the anhydrous solvent.
-
Carefully add cyanogen bromide (1.1 eq) portion-wise at room temperature with vigorous stirring. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine.
Method B: Two-Step Cyclization and Bromination
This method first forms the non-brominated triazole, which is then selectively brominated.
Step 1: Synthesis of 2-(1H-1,2,4-triazol-5-yl)pyridine
-
React pyridine-2-carboximidohydrazide with formic acid or triethyl orthoformate to form the 1,2,4-triazole ring.
Step 2: Bromination using N-Bromosuccinimide (NBS)
Materials:
-
2-(1H-1,2,4-triazol-5-yl)pyridine
-
N-Bromosuccinimide (NBS)[1]
-
Acetonitrile or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-(1H-1,2,4-triazol-5-yl)pyridine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and a saturated solution of sodium thiosulfate to remove any unreacted NBS.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine: The final product should be thoroughly characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To verify the molecular weight (225.0454 g/mol for C₇H₅BrN₄)[2].
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
Part 2: Application in Redox-Active Molecular Switches
The pyridine and triazole nitrogen atoms of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine make it an excellent ligand for transition metal ions. The coordination geometry and electronic properties of the resulting metal complex can often be controlled by the oxidation state of the metal center, forming the basis of a redox-active molecular switch. Copper(I) and Copper(II) are particularly attractive for this purpose due to their distinct coordination preferences (tetrahedral for Cu(I) and square planar or octahedral for Cu(II)).
Protocol 2.1: Synthesis of a [Cu(I/II)(2-(3-bromo-1H-1,2,4-triazol-5-YL)pyridine)₂] Complex
Materials:
-
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
-
[Cu(CH₃CN)₄]PF₆ (for Cu(I) complex)
-
Cu(BF₄)₂·6H₂O (for Cu(II) complex)
-
Anhydrous, deoxygenated acetonitrile
-
Schlenk flasks and line
-
Magnetic stirrer and stir bar
Procedure for [Cu(I)] Complex Synthesis:
-
Under an inert atmosphere, dissolve 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine (2.0 eq) in anhydrous, deoxygenated acetonitrile.
-
In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄]PF₆ (1.0 eq) in the same solvent.
-
Slowly add the ligand solution to the copper(I) salt solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting complex can be precipitated by the addition of a non-coordinating solvent like diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Procedure for [Cu(II)] Complex Synthesis:
-
Dissolve 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine (2.0 eq) in acetonitrile.
-
In a separate flask, dissolve Cu(BF₄)₂·6H₂O (1.0 eq) in acetonitrile.
-
Add the ligand solution to the copper(II) salt solution with stirring.
-
Stir at room temperature for 1-2 hours.
-
The complex can be isolated by slow evaporation of the solvent or by precipitation.
Protocol 2.2: Characterization of Redox Switching Behavior
The switching between the Cu(I) and Cu(II) states can be monitored by cyclic voltammetry and UV-Vis spectroscopy.
Cyclic Voltammetry (CV):
-
Prepare a solution of the copper complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).
-
Scan the potential to observe the reversible Cu(I)/Cu(II) redox couple. The potential of this couple can be tuned by modifying the ligand structure.
UV-Vis Spectroelectrochemistry:
-
Monitor the changes in the UV-Vis absorption spectrum of the complex as the potential is swept through the Cu(I)/Cu(II) redox couple.
-
The Cu(I) and Cu(II) complexes will likely have distinct absorption spectra, particularly in the visible region, due to different d-d transitions and metal-to-ligand charge transfer (MLCT) bands. This color change is a direct visualization of the switching process.
| Property | [Cu(I)(ligand)₂]⁺ | [Cu(II)(ligand)₂]²⁺ |
| Coordination Geometry | Typically Tetrahedral | Typically Square Planar/Octahedral |
| Color | Often colorless or pale yellow | Often blue or green |
| Magnetic Property | Diamagnetic | Paramagnetic |
| Switching Stimulus | Oxidation | Reduction |
Table 1: Expected Properties of the Copper-based Redox Switch.
Caption: Redox switching of the copper complex.
Part 3: Application in pH-Responsive Molecular Switches
The triazole ring in the ligand contains both acidic (N-H) and basic nitrogen atoms, making it responsive to changes in pH. Protonation or deprotonation of the triazole can alter the electronic properties of the ligand and its coordination behavior, leading to a pH-gated molecular switch.
Protocol 3.1: Probing pH-Dependent Photophysical Properties
The fluorescence of the 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine ligand or its metal complexes can be sensitive to pH.
Materials:
-
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine or its metal complex
-
Buffer solutions of varying pH
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of buffered aqueous solutions with a range of pH values (e.g., from pH 2 to pH 12).
-
Add a small aliquot of the stock solution to each buffer to create solutions of the same concentration.
-
Measure the UV-Vis absorption and fluorescence emission spectra for each pH solution.
-
Plot the absorption/emission maxima and intensity as a function of pH to determine the pKa of the ground and excited states. A significant change in the spectral properties upon protonation or deprotonation indicates successful pH-switching.
Caption: pH-driven equilibrium and state switching.
Part 4: Application in Photoswitchable Molecular Systems
While the pyridine-triazole core itself is not inherently photoswitchable, the bromo-substituent provides a reactive site for the introduction of a photoswitchable moiety, such as an azobenzene group, via a Suzuki or Sonogashira cross-coupling reaction.
Protocol 4.1: Synthesis of a Photoswitchable Derivative via Suzuki Coupling
Materials:
-
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
-
4-(Pinacolatoboronyl)azobenzene
-
Pd(PPh₃)₄ or other suitable palladium catalyst
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine (1.0 eq), 4-(pinacolatoboronyl)azobenzene (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the azobenzene-functionalized pyridine-triazole.
Protocol 4.2: Characterization of Photoswitching
The reversible photoisomerization between the trans and cis forms of the azobenzene moiety can be monitored by UV-Vis spectroscopy.
Procedure:
-
Dissolve the photoswitchable compound in a suitable solvent (e.g., acetonitrile or hexane).
-
Record the initial UV-Vis spectrum, which will correspond to the thermodynamically stable trans isomer. This spectrum typically shows a strong π-π* transition in the UV region and a weaker n-π* transition in the visible region.
-
Irradiate the solution with UV light (e.g., 365 nm) to induce trans-to-cis isomerization. Monitor the spectral changes until a photostationary state is reached. The π-π* band will decrease in intensity, while the n-π* band will increase.
-
Irradiate the solution with visible light (e.g., >420 nm) to induce the back-isomerization to the trans form.
-
The process can be repeated to demonstrate reversibility.
| Isomer | Absorption (π-π) | Absorption (n-π) | Switching Wavelength |
| trans | High | Low | UV light (e.g., 365 nm) |
| cis | Low | High | Visible light (e.g., >420 nm) or thermal relaxation |
Table 2: Typical Photophysical Properties of an Azobenzene-based Photoswitch.
Sources
Application Notes and Protocols for Evaluating the Biological Activity of New 1,2,4-Triazole Derivatives
Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its remarkable versatility as a pharmacophore.[1] Its unique structural and electronic properties, including metabolic stability and the ability to participate in hydrogen bonding, allow it to interact with a wide array of biological targets.[1] This has led to the development of numerous clinically approved drugs containing the 1,2,4-triazole core for treating a broad spectrum of diseases, including cancer, as well as fungal, bacterial, and viral infections.[1][2][3][4]
The diverse biological activities of 1,2,4-triazole derivatives necessitate a systematic and robust approach to their evaluation. This guide provides detailed methodologies and protocols for assessing the biological potential of novel 1,2,4-triazole compounds, with a focus on their anticancer, antifungal, and antimicrobial properties. The protocols are designed to be self-validating, and the rationale behind key experimental choices is explained to ensure scientific integrity and reproducibility.
I. Anticancer Activity Evaluation
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and disruption of cellular processes crucial for cancer cell proliferation and survival.[1][5][6] Key targets include aromatase, a crucial enzyme in estrogen biosynthesis, and tubulin, a protein essential for microtubule formation and cell division.[3]
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize the cells and prepare a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare stock solutions of the 1,2,4-triazole derivatives in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
B. Mechanistic Studies: Tubulin Polymerization Assay
For 1,2,4-triazole derivatives showing potent cytotoxicity, it is crucial to investigate their mechanism of action. One common target for anticancer drugs is tubulin.[3] The in vitro tubulin polymerization assay is a fundamental tool for identifying and characterizing compounds that interfere with microtubule dynamics.[10] This assay monitors the assembly of purified tubulin into microtubules, which can be tracked by an increase in fluorescence when a reporter molecule binds to the polymerized microtubules.[10][11]
Caption: Workflow for the in vitro tubulin polymerization assay.
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., from porcine brain) at a final concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[12]
-
Supplement the buffer with 1 mM GTP, 15% glycerol (to enhance polymerization), and a fluorescent reporter dye (e.g., DAPI) as per the manufacturer's instructions.[10][12]
-
Prepare 10x stocks of the 1,2,4-triazole test compounds, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel) in the general tubulin buffer.[10]
-
-
Polymerization Reaction:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[10]
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding air bubbles. The final volume in each well will be 50 µL.[10]
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm (for DAPI).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the test compounds on the nucleation, growth, and steady-state phases of tubulin polymerization.[10] Compounds that inhibit polymerization will show a decrease in the rate and extent of fluorescence increase, while enhancers will show the opposite effect.[10]
-
| Parameter | Description | Effect of Inhibitor | Effect of Enhancer |
| Lag Time | Time before the onset of polymerization (nucleation phase). | Increased or no change | Decreased or eliminated |
| Vmax | Maximum rate of polymerization (growth phase). | Decreased | Increased |
| Maximal Polymer Mass | Plateau of the polymerization curve (steady-state). | Decreased | Increased or no change |
II. Antifungal Activity Evaluation
1,2,4-triazole derivatives are a cornerstone of antifungal therapy, with many approved drugs like fluconazole and itraconazole targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[3][13] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
A. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism.
-
Inoculum Preparation:
-
Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus niger) on a suitable agar medium (e.g., Sabouraud Dextrose Agar).[14]
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Compound Preparation and Plate Setup:
-
Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in a 96-well microtiter plate using the broth medium.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum). A known antifungal drug (e.g., fluconazole, voriconazole) should be included as a positive control.[13]
-
-
Incubation and MIC Determination:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
III. Antibacterial Activity Evaluation
While renowned for their antifungal and anticancer properties, 1,2,4-triazole derivatives have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16]
A. Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.[17][18] It is a qualitative method where the susceptibility of a bacterium to a compound is determined by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[18][19]
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.
-
Inoculum Preparation:
-
Select isolated colonies of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour culture on a non-selective agar plate.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[19]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.[19]
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.[18][19]
-
Allow the plate to dry for 3-5 minutes.[20]
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the 1,2,4-triazole derivatives.
-
Aseptically place the disks on the surface of the inoculated agar plate, ensuring firm contact.[19]
-
Space the disks sufficiently apart to prevent the zones of inhibition from overlapping.[19]
-
Include a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[21]
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
IV. Enzyme Inhibition Assays
The biological activity of 1,2,4-triazole derivatives often stems from their ability to inhibit specific enzymes.[22][23] Besides tubulin and CYP51, other enzymes such as acetylcholinesterase, α-glucosidase, and metallo-β-lactamases can be targeted.[23][24][25]
General Protocol for Enzyme Inhibition Assays
While the specific protocols vary depending on the enzyme, the general principle involves measuring the enzyme's activity in the presence and absence of the inhibitor.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the 1,2,4-triazole derivative to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate or enzyme) and monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
| Enzyme Target | Potential Therapeutic Area | Example Assay Principle |
| Aromatase | Breast Cancer | Measures the conversion of a substrate to a fluorescent product. |
| α-Amylase / α-Glucosidase | Diabetes | Measures the release of a chromogenic product from a carbohydrate substrate.[26] |
| Metallo-β-lactamases | Bacterial Infections | Measures the hydrolysis of a chromogenic β-lactam substrate. |
| Acetylcholinesterase | Alzheimer's Disease | Measures the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a colored product. |
V. Molecular Docking Studies
To complement the experimental data, in silico molecular docking studies can provide valuable insights into the potential binding modes and interactions of the 1,2,4-triazole derivatives with their target proteins.[2][27][28] This computational approach can help in understanding the structure-activity relationships and in guiding the design of more potent analogs.[5] Docking studies have been successfully employed to investigate the binding of 1,2,4-triazoles to targets like aromatase, tubulin, and fungal CYP51.[3][27][29]
Conclusion
The systematic evaluation of the biological activity of new 1,2,4-triazole derivatives is a multi-faceted process that requires a combination of in vitro assays and, ideally, in silico studies. The protocols outlined in this guide provide a robust framework for screening and characterizing the anticancer, antifungal, and antimicrobial potential of these versatile compounds. By understanding the underlying principles and meticulously executing these methodologies, researchers can effectively identify promising lead candidates for further drug development.
References
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Institutes of Health. [Link]
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). ijcrcps. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. (n.d.). Nature. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. [Link]
-
Discovery of[2][3][8]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (2018). Regulatory Mechanisms in Biosystems. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Southern Journal of Research. [Link]
-
Tubulin Polymerization Assay. (n.d.). Bio-protocol. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Institutes of Health. [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives. (n.d.). PubMed. [Link]
-
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (n.d.). PubMed. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]
-
Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. (n.d.). PubMed. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). National Institutes of Health. [Link]
-
Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. (2023). DergiPark. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrcps.com [ijcrcps.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. maxanim.com [maxanim.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. isres.org [isres.org]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. apec.org [apec.org]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. researchgate.net [researchgate.net]
- 23. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 24. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
Welcome to the technical support guide for the synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the purity of your final product.
Introduction: The Synthetic Challenge
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues related to regioselectivity, reaction control, and purification. The primary route involves the construction of the 2-(1H-1,2,4-triazol-5-yl)pyridine core followed by a selective bromination. This guide provides a structured approach to troubleshooting common hurdles in this process.
Section 1: General Synthetic Strategy
The most common and reliable pathway to the target compound begins with 2-cyanopyridine, which is converted to an amidrazone intermediate. This intermediate is then cyclized to form the 1,2,4-triazole ring, followed by a selective bromination at the C3 position of the triazole.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter.
Part A: 1,2,4-Triazole Ring Formation
Question 1: My cyclization reaction to form the 2-(1H-1,2,4-triazol-5-yl)pyridine intermediate is low-yielding. What are the likely causes and optimization strategies?
Answer: Low yields in 1,2,4-triazole synthesis are common and typically stem from incomplete reaction, degradation of starting materials, or the formation of side products. Achieving high regioselectivity is also a known hurdle in reactions like the Einhorn-Brunner synthesis, which can produce isomeric mixtures[1].
-
Causality & Mechanism: The formation of the 1,2,4-triazole ring is a condensation-cyclization process. The reaction's success depends on the efficient formation of the N-C-N linkage and subsequent intramolecular ring closure. For instance, when using amidrazones, the choice of the cyclizing agent (which provides the final carbon atom of the ring) is critical. Incomplete reaction can occur if the cyclizing agent is not electrophilic enough or if the reaction temperature is too low. Side products, such as oxadiazoles or dimeric species, can arise if reaction conditions are not carefully controlled.
-
Troubleshooting & Optimization:
-
Choice of Reagents: If starting from a carbohydrazide, cyclization with formic acid is a standard method. Ensure the formic acid is fresh and of high purity. For amidine-based routes, reagents like cyanogen bromide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be effective. The choice of catalyst can also be a powerful tool to control regioselectivity; for example, in certain cycloadditions, a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst may favor the 1,5-disubstituted isomer[1][2][3].
-
Reaction Conditions:
-
Temperature: Many cyclization reactions require heat to overcome the activation energy for ring closure. A systematic increase in temperature (e.g., from 80°C to 120°C) while monitoring the reaction by TLC or LC-MS can identify the optimal point.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are often effective as they can solubilize the intermediates and allow for higher reaction temperatures.
-
-
Water Removal: These are condensation reactions where water is a byproduct. The presence of excess water can shift the equilibrium back towards the starting materials. Using a Dean-Stark apparatus or adding a dehydrating agent (like molecular sieves) can drive the reaction to completion.
-
Part B: Selective Bromination
Question 2: I am attempting to brominate 2-(1H-1,2,4-triazol-5-yl)pyridine and I'm getting a mixture of unreacted starting material, the desired mono-bromo product, and a di-bromo byproduct. How can I improve the selectivity for mono-bromination?
Answer: This is the most critical and challenging step in the synthesis. The 1,2,4-triazole ring has two potentially reactive C-H bonds (at C3) and N-H bonds, and the pyridine ring can also be subject to halogenation under harsh conditions. Achieving selective mono-bromination at the C3 position requires precise control over the reaction conditions.
-
Causality & Mechanism: The triazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, the reactivity of the C3 position can be modulated by the electronic properties of the pyridine substituent. Over-bromination occurs when the mono-brominated product is still sufficiently activated to react with another equivalent of the brominating agent[4].
-
Troubleshooting & Optimization:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the reagent of choice over elemental bromine (Br₂) for selective halogenations. NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-reaction.
-
Stoichiometry is Key: The amount of NBS used is critical. Start with a slight excess (e.g., 1.1 to 1.2 equivalents). Increasing the amount to 1.5 equivalents may lead to total conversion but can also increase the yield of the di-brominated product[4]. Careful, systematic titration of the NBS stoichiometry is recommended.
-
Temperature Control: Perform the reaction at a low temperature to start (e.g., 0°C or even -10°C) and allow it to slowly warm to room temperature. Low temperatures disfavor the second bromination reaction, which has a higher activation energy.
-
Solvent Selection: Chlorinated solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are often used. Acetonitrile (MeCN) is also a good option. The choice of solvent can influence the solubility of NBS and the reaction intermediates.
-
Microwave Irradiation: To accelerate a sluggish reaction without resorting to high bulk temperatures, microwave irradiation can be a powerful tool. It can often lead to better results and shorter reaction times (e.g., 2 hours)[4].
-
Caption: Troubleshooting decision tree for the selective bromination step.
Table 1: Example Conditions for Optimizing Bromination of a Triazole Core[4]
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature | Time | Outcome |
| 1 | NBS (1.1) | MeCN | Room Temp | 16 h | Partial conversion; mixture of mono- and di-bromo products |
| 2 | NBS (1.5) | MeCN | Room Temp | 16 h | Total conversion; increased yield of mono-bromo product |
| 3 | NBS (1.5) | MeCN | 50 °C | 4 h | Total conversion; good yield of mono-bromo product (69%) |
| 4 | NBS (1.5) | MeCN | Microwave (100W) | 2 h | Total conversion; improved yield and shorter reaction time |
This table is adapted from literature data on a related heterocyclic system to illustrate optimization principles.[4]
Part C: Purification and Analysis
Question 3: I'm struggling to purify the final 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine. The product co-elutes with impurities during column chromatography.
Answer: Purification of polar, nitrogen-containing heterocycles can be challenging due to their interactions with silica gel and the presence of closely related byproducts[1].
-
Troubleshooting & Optimization:
-
Chromatography System:
-
Mobile Phase: Standard ethyl acetate/hexane systems may not provide sufficient resolution. Try adding a small percentage of a more polar solvent like methanol (1-5%) to the ethyl acetate. A ternary system, such as DCM/Methanol/Ammonia, can be highly effective for basic nitrogen heterocycles. The ammonia (typically a 7N solution in methanol is used as a stock) deactivates the acidic sites on the silica gel, reducing tailing and improving separation.
-
Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel for more polar compounds.
-
-
Recrystallization: This is an excellent method for removing small amounts of impurities if a suitable solvent system can be found. Screen various solvents, such as ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
Acid-Base Extraction: Before chromatography, an aqueous workup involving an acid wash (e.g., dilute HCl) and a base wash (e.g., NaHCO₃ solution) can remove acidic or basic impurities. However, be cautious as your product has both acidic (triazole N-H) and basic (pyridine) sites and may have some aqueous solubility.
-
Question 4: What are the key spectroscopic features I should look for to confirm the structure of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine?
Answer: Confirmation requires a combination of NMR and Mass Spectrometry.
-
¹H NMR:
-
You should expect to see the characteristic signals for the pyridine ring protons, typically in the δ 7.5-8.8 ppm range.
-
A broad singlet corresponding to the N-H proton of the triazole ring will be present, usually at a high chemical shift (>10 ppm), and its position can be concentration-dependent.
-
Crucially, the singlet for the C3-H proton of the starting triazole will be absent in the final product, confirming successful bromination at that position.
-
-
¹³C NMR:
-
Look for the signals corresponding to the pyridine ring carbons.
-
The two triazole ring carbons will be present. The carbon bearing the bromine (C3) will be shifted compared to its unbrominated precursor.
-
-
Mass Spectrometry (MS):
-
The most definitive confirmation will come from the isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. Therefore, the molecular ion peak (M+) and major fragment ions will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units. For C₇H₅BrN₄, the expected molecular weight is ~225.04 g/mol [5]. You should observe peaks around m/z 225 and 227.
-
Section 3: Reference Experimental Protocol
This protocol is a representative procedure based on established methods for similar transformations. Users should perform their own risk assessment before conducting any experiment.
Step 1: Synthesis of 2-(1H-1,2,4-triazol-5-yl)pyridine
-
To a solution of pyridine-2-carbohydrazide (1.0 eq) in anhydrous ethanol, add the appropriate cyclizing agent (e.g., N,N-dimethylformamide dimethyl acetal, 1.2 eq).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude solid can often be purified by recrystallization from ethanol or by silica gel chromatography to yield the triazole intermediate as a white solid.
Step 2: Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
-
Dissolve 2-(1H-1,2,4-triazol-5-yl)pyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by LC-MS to track the consumption of starting material and the formation of the product and byproducts.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient elution system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to isolate the final product.
References
- Optimization for the bromination step. (n.d.). ResearchGate.
-
Kaur, N., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews. Available at: [Link]
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. L.S.College, Muzaffarpur.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
- CP Lab Safety. (n.d.). 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram. CP Lab Safety.
- BenchChem. (2025).
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
Sources
Technical Support Center: Purification of Bromo-Substituted Heterocyclic Compounds
Welcome to the technical support center for the purification of bromo-substituted heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. The presence of a bromine atom, while synthetically advantageous for subsequent cross-coupling reactions, introduces a unique set of purification hurdles due to its electronic effects and potential lability.[1][2][3][4] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with bromo-substituted heterocycles?
A1: The impurity profile of a bromo-substituted heterocyclic compound is highly dependent on the synthetic route. However, some common classes of impurities include:
-
Isomeric Byproducts: Direct halogenation of heterocyclic rings can often lead to a mixture of positional isomers, which can be challenging to separate due to similar polarities.[5]
-
Over-brominated Species: It is common to find di- or even tri-brominated analogs of your target compound, especially if the reaction conditions are not strictly controlled.[6] These can have very similar retention factors in chromatography.
-
Dehalogenated Impurities: The carbon-bromine bond can be labile under certain conditions, leading to the formation of the corresponding non-brominated heterocycle. This can be catalyzed by trace metals, light, or even the stationary phase during chromatography.[7][8][9]
-
Unreacted Starting Materials and Reagents: Incomplete reactions will leave starting materials, and reagents like N-bromosuccinimide (NBS) or its byproducts may also be present.[10]
-
Solvent Adducts and Residual Solvents: High-boiling point solvents used in the reaction can be difficult to remove completely.
Q2: How can I quickly assess the purity of my crude bromo-heterocycle before attempting a large-scale purification?
A2: A multi-pronged approach to initial purity assessment is highly recommended:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for a rapid qualitative assessment.[5] It helps in visualizing the number of components in your crude mixture and in developing a suitable solvent system for column chromatography. For bromo-heterocycles, it's advisable to test both normal-phase (silica gel) and, if available, reversed-phase plates to get a comprehensive picture of the impurity profile.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum can provide a wealth of information. You can often identify unreacted starting materials, characteristic signals of major byproducts, and get a rough estimate of the purity by integrating the signals of your product against those of known impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the components in your mixture. This can confirm the presence of your desired product and help in tentatively identifying impurities such as over-brominated or dehalogenated species.
Q3: My bromo-substituted heterocycle appears to be degrading on the silica gel column. What is happening and what can I do?
A3: Degradation on silica gel is a common issue, particularly for acid-sensitive or electronically rich bromo-heterocycles. Silica gel is inherently acidic and can catalyze decomposition or dehalogenation.[11][12]
Troubleshooting Steps:
-
Neutralize the Silica: You can deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%).[12]
-
Switch to an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): For basic heterocycles, switching to basic or neutral alumina can prevent degradation and improve peak shape.[12]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an excellent alternative, as the stationary phase is much less reactive.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). The longer your compound resides on the column, the greater the chance of degradation.
-
Perform a 2D TLC Stability Test: To confirm if your compound is unstable on silica, you can run a 2D TLC.[11] If the compound is stable, the spots will appear on the diagonal. Decomposition will result in spots appearing below the diagonal.[11]
Troubleshooting Guides
Issue 1: Poor Separation of Brominated Isomers or Over-brominated Impurities in Column Chromatography
Causality: Brominated isomers and over-brominated species often have very similar polarities and, therefore, similar retention factors (Rf) on TLC, making baseline separation challenging.[6]
Solutions:
-
Optimize the Mobile Phase:
-
Use a Shallow Gradient: A slow, shallow gradient of the polar solvent can effectively resolve compounds with close Rf values.
-
Employ a Ternary Solvent System: Sometimes, adding a third solvent with a different polarity or selectivity can improve separation. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can alter the interactions with the stationary phase.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective solution. The higher efficiency of HPLC columns provides superior resolution compared to traditional flash chromatography.[13][14]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for removing impurities, especially if they are present in smaller quantities.[5][10]
-
Spotting: On a single TLC plate, spot your crude mixture, your starting material, and a co-spot (crude mixture and starting material spotted on top of each other).
-
Elution: Develop the TLC plate in a solvent system of your choice (e.g., 9:1 Hexane:Ethyl Acetate).
-
Analysis: Visualize the plate under UV light and/or with a stain.
-
If the spots are too high (Rf > 0.5), decrease the polarity of the eluent.
-
If the spots are too low (Rf < 0.2), increase the polarity.
-
Aim for an Rf of ~0.3 for your target compound for optimal column chromatography separation.
-
-
Iterate: Repeat with different solvent ratios and solvent systems until you achieve good separation between your product and the major impurities.
Issue 2: The Product Oils Out or Fails to Crystallize During Recrystallization
Causality: The presence of impurities can suppress the melting point and disrupt the crystal lattice formation, leading to an oil instead of crystals.[5] An inappropriate solvent choice or rapid cooling can also contribute to this problem.[5]
Solutions:
-
Solvent System Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][10]
-
Experiment with different solvents: Test a range of solvents with varying polarities.
-
Use a co-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an oil.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.[12]
-
Pre-purification: If the crude material is very impure, a quick filtration through a plug of silica gel to remove the bulk of the impurities can significantly improve the success of recrystallization.[12]
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds, but can be difficult to remove. |
| Ethanol | 78 | 4.3 | A versatile solvent for moderately polar compounds. |
| Methanol | 65 | 5.1 | Similar to ethanol but more polar. |
| Isopropanol | 82 | 3.9 | Good for compounds with intermediate polarity. |
| Ethyl Acetate | 77 | 4.4 | A common solvent for a wide range of compounds. |
| Acetone | 56 | 5.1 | A polar, aprotic solvent. |
| Dichloromethane | 40 | 3.1 | A non-polar, volatile solvent. Use with caution due to its low boiling point. |
| Toluene | 111 | 2.4 | A non-polar, high-boiling point solvent. |
| Hexanes | ~69 | 0.1 | A very non-polar solvent, often used as the "poor" solvent in a co-solvent system. |
Issue 3: Dehalogenation of the Bromo-Substituted Heterocycle During Purification
Causality: The C-Br bond can be cleaved under various conditions, including exposure to certain catalysts, reducing agents, or even light, in a process known as dehalogenation.[7][8][9][15] This is a significant challenge as it leads to the loss of the synthetic handle for further functionalization.
Solutions:
-
Avoid Reductive Conditions: Be mindful of any potential reducing agents in your workup or purification steps.
-
Photostability: Some bromo-heterocycles are light-sensitive.[7] It is good practice to protect the reaction and purification setups from direct light by wrapping flasks and columns in aluminum foil.
-
Column Chromatography Considerations:
-
As mentioned in Q3, the acidity of silica gel can sometimes promote dehalogenation. Using a neutral stationary phase like alumina or deactivated silica can mitigate this.
-
Certain metal impurities in the silica gel or solvents can catalyze dehalogenation. Using high-purity silica and solvents is recommended.
-
-
Workup Procedures: Ensure that any quenching agents used in the workup are not capable of reducing the C-Br bond.
Visualization of Workflows
Logical Flow for Troubleshooting Poor Chromatographic Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyridine-Triazole Coupling Reactions
Welcome to the technical support center for pyridine-triazole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of click chemistry to synthesize pyridyl-triazole scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you improve reaction yields, minimize side products, and streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a pyridine substrate showing low yield?
A1: Low yields in CuAAC reactions involving pyridine substrates are a frequent challenge and can stem from several factors. The primary reason is often the ability of the pyridine nitrogen to coordinate with the copper(I) catalyst. This coordination can sequester the active catalyst, hindering its participation in the catalytic cycle and slowing down or stalling the reaction.
Key Causalities & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine's nitrogen atom can act as a ligand for the Cu(I) center, forming a stable complex that is less catalytically active. To mitigate this, consider using a specialized ligand that can stabilize the copper catalyst and prevent unwanted coordination with the pyridine substrate. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate are known to accelerate the reaction and protect the catalyst.[1][2]
-
Poor Reagent Quality: The success of a CuAAC reaction is highly dependent on the purity of the starting materials and the integrity of the catalyst system. Old or improperly stored sodium ascorbate can be a common culprit, as it may be oxidized and unable to efficiently reduce the Cu(II) precatalyst to the active Cu(I) state.[3] Always use fresh, high-purity reagents.
-
Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. While the use of a reducing agent like sodium ascorbate helps, performing the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice, especially for sluggish reactions or when using sensitive substrates.[4]
Q2: What is the mechanistic role of the copper catalyst and why is the Cu(I) oxidation state so critical?
A2: The copper catalyst dramatically accelerates the reaction rate (by factors of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction) and controls the regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[5] The mechanism is a stepwise process, unlike the concerted pathway of the thermal reaction.[6][7]
Simplified Mechanistic Steps:
-
Formation of Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This coordination significantly increases the acidity of the alkyne's terminal proton, facilitating its deprotonation.[1][7]
-
Coordination of Azide: The organic azide then coordinates to the copper center.
-
Cycloaddition: The distal nitrogen of the azide attacks the internal carbon of the copper-acetylide, leading to a six-membered metallacycle intermediate.[7]
-
Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.
The Cu(I) oxidation state is essential because it is the catalytically active species that forms the crucial copper-acetylide intermediate. Cu(II) does not participate in this pathway and must be reduced in situ to Cu(I) by an agent like sodium ascorbate for the reaction to proceed.[4]
Troubleshooting Guide
This section is organized by common experimental observations to help you quickly diagnose and resolve issues.
Problem 1: Low to No Product Formation (Starting Materials Recovered)
If your TLC or LC-MS analysis shows primarily unreacted starting materials, it points to a fundamental issue with the reaction initiation or catalyst turnover.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The Cu(I) catalyst was not generated or was rapidly oxidized. This is the most common failure mode. Sodium ascorbate may be old/oxidized, or oxygen may have contaminated the reaction. | Use a freshly opened bottle of sodium ascorbate or a freshly prepared stock solution. Degas your solvent thoroughly and run the reaction under an inert atmosphere (N₂ or Ar). |
| Inappropriate Solvent | The choice of solvent affects reagent solubility and catalyst stability. While t-BuOH/H₂O is common, some pyridine substrates may require different conditions for optimal solubility and reactivity. | Screen alternative solvent systems. For polar substrates, DMF or DMSO with water can be effective. For less polar systems, toluene or dioxane might be suitable.[8] |
| Insufficient Catalyst Loading | The pyridine substrate can act as a competitive ligand, effectively titrating out the active catalyst. Standard catalyst loadings (1-5 mol%) may be insufficient. | Increase the catalyst loading incrementally (e.g., to 10 mol% Cu and 20 mol% ascorbate). In some cases, even higher loadings may be necessary to overcome catalyst inhibition.[3] |
| Tautomerization of Azidopyridine | 2-Azidopyridine can exist in equilibrium with its fused tetrazolo[1,5-a]pyridine tautomer. This tautomer is generally unreactive in CuAAC reactions, effectively reducing the concentration of the active azide.[9] | This equilibrium is solvent and temperature-dependent. While challenging to control directly, ensuring all other reaction parameters are optimized can help drive the reaction forward. |
Troubleshooting Workflow: No Product Formation
Caption: A decision tree for troubleshooting failed pyridine-triazole coupling reactions.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates that competing reaction pathways are occurring.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Alkyne Dimerization (Glaser Coupling) | In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homocoupling of terminal alkynes to form diynes. This consumes your alkyne and deactivates the catalyst. | Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining a positive pressure of an inert gas (N₂ or Ar). The addition of a suitable ligand can also help suppress this side reaction.[4] |
| Decomposition of Starting Materials | Pyridine azides, particularly when heated, can be thermally unstable. Harsh reaction conditions or prolonged heating can lead to decomposition. | Optimize the reaction temperature. Many CuAAC reactions proceed efficiently at room temperature.[7] If heating is necessary, start at a lower temperature (e.g., 40-50°C) and monitor the reaction closely. |
| Reactions with Ascorbate Byproducts | Dehydroascorbate, an oxidation product of sodium ascorbate, can potentially react with nucleophilic groups on your substrates, leading to undesired modifications.[4] | Use the minimum effective amount of sodium ascorbate. Ensure the reaction is oxygen-free to minimize the rate of ascorbate oxidation. |
Key Protocols & Methodologies
Protocol: General Procedure for Pyridine-Triazole Coupling
This protocol provides a robust starting point for the CuAAC reaction between a pyridyl azide and a terminal alkyne.[10]
Materials:
-
Pyridyl Azide (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.10 eq)
-
Sodium Ascorbate (0.20 - 0.30 eq)
-
Solvent: tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water (to achieve a starting material concentration of ~0.1 M).
-
Inert Atmosphere: Seal the flask with a septum and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Prepare separate, fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water. Add the CuSO₄ solution (0.10 eq) to the reaction mixture via syringe, followed by the sodium ascorbate solution (0.20 eq). A color change (often to yellow or orange) may be observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60°C.[3]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-triazole.
CuAAC Catalytic Cycle Diagram
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
-
The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. Available from: [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF... RSC Advances (RSC Publishing). Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available from: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Available from: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Mechanism of Copper (I)-Catalyzed Cycloaddition of Azides to Terminal Alkynes: A Quantum Mechanical Investigation | Request PDF. ResearchGate. Available from: [Link]
-
Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. ResearchGate. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available from: [Link]
-
Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis | Request PDF. ResearchGate. Available from: [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central. Available from: [Link]
-
Low yields in Click rxn : r/OrganicChemistry. Reddit. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. MDPI. Available from: [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available from: [Link]
-
Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. Available from: [Link]
-
Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes | Request PDF. ResearchGate. Available from: [Link]
-
Copper(II) Complexes of Pyridyl-Appended Diazacycloalkanes: Synthesis, Characterization, and Application to Catalytic Olefin Aziridination. ACS Publications. Available from: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Available from: [Link]
-
Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. PubMed Central. Available from: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis of new 2,3-disubstituted pyridines containing a 1,2,3-triazole in the side-chain via one-pot copper-catalyzed azide-Alkyne cycloaddition. ResearchGate. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available from: [Link]
-
Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. ResearchGate. Available from: [Link]
-
New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PubMed Central. Available from: [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. ijarsct. Available from: [Link]
-
1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions (RSC Publishing). Available from: [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common issues in Suzuki coupling of bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this crucial transformation. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique obstacles compared to standard aryl bromides. This resource provides in-depth, cause-and-effect troubleshooting advice to help you navigate these complexities and achieve successful outcomes in your synthesis projects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems in the Suzuki coupling of bromopyridines. Each entry is structured in a question-and-answer format to provide direct solutions to specific experimental observations.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with a bromopyridine is resulting in a very low yield or has failed completely. What are the most likely causes?
A1: Low or no conversion in the Suzuki coupling of bromopyridines is a common but solvable issue. The primary culprits are typically related to catalyst deactivation and the inherent reactivity of the substrate.
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[1][2][3] This coordination can inhibit the catalytic cycle, effectively poisoning the catalyst and preventing turnover. This is particularly problematic with 2-bromopyridines due to the proximity of the nitrogen to the reaction center.
-
Substrate Reactivity: Bromopyridines are electron-deficient heteroaryl halides. While this electron deficiency can sometimes facilitate the initial oxidative addition step compared to electron-rich arenes, it can also make subsequent steps more challenging.[4] Furthermore, the C-Br bond in bromopyridines is strong, requiring a highly active catalyst for efficient cleavage.[1]
-
Inadequate Catalyst System: A standard catalyst system like Pd(PPh₃)₄, which may work for simple aryl bromides, is often insufficient for the more demanding bromopyridine substrates.[5][6] A more active system, typically employing a bulky, electron-rich phosphine ligand, is required to promote the key steps of the catalytic cycle and overcome deactivation pathways.[2][7][8][9]
Q2: How can I improve the yield? What specific changes should I make to my reaction conditions?
A2: To improve the yield, a systematic optimization of the catalyst system, base, and solvent is essential.
-
Select a High-Activity Catalyst System: This is the most critical parameter. For bromopyridines, especially challenging 2-substituted isomers, bulky, electron-rich biaryl phosphine ligands are the gold standard.[2][7][9]
-
Recommended Ligands: Start with ligands like SPhos , XPhos , or RuPhos . These ligands promote the crucial oxidative addition and reductive elimination steps, leading to faster reaction rates that can outcompete catalyst deactivation.[2][10][11]
-
Palladium Source: Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.[1] Alternatively, using a pre-formed palladium precatalyst (e.g., SPhos G3) can lead to more reproducible results by ensuring the formation of the active Pd(0) species.[4]
-
-
Choose the Right Base and Solvent:
-
Base: A moderately weak inorganic base is often preferred to prevent side reactions. K₃PO₄ and Cs₂CO₃ are excellent starting points.[1][2] They are generally more effective than carbonate bases like K₂CO₃ or Na₂CO₃ for these substrates.
-
Solvent: Anhydrous, degassed polar aprotic solvents are standard. 1,4-Dioxane or Toluene , often with a small amount of water (e.g., 10:1 ratio), are commonly used and effective.[1][12] The water can aid in dissolving the inorganic base and facilitating the transmetalation step.
-
-
Ensure Rigorously Inert Conditions: Palladium(0) catalysts are highly sensitive to oxygen.[2][13] Inadequate degassing can lead to catalyst oxidation and the formation of homocoupled byproducts. Purge your solvent with argon or nitrogen for at least 30 minutes and assemble your reaction under a positive pressure of an inert gas.[12][14]
Caption: Workflow for troubleshooting low-yield Suzuki reactions.
Issue 2: Formation of Significant Side Products
Q3: My reaction is producing a significant amount of debrominated starting material (pyridine). What causes this and how can I prevent it?
A3: The formation of the debrominated product is a side reaction known as hydrodehalogenation .[2] It occurs when the palladium-aryl intermediate (post-oxidative addition) reacts with a hydride source instead of the organoboron reagent.
-
Cause: The hydride source can be the solvent (especially alcohols or wet solvents), impurities in the reagents, or even the boronic acid itself under certain conditions.
-
Prevention Strategies:
-
Choice of Base: Avoid strong, sterically hindered bases like NaOtBu in Suzuki couplings, as they can promote hydrodehalogenation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are much less prone to this side reaction.[2]
-
Solvent Purity: Use high-purity, anhydrous solvents. Avoid using alcohols like ethanol or isopropanol as the primary solvent.
-
Reagent Quality: Ensure all reagents are free from impurities that could act as hydride donors.
-
Q4: I am observing a biaryl byproduct derived from the coupling of two boronic acid molecules (homocoupling). Why is this happening?
A4: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings, and it is almost always caused by the presence of oxygen.[1][4][13]
-
Mechanism: The active Pd(0) catalyst can be oxidized by O₂ to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product and regenerating Pd(0). This parasitic cycle consumes your valuable boronic acid and reduces the yield of the desired product.[4]
-
Solution: The solution is straightforward but requires meticulous technique: ensure a rigorously oxygen-free environment .
Q5: My boronic acid seems to be decomposing during the reaction, leading to low yields. I suspect protodeboronation. How can I confirm and mitigate this?
A5: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[15][16] This is a major decomposition pathway, especially for electron-deficient heteroaryl boronic acids (like pyridyl boronic acids) and under basic aqueous conditions.[17][18][19]
-
Cause: The reaction is catalyzed by both acid and, more relevantly for Suzuki conditions, base.[15][16] The presence of water and a base can accelerate the cleavage of the C-B bond, consuming the nucleophilic partner before it can participate in the cross-coupling.
-
Mitigation Strategies: The "Slow Release" Approach The most effective strategy is to use a more stable boron derivative that slowly hydrolyzes in situ to generate a low, steady concentration of the active boronic acid.[15][20][21] This keeps the concentration of the sensitive boronic acid low, minimizing its decomposition while ensuring enough is present to react in the catalytic cycle.
-
Boronic Esters: Use pinacol boronate esters (Bpin) . They are significantly more stable than the corresponding boronic acids and will hydrolyze under the reaction conditions to participate in the coupling.[17][22]
-
Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborates are another excellent choice. They are highly stable crystalline solids that hydrolyze slowly under basic conditions to release the boronic acid.[20][21][23]
-
Caption: Using boronic esters as stable precursors minimizes protodeboronation.
FAQs: Optimizing Your Suzuki Coupling Protocol
Q6: Which bromopyridine isomer (2-, 3-, or 4-) is the most challenging to couple?
A6: Generally, 2-bromopyridine is the most challenging substrate. The proximity of the nitrogen atom to the reaction site leads to strong chelation with the palladium catalyst, increasing the likelihood of catalyst inhibition and deactivation.[1][2] 3- and 4-bromopyridines are typically better behaved, though they still require a highly active catalyst system compared to simple aryl bromides.
Q7: What are the recommended starting conditions for a screening reaction with a new bromopyridine?
A7: A robust set of starting conditions provides the best chance of initial success, which can then be optimized.
| Component | Recommendation | Equivalents / Loading | Rationale |
| Bromopyridine | Substrate | 1.0 equiv. | Limiting reagent. |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv. | A slight excess ensures complete consumption of the halide.[2] |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 2 mol % | Standard loading for initial screening. |
| Ligand | SPhos or XPhos | 2 - 4 mol % | Bulky, electron-rich ligand to ensure high activity.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv. | Effective and less prone to side reactions.[1][2] |
| Solvent | 1,4-Dioxane / H₂O | 10:1 ratio (0.1-0.2 M) | Reliable solvent system for these couplings.[1] |
| Temperature | 80 - 110 °C | - | Typical temperature range to drive the reaction.[1] |
Q8: Can I run the reaction without a phosphine ligand?
A8: While some "ligand-free" Suzuki couplings exist, they are generally not suitable for challenging substrates like bromopyridines.[24] These conditions often rely on the substrate itself or solvent molecules to act as weak ligands, which is insufficient to prevent catalyst decomposition or deactivation in this context. Phosphine-based palladium catalysts are generally more stable and active for these transformations.[25]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol provides a reliable starting point for the coupling of a generic bromopyridine with an arylboronic acid.
Materials:
-
Bromopyridine (1.0 equiv.)
-
Arylboronic acid or ester (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol %)
-
SPhos (4 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equiv.)
-
Anhydrous, degassed 1,4-Dioxane and Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the bromopyridine starting material is consumed (typically 4-24 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[14]
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,4-Triazoles - A Guide to Impurity Identification and Removal
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you identify, understand, and remove impurities from your reaction mixtures, ensuring the integrity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 1,2,4-triazole synthesis?
The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities are frequently observed across different methods.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as hydrazides, amidines, or nitriles in your crude product.[3]
-
Isomeric Byproducts: The formation of isomers, such as 1,3,4-oxadiazoles, is a common challenge, particularly in reactions involving hydrazides.[1][4] Regioisomers can also form when using unsymmetrical starting materials.[5][6]
-
Products of Side Reactions: Depending on the specific reaction conditions, various side products can emerge. For instance, in the synthesis from formamide and hydrazine, impurities like 4-amino-1,2,4-triazole can be formed.[2]
-
Residual Catalysts: In metal-catalyzed reactions, such as those employing copper, residual metal salts can contaminate the final product.[3]
Q2: How can I effectively monitor the progress of my 1,2,4-triazole synthesis and detect impurities?
Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring. A well-chosen solvent system can help visualize the consumption of starting materials and the formation of the product and any major byproducts. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8]
Q3: My 1,2,4-triazole product is highly polar. What are the best practices for its purification?
Purifying highly polar compounds can be challenging with standard silica gel chromatography.[3] Consider using reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8] For column chromatography on silica, modifying the eluent with a small amount of a polar solvent like methanol or a base like triethylamine can improve separation.[3]
Troubleshooting Guides by Synthetic Route
This section provides detailed troubleshooting advice for common issues encountered in popular 1,2,4-triazole synthesis methods.
Route 1: Pellizzari Reaction (Amide + Acyl Hydrazide)
The Pellizzari reaction is a classical method for synthesizing 3,5-disubstituted-1,2,4-triazoles, but it often requires high temperatures, which can lead to side reactions.[4][9]
Problem: My TLC/LC-MS shows a major byproduct with the same mass as my expected 1,2,4-triazole.
-
Probable Cause: You are likely forming the isomeric 1,3,4-oxadiazole. This occurs through a competing cyclization pathway of the acyl amidrazone intermediate.[1][4][10]
-
Causality: The formation of the 1,3,4-oxadiazole is often favored under harsh, high-temperature conditions and in the presence of dehydrating agents. The mechanism involves an intramolecular nucleophilic attack of the oxygen of the acyl hydrazide moiety onto the carbon of the amide-derived portion, followed by dehydration.
-
Troubleshooting and Solutions:
-
Lower the Reaction Temperature: If possible, reducing the reaction temperature can favor the kinetic pathway leading to the 1,2,4-triazole.[4]
-
Ensure Anhydrous Conditions: Strictly anhydrous conditions can help suppress the formation of the 1,3,4-oxadiazole.[4]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can often reduce reaction times and temperatures, thereby minimizing byproduct formation.[3]
-
Purification: If the 1,3,4-oxadiazole has already formed, careful column chromatography can often separate the two isomers. Due to differences in polarity, a gradient elution on silica gel is often effective.
-
Problem: I am getting a mixture of three different 1,2,4-triazoles in my unsymmetrical Pellizzari reaction.
-
Probable Cause: When using an amide and an acyl hydrazide with different acyl groups, an "interchange of acyl groups" can occur at high temperatures, leading to a mixture of the two symmetrical triazoles in addition to your desired unsymmetrical product.[11]
-
Troubleshooting and Solutions:
-
Optimize Temperature: Find the lowest possible temperature at which the reaction proceeds to minimize acyl interchange.
-
Alternative Synthetic Strategy: If possible, consider a different synthetic route that avoids the high-temperature condensation of two different acyl components.
-
Route 2: Einhorn-Brunner Reaction (Imide + Hydrazine)
The Einhorn-Brunner reaction is a valuable method for preparing N-substituted 1,2,4-triazoles.[6][9]
Problem: My reaction with an unsymmetrical imide yields a mixture of two regioisomers that are difficult to separate.
-
Probable Cause: The nucleophilic hydrazine can attack either of the two different carbonyl groups of the imide, leading to the formation of a mixture of regioisomeric 1,2,4-triazoles.[6]
-
Causality and Regioselectivity: The regiochemical outcome is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the more electron-withdrawing acyl group is more likely to be at the 3-position of the resulting 1,2,4-triazole.[6][12]
-
Troubleshooting and Solutions:
-
Strategic Synthesis of Imide: Design your unsymmetrical imide to maximize the electronic difference between the two carbonyls to favor the formation of one regioisomer.
-
Catalyst Control: In some modern variations of triazole synthesis, the choice of catalyst (e.g., Ag(I) vs. Cu(II)) can control regioselectivity.[4][13] While not a classical Einhorn-Brunner condition, this principle may be adaptable.
-
Advanced Chromatographic Separation: If a mixture is unavoidable, preparative HPLC or specialized column chromatography techniques may be required for separation.
-
Route 3: Synthesis from Formamide and Hydrazine
This is a common industrial method for producing the parent 1,2,4-triazole.[2][14][15]
Problem: My final product contains significant amounts of nitrogen-rich impurities.
-
Probable Cause: Side reactions involving hydrazine can lead to the formation of byproducts such as 4-amino-1,2,4-triazole and 4-N-formamidino-1,2,4-triazole.[2]
-
Causality: The formation of 4-amino-1,2,4-triazole is more prevalent when lower molar ratios of formamide to hydrazine are used. This is due to the reaction of hydrazine with reaction intermediates.[2]
-
Troubleshooting and Solutions:
-
Molar Ratio of Reactants: Using a larger excess of formamide can suppress the formation of these hydrazine-derived impurities.[2][14]
-
Controlled Addition: Slowly adding hydrazine to hot formamide helps to maintain a low concentration of free hydrazine, thus minimizing side reactions.[2]
-
Purification: These impurities can often be removed by recrystallization. Solvents such as ethyl acetate, tetrahydrofuran, or methyl ethyl ketone have been reported to be effective for the recrystallization of 1,2,4-triazole.[2][14]
-
Impurity Identification and Characterization
A systematic approach to impurity identification is crucial for process optimization and ensuring the quality of your final compound.
Analytical Techniques
| Technique | Application in 1,2,4-Triazole Synthesis | Key Insights |
| TLC | Rapid reaction monitoring and preliminary purity assessment. | Helps in choosing the right solvent system for column chromatography. |
| HPLC | Quantitative purity analysis and separation of closely related impurities.[7][16][17] | Both reversed-phase (for less polar derivatives) and HILIC (for polar derivatives) methods are applicable.[7][8] |
| LC-MS | Identification of impurities by their mass-to-charge ratio. | Essential for confirming the presence of isomeric byproducts like 1,3,4-oxadiazoles.[1][12] |
| NMR | Structural elucidation of the final product and unknown impurities.[18][19][20] | ¹H and ¹³C NMR are crucial for distinguishing between regioisomers and other structural isomers.[5][19][21] |
Purification Protocols
Protocol 1: General Recrystallization of a Substituted 1,2,4-Triazole
Recrystallization is often the most effective method for purifying solid 1,2,4-triazole derivatives.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[22] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal, heat briefly, and filter the hot solution through a fluted filter paper or a pad of celite.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Column Chromatography of a Substituted 1,2,4-Triazole
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your desired product from impurities, with an Rf value of approximately 0.2-0.4 for the product.[22][23][24] Common systems include ethyl acetate/hexanes for less polar compounds and methanol/dichloromethane for more polar ones.[23][25]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. For compounds with low solubility in the eluent, dry loading (adsorbing the compound onto a small amount of silica) is recommended.[22]
-
Elution: Begin elution with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visual Workflows
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. japsonline.com [japsonline.com]
- 13. isres.org [isres.org]
- 14. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 15. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 16. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. HPLC of Determination of 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. elar.urfu.ru [elar.urfu.ru]
- 19. tsijournals.com [tsijournals.com]
- 20. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 21. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Chromatography [chem.rochester.edu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. rsc.org [rsc.org]
Technical Support Center: Strategies to Overcome Low Yields in Heterocyclic Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for heterocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating challenge of low reaction yields. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may be facing in the lab. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also build a deeper understanding for future success.
Section 1: The First Principles Checklist: General Troubleshooting for Any Heterocyclic Synthesis
Low yields can often be traced back to fundamental experimental parameters that are independent of the specific reaction mechanism. Before delving into reaction-specific issues, it is crucial to validate your foundational setup. This section provides a logical workflow to diagnose systemic problems.
FAQ 1.1: My reaction yield is consistently low or the reaction is not proceeding at all. What are the first things I should check?
This is a common issue that can often be resolved by systematically reviewing your experimental setup and reagents. Low yields can stem from a variety of factors, and a methodical approach is the most effective way to identify the root cause.[1]
-
Purity of Starting Materials and Reagents: Impurities in your starting materials can act as catalyst poisons or participate in side reactions, consuming your reagents and lowering the yield of your desired product.[1][2] Always use reagents of appropriate purity and verify their integrity, especially if they are old.[3]
-
Solvent Quality: The solvent is not just a medium; it can actively participate in the reaction or introduce yield-reducing contaminants. Ensure your solvents are dry and free of peroxides, especially for moisture-sensitive reactions. Using a freshly opened bottle or a properly dried solvent can make a significant difference.[3][4]
-
Reaction Conditions - Temperature and Time: Suboptimal temperature or reaction time is a primary cause of low conversion.[1] If a reaction is run too cold, it may proceed too slowly; too hot, and you risk decomposition of starting materials or products.[5] Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for product degradation.[1]
-
Atmospheric Control: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1][3] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, and that your glassware is properly flame-dried.[4]
-
Efficient Mixing: For heterogeneous reactions (e.g., solid-liquid), inefficient stirring can lead to poor diffusion, resulting in slow reaction rates and lower yields.[1] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
Below is a workflow to guide your initial troubleshooting process.
Caption: A logical workflow for general troubleshooting of low-yield reactions.
Section 2: Reaction-Specific Troubleshooting Guides
While general principles apply broadly, many heterocyclic syntheses have unique mechanistic pathways and common failure modes. This section addresses frequent issues encountered in three widely used named reactions.
FAQ 2.1: Hantzsch Pyridine Synthesis - "My 1,4-dihydropyridine intermediate forms, but my final pyridine yield is low after oxidation. What's wrong?"
This is a classic Hantzsch problem. The synthesis is a two-stage process: the formation of the 1,4-dihydropyridine (DHP), followed by its aromatization to the pyridine.[6][7] The yield loss often occurs in the second step.
-
Cause - Incomplete or Inefficient Oxidation: The initial DHP product is not aromatic and requires an oxidant to be converted to the final pyridine.[8] If the oxidation is incomplete, your isolated product will be a mixture of the DHP and the pyridine, leading to a low yield of the desired product.[8]
-
Solution: Ensure your oxidizing agent is active and used in the correct stoichiometry. While classic oxidants like nitric acid or KMnO4 are effective, they can be harsh and lead to side reactions.[6] Consider milder, more modern conditions such as using iodine in refluxing methanol or employing a heterogeneous catalyst like MnO2 which can simplify workup.[6][8] Always monitor the oxidation step by TLC until the DHP spot has been completely consumed.
-
-
Cause - Suboptimal Reaction Conditions: Traditional methods often use refluxing ethanol, which can be slow and inefficient.[8]
-
Solution: Modern approaches can significantly boost yields. Using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to improve yields to over 90%.[6][8] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can also provide high yields in shorter times.[8]
-
Caption: The two-stage Hantzsch synthesis, highlighting the critical oxidation step.
FAQ 2.2: Paal-Knorr Pyrrole Synthesis - "My reaction is producing a significant amount of a furan byproduct instead of the pyrrole. How can I improve selectivity?"
This is a direct consequence of the reaction mechanism and is highly dependent on the pH of the reaction medium. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9] However, the dicarbonyl can also undergo acid-catalyzed cyclization on its own to form a furan.
-
Cause - Incorrect Acidity: The formation of the pyrrole requires the amine to act as a nucleophile. If the reaction medium is too acidic (pH < 3), the primary amine will be protonated to its non-nucleophilic ammonium salt. This shuts down the pyrrole pathway and allows the slower, acid-catalyzed self-condensation of the dicarbonyl to the furan to dominate.[5][9][10]
-
Solution: Maintain weakly acidic to neutral conditions. The addition of a weak acid like acetic acid can accelerate the desired reaction without excessive protonation of the amine nucleophile.[5][9] Buffering the reaction or using amine hydrochloride salts in combination with a base can also be effective. Avoid strong acids like HCl or H2SO4 unless specifically required by a validated protocol.
-
-
Cause - Unreactive Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly, allowing the competing furan synthesis to occur.[5][10]
-
Solution: For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary.[5] Alternatively, employing microwave-assisted synthesis can often provide the energy needed to drive the reaction to completion quickly, minimizing the time for side reactions to occur.[5]
-
FAQ 2.3: Pictet-Spengler Reaction - "My reaction is sluggish and gives a low yield of the tetrahydroisoquinoline product. How can I drive it to completion?"
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related structures, but its success hinges on the formation of a key electrophilic intermediate.[11]
-
Cause - Insufficiently Electrophilic Intermediate: The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which is then protonated to an electrophilic iminium ion. This ion undergoes intramolecular cyclization.[11] If the iminium ion does not form efficiently, the reaction will stall.
-
Solution 1 - Catalyst Choice: The reaction is acid-catalyzed, and the choice and concentration of the acid are crucial.[12] While traditional methods use strong acids, milder conditions can be effective and prevent degradation.[12] For tryptamine derivatives, trifluoroacetic acid (TFA) in a solvent like dichloromethane is a common and effective choice. The optimal pH depends on the substrate, so it is worth screening different acid catalysts.[13]
-
Solution 2 - N-Acyliminium Ion Variant: For less reactive systems, you can dramatically increase the electrophilicity of the intermediate. Instead of relying on protonation, the initially formed imine can be acylated to form an N-acyliminium ion. This intermediate is a much more powerful electrophile and will cyclize under milder conditions with higher yields.[11]
-
Section 3: Advanced Strategies for Yield Enhancement: The Power of Microwave Synthesis
When conventional methods fall short, modern techniques can provide a significant advantage. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving yields, reducing reaction times, and enhancing product purity in heterocyclic synthesis.[14][15]
FAQ 3.1: How can microwave irradiation improve my reaction yield compared to conventional heating?
Microwave synthesis utilizes dielectric heating, where microwave energy is directly absorbed by polar molecules in the reaction mixture.[16] This leads to rapid and uniform heating throughout the volume of the sample, which offers several advantages over a conventional oil bath.
-
Reduced Reaction Times & Fewer Side Products: The rapid heating to the target temperature minimizes the time the reaction mixture spends at intermediate temperatures where side reactions or decomposition might occur.[15][16] Many reactions that take hours with conventional heating can be completed in minutes in a microwave reactor.[17]
-
Higher Yields: By minimizing side product formation and decomposition, MAOS often leads to significantly higher isolated yields.[14][17]
-
Improved Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to more consistent and reproducible results compared to an oil bath.[17]
Data Snapshot: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes a comparison of reaction conditions and yields for the synthesis of various heterocyclic compounds, demonstrating the clear advantages of MAOS.
| Heterocycle Class | Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Source(s) |
| 2,4,5-Trisubstituted Imidazoles | Multicomponent Condensation | 4-6 hours, 40-90% | 5 minutes, 80-90% | [14][17] |
| N-Alkylated 2-Pyridones | Multicomponent Reaction | 180 minutes, 65-77% | 15 minutes, 81-94% | [18] |
| Dihydropyrimidinones | Biginelli Reaction | 45-75 minutes, Lower Yields | 2 minutes, 88-98% | [17][18] |
| Indoloquinolines | Friedländer Synthesis | Several hours, 34% | Minutes, 72% | [15] |
Section 4: The Critical Role of Purification in Isolated Yield
A successful reaction is only half the battle. A low isolated yield can often be attributed to problems during workup and purification.
FAQ 4.1: My crude NMR looks clean, but I lose most of my product during column chromatography. What could be happening?
This is a frequent problem, especially with nitrogen-containing heterocycles.
-
Cause - Irreversible Adsorption or Decomposition on Silica Gel: Silica gel is acidic and can cause decomposition or irreversible adsorption of sensitive or basic compounds.[19]
-
Solution 1 - Test Stability: Before committing your entire batch to a column, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute to see if any streaking or new spots (decomposition) appear.[19]
-
Solution 2 - Neutralize the Stationary Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent streaking and product loss.[19]
-
Solution 3 - Switch Stationary Phase: If your compound is highly basic or sensitive, consider using a different stationary phase altogether, such as neutral or basic alumina, or switch to reversed-phase (C18) chromatography.[19]
-
FAQ 4.2: My product "oils out" instead of crystallizing during recrystallization. How can I get solid crystals?
"Oiling out" occurs when the solubility of your compound is exceeded so rapidly that it comes out of solution as a liquid phase instead of forming an ordered crystal lattice.
-
Cause - Solution is Supersaturated or Cooled too Quickly:
-
Solution: Add a small amount of hot solvent back to the mixture to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of pure solid, "seeding" the solution with a tiny crystal can induce crystallization.[19]
-
-
Cause - Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Attempt a preliminary purification before crystallization, such as filtering the crude material through a small plug of silica gel to remove baseline impurities.[19]
-
Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol is adapted from procedures demonstrated to give high yields in short reaction times.[5][10]
-
Reagent Preparation: In a 0.5-2 mL microwave vial, add a solution of the 1,4-diketone (1.0 eq) in ethanol.
-
Addition of Reagents: Add glacial acetic acid (as a catalyst) and the primary amine (typically 1.1-3.0 eq) to the vial.[5][10]
-
Reaction Setup: Seal the microwave vial securely and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C).[5] The initial power will be high to reach the temperature, then it will modulate to maintain it.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. A typical reaction time is 5-20 minutes.
-
Workup: Once complete, allow the vial to cool to room temperature. Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous phase three times with the organic solvent.
-
Isolation: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude pyrrole.[10]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Optimized Workup and Purification by Column Chromatography
This protocol incorporates troubleshooting steps to minimize yield loss.[19][20]
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., hexanes/ethyl acetate). The ideal system will give your desired compound an Rf value of approximately 0.25-0.35.[20] For basic compounds, add 0.5% triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. If the product is poorly soluble, use a stronger solvent like dichloromethane, and then add a small amount of silica gel to the solution. Evaporate this mixture to dryness to create a "dry load," which can be loaded onto the top of the column for better separation.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles. Benchchem.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Technical Support Center: Paal-Knorr Pyrrole Synthesis. Benchchem.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC - PubMed Central.
- troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
- Improving the yield of the Pictet-Spengler synthesis of 4-methyl-THIQ. Benchchem.
- Pictet–Spengler reaction. Wikipedia.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- What could be reason for getting a very low yield in organic chemistry?. Quora.
- What are some common causes of low reaction yields?. Reddit.
- Avoiding impurities in the synthesis of heterocyclic compounds. Benchchem.
- Hantzsch pyridine synthesis. Wikipedia.
- Learning
- The Significance of Purity and Appearance in Chemical Synthesis Intermedi
- How to Purify an organic compound via recrystallization or reprecipitation?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Addressing poor separation of polar heterocyclic compounds in column chromatography
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the purification of polar heterocyclic compounds via column chromatography. Drawing from extensive field experience and established scientific principles, this resource offers practical solutions to common separation challenges.
Introduction: The Challenge of Polar Heterocycles
Polar heterocyclic compounds are ubiquitous in pharmaceuticals and bioactive natural products. However, their purification by normal-phase column chromatography on silica gel often presents significant challenges. Their polar functional groups (e.g., amines, amides, hydroxyls) can engage in strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the silica surface.[1] This can lead to a host of separation issues, including poor peak shape, irreversible adsorption, and co-elution of compounds with similar polarities. This guide provides a structured approach to diagnosing and resolving these common problems.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses the most frequent issues encountered during the column chromatography of polar heterocyclic compounds.
Issue 1: My polar heterocyclic compound is streaking or tailing significantly on the TLC plate and the column.
Q: What causes peak tailing and how can I achieve symmetrical peaks?
A: Peak tailing for polar compounds, especially basic heterocycles, on silica gel is primarily caused by strong, non-ideal secondary interactions between the analyte and the acidic silanol groups on the silica surface.[1][2] These interactions lead to a non-linear adsorption isotherm, where a portion of the analyte is retained more strongly, resulting in a "tailing" effect as it slowly elutes.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competitive base or acid to the mobile phase to neutralize the active sites on the silica gel.
-
For Basic Compounds: Add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol.[3] These modifiers compete with the basic heterocycle for the acidic silanol sites, leading to a more uniform interaction and improved peak shape.[2]
-
For Acidic Compounds: Incorporating a small amount of a volatile acid, such as acetic acid or formic acid, can improve the peak shape of acidic analytes by suppressing the ionization of both the compound and the silanol groups.[1][2]
-
-
Deactivation of Silica Gel: The water content on the silica surface can influence its activity.[4][5] While anhydrous silica is extremely polar, a controlled amount of water can deactivate the most aggressive adsorption sites.[4] Using a well-equilibrated column with a mobile phase that has a consistent, low water content can sometimes mitigate tailing. Deliberately adding a small, fixed amount of water (e.g., 1-2%) to the mobile phase can also enhance reproducibility by occupying a predictable portion of the silanol groups.[5][6]
Issue 2: My highly polar compound will not elute from the silica gel column, even with a very polar mobile phase.
Q: My compound is stuck at the origin of the TLC plate and won't move off the column. What should I do?
A: This indicates that the analyte is too polar for the selected normal-phase chromatography conditions, leading to irreversible adsorption.[3] The strong interactions between the compound's polar functional groups and the silica gel are not sufficiently disrupted by the mobile phase.
Solutions:
-
Drastic Increase in Mobile Phase Polarity: If you are using a standard solvent system like hexane/ethyl acetate, a significant increase in polarity is needed.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the proportion of a highly polar solvent like methanol or isopropanol.[3][7][8][9] This can help to first elute less polar impurities and then effectively displace the strongly adsorbed target compound.
-
Aggressive Solvent Systems: For very polar compounds, consider solvent systems containing ammonia. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be highly effective.[2][10]
-
-
Switching the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself may be the problem.
-
Alumina: Alumina is a polar adsorbent that is available in acidic, neutral, and basic forms.[11] Basic alumina can be particularly effective for the purification of basic heterocyclic compounds, as it minimizes the strong acidic interactions seen with silica gel.[3]
-
Florisil: This is another alternative polar adsorbent that may offer different selectivity compared to silica.[10]
-
-
Reverse-Phase Chromatography: For highly polar, water-soluble compounds, reverse-phase chromatography is often a more suitable technique.[2][10] In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[12]
Issue 3: I am getting poor separation between my target compound and impurities of similar polarity.
Q: My spots are overlapping on the TLC, and the fractions from the column are all mixed. How can I improve the resolution?
A: Poor resolution between compounds of similar polarity is a common challenge.[3] This can be due to an inappropriate solvent system, column overloading, or compound degradation on the stationary phase.
Solutions:
-
Optimize the Solvent System: The choice of solvent is critical for achieving selectivity.
-
Try Different Solvent Systems: If adjusting the ratio of your current solvent system (e.g., hexane/ethyl acetate) is not working, switch to a different solvent combination with different selectivity. For instance, trying dichloromethane/methanol or acetone/hexane might alter the interactions and improve separation.[3]
-
Fine-Tuning Polarity: Small, systematic increases in solvent polarity will ideally elute components one at a time.[13] Avoid large, abrupt changes in polarity, which can cause all compounds to elute together.[13]
-
-
Column Parameters: The physical parameters of your column play a significant role in separation efficiency.
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation.[3] A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[3]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.[14]
-
Use Smaller Particle Size: Smaller stationary phase particles provide a larger surface area and can lead to more efficient separation, though this may increase back pressure.[14]
-
-
Check for On-Column Decomposition: Sometimes, what appears to be poor separation is actually the compound degrading on the silica gel during elution.[10] A 2D TLC experiment can help diagnose this issue.
Advanced Strategies: Hydrophilic Interaction Liquid Chromatography (HILIC)
For particularly challenging separations of highly polar heterocyclic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[15][16][17][18]
Q: What is HILIC and when should I consider using it?
A: HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][16] The water in the mobile phase forms a layer on the polar stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.[16]
Key Advantages of HILIC for Polar Heterocycles:
-
Enhanced Retention: It provides strong retention for very polar compounds that are poorly retained in reverse-phase chromatography.[16]
-
Improved Peak Shape: HILIC can offer better peak shapes for polar analytes compared to normal-phase chromatography.
-
MS Compatibility: The high organic content of the mobile phase is beneficial for mass spectrometry detection, leading to greater sensitivity.[12]
| Technique | Stationary Phase | Mobile Phase | Elution Order of Analytes | Best Suited For |
| Normal-Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Least polar elutes first | Moderately polar to non-polar compounds |
| Reverse-Phase | Non-polar (e.g., C18-silica) | Polar (e.g., Water/Acetonitrile) | Most polar elutes first | Moderately polar to non-polar compounds |
| HILIC | Polar (e.g., Silica, Amide, Amino) | High Organic (>70%) with Aqueous Buffer | Least polar elutes first | Highly polar, water-soluble compounds |
Experimental Protocols
Protocol 1: Preparation of a Modified Mobile Phase for Basic Compounds
-
Prepare the primary solvent system (e.g., 95:5 dichloromethane/methanol) in a graduated cylinder.
-
Add triethylamine (TEA) to the solvent mixture to a final concentration of 0.5% (v/v). For 100 mL of mobile phase, add 0.5 mL of TEA.
-
Thoroughly mix the solution.
-
Use this modified mobile phase to equilibrate the column and for elution.
Protocol 2: 2D Thin-Layer Chromatography (TLC) for Stability Check
-
Spot the crude reaction mixture onto one corner of a square TLC plate.
-
Develop the TLC plate in a chosen solvent system.
-
Remove the plate and allow the solvent to fully evaporate.
-
Rotate the plate 90 degrees.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, the spots will lie on the diagonal. The appearance of off-diagonal spots indicates decomposition on the silica.[10]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing poor separation of polar heterocyclic compounds.
Caption: A decision-making workflow for troubleshooting common issues in the column chromatography of polar heterocyclic compounds.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Reddit. (2022, September 6). What are the effects of moisture(water) content of Silica on its activity and separation power in TLC in term of chemical bonding between solutes and stationary phase(silica for example)? r/OrganicChemistry. [Link]
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
-
ZeptoMetrix. Mobile Phase Modifiers. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
National Institutes of Health. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. [Link]
-
ResearchGate. (2025, August 7). Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. [Link]
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [Link]
-
Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. [Link]
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
PharmaGuru. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
University of Alberta. Column chromatography. [Link]
-
GL Sciences. 1. How to Obtain Good Peak Shapes. [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. [Link]
-
Chromatography Today. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Pharma Growth Hub. (2023, October 20). The Crucial Role of Water in Normal Phase Liquid Chromatography. [Link]
-
Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
-
National Institutes of Health. (2024, May 3). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Royal Society of Chemistry. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. [Link]
-
LCGC Europe. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
-
Chemistry For Everyone. (2025, January 1). How To Improve Column Chromatography Separation?. [Link]
-
ResearchGate. Other HPLC separations performed on polar stationary phases. [Link]
-
Waters Corporation. HPLC Separation Modes. [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. [Link]
Sources
- 1. zeptometrix.com [zeptometrix.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. welch-us.com [welch-us.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chromtech.com [chromtech.com]
- 12. welch-us.com [welch-us.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. longdom.org [longdom.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Crystallization Conditions for Pyridine Derivatives
Welcome to the Technical Support Center for the crystallization of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials. Pyridine scaffolds are central to many active pharmaceutical ingredients (APIs), making robust crystallization protocols essential for purification, structural analysis, and formulation.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common and complex crystallization challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of pyridine derivatives.
Q1: My pyridine derivative is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when your compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[2][3] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a highly impure version of it).[2][4] The resulting oil is often a poor medium for purification, as impurities tend to be highly soluble in it.[2][5]
-
Immediate Causality: The primary cause is that the rate of desupersaturation is too high, forcing the compound out of solution before it has time to organize into a crystal lattice.[2]
-
Core Solutions:
-
Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, then add more of the "good" solvent (10-20% volume increase) to lower the concentration.[2][6] This keeps the compound soluble for longer during cooling, allowing for a slower, more controlled crystallization.[2]
-
Lower the Temperature: If using a hot saturated solution, allow it to cool much more slowly. An insulated container or a Dewar filled with warm water can achieve this.[7] This reduces the thermal shock that can lead to rapid oiling.
-
Change Solvents: Select a solvent with a lower boiling point or use a solvent mixture to better control the solubility curve.[6]
-
Q2: What are the best starting solvents for crystallizing pyridine derivatives?
A2: There is no universal solvent, but the principle of "like dissolves like" is a strong guide.[8] Pyridine derivatives are generally polar due to the nitrogen heteroatom.[9][10]
-
General Guidance: Start with solvents of intermediate polarity. Alcohols (ethanol, methanol, isopropanol), ethyl acetate, and acetone are excellent starting points.[11][12]
-
For Highly Polar Derivatives: If your compound has additional polar groups (e.g., -OH, -NH2), consider more polar solvents or mixtures with water.[11][13]
-
For Less Polar Derivatives: If the pyridine ring is substituted with large nonpolar groups, solvents like toluene or mixtures such as hexane/ethyl acetate or THF/hexane may be more appropriate.[14][15]
-
Caution with Dichloromethane (DCM): Be aware that pyridine derivatives can react with DCM at room temperature over time to form bispyridinium salts, which may crystallize as an undesired side-product.[16] If you notice unexpected crystal formation in DCM stock solutions, this reaction could be the cause.[16]
A structured approach to solvent screening is summarized in the table below.
Table 1: Solvent Selection Guide for Pyridine Derivatives
| Solvent Class | Examples | Polarity | Recommended For |
|---|---|---|---|
| Polar Protic | Ethanol, Methanol, Water | High | Derivatives with H-bond donors/acceptors (-OH, -COOH, -NH2) |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Medium | General purpose, good starting point for many derivatives |
| Nonpolar Aromatic | Toluene | Low-Medium | Derivatives with large aromatic or alkyl substituents |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low-Medium | Often used as the "good" solvent in anti-solvent pairs |
| Alkanes | Hexane, Heptane | Low | Primarily used as anti-solvents |
Q3: My crystals are very fine needles or a powder. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: The formation of fine needles or microcrystals indicates that the nucleation rate was too high and the crystal growth rate was too fast.[6][11] This is a common outcome of rapid crystallization.[2] The goal is to slow down the entire process to favor growth over nucleation.
-
Reduce Supersaturation Rate: The most effective strategy is to decrease the rate at which the solution becomes supersaturated.
-
Slower Cooling: If using cooling crystallization, slow the cooling process down significantly.[7]
-
Slower Evaporation: If using slow evaporation, reduce the surface area of the vial opening (e.g., cover with parafilm and punch only a few small holes).[7][17] Using an NMR tube can be very effective as its smooth sides and small opening promote slow nucleation and evaporation.[11][13]
-
Vapor Diffusion: This is often the best method for growing high-quality single crystals from small amounts of material.[11][13][14] It provides a very slow and controlled change in solvent composition.
-
-
Reduce Nucleation Sites: Ensure your crystallization vessel is exceptionally clean, as dust and scratches on the glass can act as nucleation sites, leading to many small crystals.[17][18]
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols for overcoming persistent crystallization problems.
Problem: Persistent Oiling or Amorphous Precipitation
When simple fixes fail and your compound consistently oils out or precipitates as an amorphous solid, a more systematic approach is required. This workflow helps diagnose the underlying cause and guides you toward a solution.
Caption: Decision workflow for troubleshooting persistent oiling or amorphous precipitation.
Explanation of the Workflow:
-
Purity Check: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[2] If purity is below 90%, chromatographic purification is strongly recommended before another crystallization attempt.[11]
-
Method Selection: The choice of crystallization method is critical.
-
Slow Cooling: Best for compounds that show a significant difference in solubility with temperature.[7]
-
Vapor Diffusion: The preferred method for milligram quantities or difficult-to-crystallize compounds, as it offers the slowest possible rate of solvent change.[11][14]
-
Anti-Solvent Addition: Effective when a compound is highly soluble in one solvent and poorly soluble in another miscible solvent.[19][20]
-
-
Systematic Optimization: For each method, the key is to slow down the process. Adding anti-solvent more slowly, cooling the solution over a longer period, or choosing a more volatile anti-solvent for vapor diffusion are all effective strategies.[20][21]
Problem: Controlling Polymorphism
Pyridine derivatives are known to exhibit polymorphism, where the same molecule crystallizes in different crystal forms.[22][23] These polymorphs can have different physical properties (solubility, stability, melting point), which is of critical importance in drug development.
Causality: Polymorph formation is a kinetically and thermodynamically controlled process. Rapid crystallization often yields a less stable (kinetic) polymorph, while slower processes may favor the most stable (thermodynamic) form.
Table 2: Factors Influencing Polymorph Selection
| Factor | Influence on Polymorphism | Rationale & Guidance |
|---|---|---|
| Solvent Choice | High | The solvent can interact with the solute via hydrogen bonds or other forces, templating a specific packing arrangement.[11][24] Screening a diverse set of solvents (protic, aprotic, nonpolar) is the most effective way to discover different polymorphs. |
| Cooling Rate | High | Rapid cooling favors kinetic polymorphs, while slow cooling favors thermodynamic polymorphs.[24] |
| Supersaturation Level | High | High levels of supersaturation tend to produce metastable (kinetic) forms.[24] |
| Temperature | Medium | Crystallizing at different temperatures can stabilize different forms. |
| pH (for ionizable derivatives) | High | For pyridine derivatives with acidic or basic sites, pH dramatically affects solubility and the species in solution (neutral vs. salt), which can lead to different crystal forms.[25][26][27] |
Section 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for the most effective crystallization techniques.
Protocol 1: Vapor Diffusion (Inner Vial Method)
This technique is excellent for growing high-quality single crystals from small amounts of material.[11][13] It relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.
Caption: Schematic of the vapor diffusion crystallization method.
Methodology:
-
Prepare the Solution: Dissolve your pyridine derivative (~5-10 mg) in a minimal amount of a relatively non-volatile "good" solvent (e.g., THF, toluene) in a small, open container like a 1-dram vial.[14]
-
Prepare the Reservoir: In a larger vial (e.g., a 20 mL scintillation vial), add ~1-2 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., pentane, hexane, diethyl ether).[14]
-
Assemble the System: Carefully place the smaller inner vial inside the larger outer vial, ensuring the walls do not touch.[11]
-
Seal and Wait: Seal the outer vial tightly with a cap. Do not disturb the setup.[11] Place it in a location with a stable temperature, away from vibrations.[18]
-
Monitor: Check for crystal growth every few days without moving the vial. High-quality crystals can take anywhere from a day to several weeks to form.
Protocol 2: Slow Evaporation
This is the simplest crystallization method but can sometimes lead to lower quality crystals if evaporation is too rapid.[11][13]
Methodology:
-
Prepare a Nearly Saturated Solution: Dissolve your compound in a suitable solvent until the solution is nearly saturated. A good starting point is a concentration similar to that used for an NMR sample (5-10 mg/mL).[11]
-
Filter (if necessary): If any insoluble impurities are present, filter the solution while warm into a clean crystallization dish or vial.
-
Control Evaporation: Cover the vial with aluminum foil or parafilm and punch a few small holes in it with a needle.[7][17] The fewer and smaller the holes, the slower the evaporation and the better the potential crystal quality.
-
Isolate and Wait: Set the container aside in a vibration-free environment and allow the solvent to evaporate over several days.[7][18]
Protocol 3: Anti-Solvent Crystallization
This method is highly effective for compounds that are very soluble in one solvent and nearly insoluble in another.[19][20]
Methodology:
-
Dissolve the Compound: Dissolve the pyridine derivative in a minimum amount of a "good" solvent.
-
Slowly Add Anti-Solvent: While gently stirring, add the "anti-solvent" dropwise. The rate of addition is critical; a slower rate promotes better crystal growth.[20]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
-
Re-dissolve (Optional but Recommended): Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.[6]
-
Rest and Cool: Cover the vessel and allow it to stand undisturbed. As the solvent system slowly equilibrates, or if the temperature is slowly lowered, high-quality crystals should form.
References
-
D.J. Watkin. (1972). Getting crystals your crystallographer will treasure: a beginner's guide. J. Appl. Cryst., 5(2), pp.250. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). The Slow Evaporation Method. Available at: [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]
-
University of Florence, C.R.I.S.T. (n.d.). Guide for crystallization. Available at: [Link]
-
University of Glasgow, School of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]
-
Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Available at: [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Available at: [Link]
-
Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons. Available at: [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]
-
Linac Coherent Light Source, Biology Department. (n.d.). Crystal Growth. Available at: [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]
-
Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 5(5), 442-446. Available at: [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
Vasylyeva, V., et al. (2011). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. Crystal Growth & Design, 11(4), 957-961. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). Anti-solvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Available at: [Link]
-
ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]
-
ResearchGate. (2020). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available at: [Link]
-
Crystal Growth & Design. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Available at: [Link]
-
University of Edinburgh Research Explorer. (2009). Isotopic Polymorphism in Pyridine. Available at: [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Available at: [Link]
-
ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]
-
Crystal Growth & Design. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Available at: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. unifr.ch [unifr.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 17. Slow Evaporation Method [people.chem.umass.edu]
- 18. depts.washington.edu [depts.washington.edu]
- 19. mt.com [mt.com]
- 20. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 21. ijcea.org [ijcea.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. research.ed.ac.uk [research.ed.ac.uk]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Navigating the Gauntlet: A Technical Support Guide to Analyzing Thermally Labile Organic Compounds
Welcome to the Technical Support Center dedicated to the intricate challenge of analyzing thermally labile organic compounds. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the frustration of analyte degradation during analysis. Here, we move beyond simple procedural lists to provide a deep dive into the causality behind analytical choices, offering field-proven insights to protect the integrity of your samples and ensure the accuracy of your results. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but to proactively design robust analytical methods for your sensitive molecules.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common issues encountered when analyzing thermally sensitive compounds.
Q1: My peak for a known thermally labile compound is much smaller than expected, or absent altogether. What's the likely cause?
A: This is a classic symptom of on-instrument degradation. The most common culprits are excessively high temperatures in the gas chromatograph (GC) inlet or on the high-performance liquid chromatography (HPLC) column. For GC, the inlet is a primary site of thermal stress. In HPLC, while generally conducted at lower temperatures, prolonged exposure to even moderately elevated temperatures can degrade sensitive compounds.
Q2: I'm seeing multiple unexpected peaks in my chromatogram when I should have a single analyte. What could be happening?
A: The appearance of multiple, often smaller, peaks that are not present in your original sample is a strong indicator of thermal decomposition. Your parent compound is likely breaking down into more stable, smaller fragments during the analysis.[1] This is particularly common in GC analysis where high temperatures are employed.
Q3: How can I quickly check if my compound is degrading in the GC inlet?
A: A simple diagnostic test is to perform a series of injections at progressively lower inlet temperatures. If you observe a significant increase in the peak area of your target analyte and a corresponding decrease in the area of suspected degradation peaks as you lower the temperature, it's a clear sign of inlet-induced degradation.
Q4: Are there any sample preparation techniques that can protect my thermally labile analyte?
A: Absolutely. Derivatization is a powerful pre-analytical technique where a thermally labile functional group on your analyte is chemically modified to form a more stable derivative.[2] This not only improves thermal stability but can also enhance volatility and improve chromatographic peak shape. Silylation is a very common and effective derivatization method.
Q5: My compound is sensitive to both heat and acidic/basic conditions. What are my options in HPLC?
A: For compounds with dual sensitivities, careful control of both temperature and mobile phase pH is critical. Consider using a column oven set to a sub-ambient temperature if necessary. For the mobile phase, select a buffer system that maintains a pH where your analyte is most stable. Prostaglandins, for example, are known to be unstable in strongly acidic or basic conditions.[3]
In-Depth Troubleshooting Guides
Gas Chromatography (GC): Taming the Heat
The high temperatures inherent to GC analysis make it a challenging technique for thermally labile compounds. Degradation can occur in the heated inlet or on the analytical column.[4] The primary objective is to get the analyte onto the column and to the detector in the shortest possible time and at the lowest possible temperature without compromising chromatographic resolution.
Caption: A systematic approach to troubleshooting thermal degradation in GC.
-
Lowering Inlet Temperature: The GC inlet is often the hottest part of the system your sample encounters. Reducing the inlet temperature is the first and most straightforward step. However, be mindful that too low a temperature can lead to incomplete vaporization and poor peak shape.
-
Cool On-Column (COC) Injection: This technique bypasses the hot inlet entirely by injecting the sample directly onto the analytical column at a low temperature.[4] This is one of the most effective ways to prevent thermal degradation of highly labile compounds like certain carbamate pesticides.[5][6]
-
Derivatization: By converting polar, reactive functional groups (e.g., -OH, -NH, -SH) into more stable, nonpolar derivatives, you can significantly increase the thermal stability of your analyte. Silylation, which replaces an active hydrogen with a trimethylsilyl (TMS) group, is a widely used and effective method.[2][7]
-
Inlet Liner Selection: The inlet liner provides the surface for sample vaporization. Active sites on a dirty or inappropriate liner can catalyze degradation. Always use high-quality, deactivated liners. In some cases, removing glass wool from the liner can reduce surface area for potential degradation, though this may impact reproducibility.
The following table illustrates the dramatic effect of the injection technique on the degradation of thermolabile carbamate pesticides.
| Carbamate Pesticide | Injection Technique | Injector Temperature (°C) | Degradation (%) |
| Aminocarb | Hot Splitless | 220 | Nearly 100% |
| Bendiocarb | Hot Splitless | 220 | Nearly 100% |
| Carbaryl | Hot Splitless | 220 | Nearly 100% |
| Dioxacarb | Hot Splitless | 220 | Nearly 100% |
| Aminocarb | Cold On-Column | N/A | No visible degradation |
| Bendiocarb | Cold On-Column | N/A | No visible degradation |
| Carbaryl | Cold On-Column | N/A | No visible degradation |
| Dioxacarb | Cold On-Column | N/A | No visible degradation |
Data adapted from a study on the thermal degradation of carbamate pesticides.[8]
This protocol provides a general guideline for silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating reagent.
-
Sample Preparation: Ensure your sample is completely dry. Water will react with the silylating reagent and inhibit the derivatization of your analyte. If your sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: In a clean, dry micro-reaction vial, add your dried sample. To this, add a suitable aprotic solvent (e.g., pyridine, acetonitrile) and the silylating reagent (e.g., BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst). The exact amounts will depend on the concentration of your analyte.
-
Reaction: Cap the vial tightly and heat it at a temperature and for a duration appropriate for your analyte (e.g., 60-70°C for 30 minutes). Some more sterically hindered compounds may require longer reaction times or higher temperatures.
-
Analysis: After the reaction is complete and the vial has cooled, a portion of the reaction mixture can be directly injected into the GC-MS.
High-Performance Liquid Chromatography (HPLC): A Gentler Approach
HPLC is generally more suitable for thermally labile compounds due to its lower operating temperatures. However, degradation can still occur due to elevated column temperatures, mobile phase composition, and sample stability in the autosampler.
-
Temperature Control: Use a column oven to maintain a consistent and, if necessary, sub-ambient temperature. Even room temperature fluctuations can affect the stability of highly sensitive compounds. For example, the degradation of Vitamin C is significantly accelerated at higher temperatures.[9]
-
Mobile Phase pH and Composition: The pH of the mobile phase can have a profound impact on the stability of ionizable compounds. It's crucial to operate within a pH range where the analyte is stable. For instance, penicillins are known to degrade in acidic media.[10] The choice of organic modifier (e.g., methanol vs. acetonitrile) can also influence stability.
-
Autosampler Temperature: For compounds that are unstable in solution at room temperature, using a refrigerated autosampler is essential to prevent degradation while samples are waiting for injection.[11]
-
Protect from Light: Some compounds are photolabile. Using amber vials and minimizing exposure of the samples and mobile phase to light can prevent degradation.
Prostaglandins are a class of biologically active lipids that are notoriously unstable. The following data highlights the importance of storage conditions.
| Storage Condition | Time (hours) | % Remaining PGE1 |
| Polypropylene syringe at 30°C, unprotected from light | 48 | ≥90.0% |
| Polypropylene syringe at 30°C, unprotected from light | 72 | 90.9% |
Data adapted from a stability study of Prostaglandin E1 solutions.[12]
Mass Spectrometry (MS): Choosing the Right Ionization
For LC-MS analysis of thermally labile compounds, the choice of ionization source is critical. The goal is to get the analyte into the gas phase and ionized with minimal energy input to prevent fragmentation in the source.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and thermally labile compounds. The sample is ionized directly from solution, which protects it from thermal stress.[9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI involves vaporizing the sample in a heated nebulizer before ionization. This makes it less suitable for thermally labile compounds compared to ESI.[9] However, for less polar compounds that do not ionize well by ESI, APCI may be a necessary choice, but the thermal stability of the analyte must be considered.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Volatility | Not required | Required |
| Thermal Stability | Ideal for thermally labile compounds | Requires thermal stability |
| Analyte Polarity | Best for polar compounds | Works well for low to moderately polar compounds |
| Ionization Mechanism | Ionization from charged droplets | Gas-phase chemical ionization |
Advanced Techniques for Highly Labile Compounds
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It offers the advantage of low operating temperatures and is highly effective for the analysis of thermally labile and less volatile compounds, such as many natural products.[4][10][13]
Visualizing Degradation: The Case of Carbaryl
The following diagram illustrates a common thermal degradation pathway for the carbamate pesticide, carbaryl. In the high-temperature environment of a GC inlet, the carbamate ester linkage is prone to cleavage.
Caption: Thermal degradation pathway of Carbaryl in a GC system.
By understanding these degradation pathways, you can better interpret your chromatograms and mass spectra, and select analytical conditions that minimize the formation of these unwanted byproducts.
References
-
[Determination of degraded products of penicillin by high performance liquid chromatography]. PubMed. ([Link])
-
Kinetic analysis of penicillin degradation in acidic media. PubMed. ([Link])
-
How are compounds that are unstable at room temperature characterised using HPLC?. Quora. ([Link])
-
Thermal Degradation Kinetics of Ascorbic Acid and Some B-Complex Vitamins in Black Mulberry (Morus nigra) Juice. DergiPark. ([Link])
-
ESI vs APCI. Which ionization should I choose for my application?. YouTube. ([Link])
-
Chemical structure of Carbaryl | Download Scientific Diagram. ResearchGate. ([Link])
-
Supercritical Fluid Chromatography: A Green Analytical Technique for Efficient Separations. IJNRD. ([Link])
-
Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receivi. ([Link])
-
The Heat Stability of Enrofloxacin Antibiotic Residue in Milk Detected using HPLC. ([Link])
-
Correlation analysis of heat stability of veterinary antibiotics by structural degradation, changes in antimicrobial activity an. CABI Digital Library. ([Link])
-
Degradation curves of penicillin G at different concentrations. The... ResearchGate. ([Link])
-
The Heat Stability of Enrofloxacin Antibiotic Residue in Milk Detected using HPLC. ([Link])
-
Proposed degradation pathway of carbaryl | Download Scientific Diagram. ResearchGate. ([Link])
-
Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ([Link])
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. ([Link])
-
List of HPLC conditions for the antibiotic stability studies. ResearchGate. ([Link])
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. ([Link])
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. NIH. ([Link])
-
Proposed degradation pathway of carbaryl subjected to cold plasma treatment. ([Link])
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. ([Link])
-
Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. ([Link])
-
A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. ([Link])
-
Thermal degradation observed with different injection techniques: quantitative estimation by the use of thermolabile carbamate pesticides. Semantic Scholar. ([Link])
-
CARBARYL (008) First draft prepared by Eloisa Dutra Caldas University of Brasilia and Central Laboratory of Public Health of the. Food and Agriculture Organization of the United Nations. ([Link]_)
-
Fast gas chromatography analysis of N-carbamates with cold on-column injection. PubMed. ([Link])
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. NIH. ([Link])
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. ([Link])
-
Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. PubMed. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal degradation kinetics and pyrolysis GC-MS study of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Veterinární medicína: Correlation analysis of heat stability of veterinary antibiotics by structural degradation, changes in antimicrobial activity and genotoxicity [vetmed.agriculturejournals.cz]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Degradation of carbaryl following thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kth.diva-portal.org [kth.diva-portal.org]
- 10. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researcherslinks.com [researcherslinks.com]
- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 13. ues.pku.edu.cn [ues.pku.edu.cn]
Technical Support Center: Enhancing the Solubility of Novel Pyridine-Triazole Compounds for Biological Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with novel pyridine-triazole compounds in biological assays. Our goal is to equip you with the knowledge and practical steps to overcome these hurdles and ensure the reliability and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of pyridine-triazole compounds.
Q1: Why are my pyridine-triazole compounds showing poor solubility in aqueous buffers?
A: Pyridine-triazole compounds, like many heterocyclic organic molecules, often possess a semi-rigid, planar structure with aromatic rings, which can lead to strong intermolecular interactions and crystalline lattice energy.[1] This inherent characteristic, coupled with a potentially high logP ('grease-ball' molecules), can result in low aqueous solubility.[1] The pyridine and triazole moieties themselves have distinct physicochemical properties that influence solubility.[2][3]
Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
A: This is a common phenomenon known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] However, when a concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound changes dramatically. If the compound's solubility in the final aqueous buffer (containing a low percentage of DMSO) is exceeded, it will precipitate out of the solution.[4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: High concentrations of DMSO can be cytotoxic and may interfere with assay components.[4] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[4][5] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test wells, to account for any solvent effects.[4]
Q4: Can I heat my compound to get it to dissolve?
A: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of some compounds.[4] However, exercise caution as excessive heat can lead to the degradation of thermally sensitive molecules. It is advisable to test the thermal stability of your compound before employing heat for solubilization.
Section 2: Troubleshooting Guides & Step-by-Step Protocols
This section provides detailed troubleshooting strategies and protocols for enhancing the solubility of your pyridine-triazole compounds.
The First Line of Defense: Optimizing DMSO Stock Preparation and Dilution
The majority of solubility issues can be mitigated by proper handling of DMSO stock solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution in 100% DMSO
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired mass of your pyridine-triazole compound.
-
Dissolution in DMSO: Transfer the weighed compound into a sterile, chemically resistant (e.g., glass or polypropylene) vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Aiding Dissolution:
-
Vortexing: Gently vortex the vial until the compound is completely dissolved.[4] Avoid vigorous mixing that could introduce air bubbles.[4]
-
Sonication: If the compound remains insoluble, sonicate the vial in a water bath for several minutes.[4]
-
Gentle Warming: As a last resort, warm the solution in a 37°C water bath.[4]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4] Store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption, as DMSO is hygroscopic.[4]
Protocol 2: Serial Dilution in 100% DMSO to Avoid Precipitation
To prevent your compound from crashing out of solution upon dilution into aqueous media, perform serial dilutions in 100% DMSO first.[4][6] This ensures that when you make the final dilution into your assay buffer, the compound concentration is already closer to its solubility limit in the final aqueous environment.
-
Prepare Intermediate Stocks: Start with your highest concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Label Dilution Tubes: Label a series of sterile microcentrifuge tubes for each desired concentration.
-
Perform Serial Dilutions:
-
For a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one.
-
Transfer an equal volume from the first tube (highest concentration) to the second tube and mix thoroughly.
-
Using a fresh pipette tip for each transfer, continue this process for the subsequent tubes.[4]
-
-
Final Dilution into Assay Buffer: From each of the 100% DMSO intermediate stocks, perform the final dilution into your aqueous assay buffer to reach the desired final compound concentration and a low, consistent final DMSO concentration (e.g., 0.1% or 0.5%).[6]
Visualizing the Workflow: Serial Dilution Strategy
Caption: Serial dilution in 100% DMSO before final aqueous dilution.
Advanced Solubility Enhancement Techniques
If optimizing your DMSO dilution strategy is insufficient, consider these advanced formulation approaches.
The pyridine moiety in your compound is a weak base, and its solubility can be significantly influenced by pH.[7][8][9]
Scientific Rationale: The nitrogen atom in the pyridine ring can be protonated at acidic pH, forming a more soluble pyridinium salt.[8][9] The pKa of the pyridinium ion is approximately 5.2.[7] Therefore, adjusting the pH of your buffer to be below the pKa of your compound can increase its aqueous solubility.
Troubleshooting Steps:
-
Determine the pKa: If not already known, determine the pKa of your pyridine-triazole compound experimentally or through in silico prediction.
-
Test pH Range: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Assess Solubility: Determine the solubility of your compound in each buffer.
-
Consider Assay Compatibility: Ensure that the optimal pH for solubility is compatible with the pH requirements of your biological assay.
Table 1: Example of pH-Dependent Solubility
| Compound Batch | Buffer pH | Solubility (µM) |
| PTZ-001 | 4.0 | >1000 |
| PTZ-001 | 5.0 | 750 |
| PTZ-001 | 6.0 | 200 |
| PTZ-001 | 7.4 | 15 |
If your assay can tolerate a slightly higher organic solvent concentration, the use of co-solvents can be an effective strategy.[10]
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[11]
Common Co-solvents for Biological Assays:
-
Polyethylene Glycols (PEGs): PEG 200, PEG 300, and PEG 400 are commonly used.[10]
-
Ethanol: Can be used in low concentrations.
-
Propylene Glycol: Another viable option.[10]
Troubleshooting Steps:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your assay.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a range of co-solvent concentrations in your assay buffer (e.g., 1%, 2%, 5% v/v).
-
Determine Solubility: Measure the solubility of your compound in each co-solvent mixture.
-
Validate with Vehicle Controls: It is critical to run parallel vehicle controls with the same co-solvent concentration to ensure the co-solvent itself does not affect the biological outcome.
Visualizing the Decision-Making Process
Caption: Decision tree for enhancing compound solubility.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[12][13]
Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[12] The hydrophobic portion of your pyridine-triazole compound can be encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[12]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another popular choice with excellent solubilizing capabilities.[14]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of your compound to cyclodextrin (commonly starting with 1:1 or 1:2).
-
Compound and Cyclodextrin Mixture: In a mortar, mix the weighed amounts of your compound and the chosen cyclodextrin.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste. Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Assessment: Determine the solubility of the prepared complex in your aqueous assay buffer.
For preclinical in vivo studies or when aiming for a stable, solid dosage form, converting your basic pyridine-triazole compound into a salt is a highly effective strategy to improve solubility and dissolution rates.[15]
Scientific Rationale: The formation of a salt with a suitable acidic counter-ion can disrupt the crystal lattice of the parent compound and introduce more polar interactions, leading to enhanced aqueous solubility.[15][16]
Common Acidic Counter-ions:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Mesylate (methanesulfonic acid)
-
Tartrate
-
Citrate
Considerations for Salt Screening:
-
pKa Difference: A pKa difference of at least 2-3 units between the basic compound and the acidic counter-ion is generally preferred for stable salt formation.
-
Physicochemical Properties of the Salt: The resulting salt should be crystalline, non-hygroscopic, and have a suitable dissolution profile.
-
Toxicity of the Counter-ion: The chosen counter-ion must be pharmaceutically acceptable and non-toxic at the intended dose.
The selection of an appropriate salt form often requires a comprehensive salt screening study, which is a specialized area of drug development.
Section 3: Data Summary and Comparison
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Optimized DMSO Dilution | Kinetic trapping in a supersaturated state | Simple, requires no formulation | May not be sufficient for very insoluble compounds; risk of precipitation over time | Initial in vitro screening |
| pH Adjustment | Ionization of the basic pyridine moiety | Can produce a significant increase in solubility | Requires the assay to be compatible with a non-physiological pH | Assays with flexible pH requirements |
| Co-solvents | Reducing solvent polarity | Generally effective and easy to prepare | Potential for co-solvent to interfere with the assay; cytotoxicity at higher concentrations | Both in vitro and early in vivo studies |
| Cyclodextrins | Encapsulation of the hydrophobic compound | Significant solubility enhancement; can improve bioavailability | May alter the free concentration of the drug; potential for toxicity at high concentrations | In vitro and in vivo applications |
| Salt Formation | Formation of a more soluble ionic species | Often provides the greatest increase in solubility and stability | Requires chemical modification and extensive characterization | Preclinical and clinical development |
References
- Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives - Oriental Journal of Chemistry. (n.d.).
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega. (n.d.).
- Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment | ACS Omega. (n.d.).
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (n.d.).
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.).
- (PDF) Principles of Salt Formation - ResearchGate. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? | ResearchGate. (n.d.).
- Compound Handling Instructions - MCE. (n.d.).
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (n.d.).
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (n.d.).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).
- Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (n.d.).
- Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. (n.d.).
- Energetic ionic salts based on nitrogen-rich heterocycles: A prospective study | Request PDF - ResearchGate. (n.d.).
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
- Pyridine | C5H5N | CID 1049 - PubChem - NIH. (n.d.).
- GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.).
- How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (n.d.).
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
- Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC - NIH. (n.d.).
- Serially diluting compounds while keeping DMSO concentration the same - Protocol Online. (n.d.).
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.).
- Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes | Organic Letters - ACS Publications. (n.d.).
- Salt formation to improve drug solubility - PubMed. (2007, July 30).
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.).
- How to make a stock solution of a substance in DMSO - Quora. (n.d.).
- Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures - ACS Publications. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
- 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2020, May 30).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Ligand serial dilution - NanoTemper Technologies. (n.d.).
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation. (n.d.).
- Making a stock solution for my drug using DMSO - General Lab Techniques. (n.d.).
- Cyclodextrins: Properties and Applications - MDPI. (2024, April 21).
- Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13).
- Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (n.d.).
- How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine Using NMR and Mass Spectrometry
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of countless functional molecules. The 1,2,4-triazole moiety, in particular, is a privileged scaffold found in a wide range of bioactive agents.[1] When coupled with a pyridine ring, as in 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, it presents a versatile building block for synthesizing novel chemical entities. However, the synthesis of such compounds can often lead to isomeric impurities that are difficult to distinguish. Unambiguous structural characterization is therefore not merely a procedural step but a cornerstone of scientific integrity, ensuring that downstream biological and material property data are reliable.
This guide provides an in-depth, comparative analysis of the methodologies used to validate the precise structure of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine. We will demonstrate how a synergistic application of Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural elucidation, moving beyond simple data collection to a logical, evidence-based confirmation.
The Analytical Challenge: Differentiating Key Isomers
The primary challenge in validating the target structure lies in distinguishing it from its plausible isomer, 2-(5-Bromo-1H-1,2,4-triazol-3-YL)pyridine. Both isomers possess the same molecular formula (C₇H₅BrN₄) and molecular weight, rendering simple mass determination insufficient for differentiation. The key lies in identifying the precise point of connectivity between the pyridine C2 carbon and the triazole ring.
| Feature | Target: 2-(3-Bromo -1H-1,2,4-triazol-5-YL )pyridine | Isomer: 2-(5-Bromo -1H-1,2,4-triazol-3-YL )pyridine |
| Connectivity | Pyridine C2 connected to Triazole C5 | Pyridine C2 connected to Triazole C3 |
| Molecular Formula | C₇H₅BrN₄ | C₇H₅BrN₄ |
| Molecular Weight | ~225.04 g/mol | ~225.04 g/mol |
This guide will focus on the analytical workflow required to definitively prove the pyridine ring is attached to the C5 position of the triazole, adjacent to the NH group, rather than the C3 position, adjacent to the bromine atom.
Mass Spectrometry: Establishing Molecular Formula and Halogen Presence
Mass spectrometry serves as the foundational analytical step. Its primary role is to confirm the molecular weight and provide definitive evidence for the presence of a bromine atom, which is crucial for verifying the elemental composition.
Comparative Ionization: ESI vs. EI
The choice of ionization technique is critical.
-
Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[2][3] While it provides a rich fragmentation pattern that can be useful for library matching, it often obliterates the molecular ion peak, especially in complex heterocyclic systems.[4]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, thermally labile molecules.[2][5] It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it the superior choice for unambiguously determining the molecular weight.[4][6]
For 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, ESI is the recommended technique to ensure the molecular ion is observed clearly.
The Bromine Isotopic Signature: A Definitive Marker
A key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7][8] This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion: the molecular ion (M) and an M+2 peak of nearly equal intensity.[9][10] This pattern is a highly reliable indicator of the presence of a single bromine atom in the molecule.[11]
Expected Mass Spectrometry Data (Positive ESI)
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Rationale |
| [M+H]⁺ | 224.9774 | 226.9753 | ~1:1 | Protonated molecular ion, confirming molecular weight and presence of one Br atom. |
| [M-Br+H]⁺ | 146.0716 | - | - | A potential fragment corresponding to the loss of the bromine atom. |
The observation of the intense, ~1:1 doublet at m/z ~225 and ~227 provides incontrovertible evidence for a compound with the formula C₇H₅BrN₄.
Overall Structural Validation Workflow
The following diagram outlines the logical flow from initial sample analysis to final structure confirmation, integrating both MS and NMR techniques.
Caption: Integrated workflow for structural validation.
NMR Spectroscopy: Assembling the Molecular Jigsaw
While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A full suite of 1D and 2D NMR experiments is required for definitive structural proof.[12][13]
¹H and ¹³C NMR: The Initial Sketch
One-dimensional NMR provides the first look at the chemical environment of the hydrogen and carbon atoms.
-
¹H NMR: We expect to see four distinct aromatic protons from the pyridine ring, each with characteristic chemical shifts and coupling patterns (doublet, triplet of doublets, etc.). Additionally, a broad, exchangeable singlet corresponding to the N-H proton of the triazole ring will be present, likely at a high chemical shift (>10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[14]
-
¹³C NMR & DEPT-135: The ¹³C spectrum will show seven carbon signals: five for the pyridine ring and two for the triazole ring. A DEPT-135 experiment is invaluable as it differentiates carbons with attached protons (positive CH signals) from those without (quaternary carbons, which will be absent). This allows us to identify the four CH carbons of the pyridine ring and the three quaternary carbons (pyridine C2, triazole C3-Br, and triazole C5).
Expected ¹H and ¹³C NMR Data (in DMSO-d₆, ~500 MHz)
Table: Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
|---|---|---|---|---|
| H-6' (Pyridine) | ~8.70 | d | ~4.5 | 1H |
| H-4' (Pyridine) | ~8.10 | td | ~7.8, 1.8 | 1H |
| H-3' (Pyridine) | ~8.00 | d | ~7.8 | 1H |
| H-5' (Pyridine) | ~7.60 | dd | ~7.8, 4.5 | 1H |
| N-H (Triazole) | >14.0 | br s | - | 1H |
Table: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | DEPT-135 |
|---|---|---|
| C5 (Triazole) | ~158 | Absent (Quat.) |
| C3 (Triazole) | ~145 | Absent (Quat.) |
| C2' (Pyridine) | ~148 | Absent (Quat.) |
| C6' (Pyridine) | ~150 | Positive (CH) |
| C4' (Pyridine) | ~138 | Positive (CH) |
| C3' (Pyridine) | ~125 | Positive (CH) |
| C5' (Pyridine) | ~122 | Positive (CH) |
2D NMR: The Definitive Proof of Connectivity
Two-dimensional NMR experiments are essential to unambiguously connect the pyridine and triazole rings and thus differentiate the target from its isomer.[15][16]
-
COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H spin-spin couplings, allowing for the complete assignment of the pyridine ring protons by "walking" from one proton to its neighbor (e.g., H-3' to H-4' to H-5').
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the protonated carbons (C3', C4', C5', C6') based on the already assigned proton shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this specific analytical problem.[17] It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key to differentiating the isomers lies in the long-range correlations from the pyridine protons to the triazole carbons.
Differentiating Isomers with Key HMBC Correlations
The HMBC spectrum provides the definitive evidence. For the target molecule, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, the pyridine protons H-3' and H-6' are 2 and 3 bonds away, respectively, from the triazole's C5 carbon. For the isomer, they would be correlated to the C3 carbon.
Caption: Key HMBC correlations differentiating the isomers.
Conclusion from HMBC Data: The observation of correlations from pyridine protons H-3' and H-6' to the triazole carbon at ~158 ppm (assigned as C5) confirms the structure as 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine . The absence of such correlations to the brominated carbon at ~145 ppm (C3) further solidifies this assignment and definitively rules out the isomeric structure.
Detailed Experimental Protocols
The following protocols are provided as a standard, trustworthy guide for obtaining high-quality data.
Protocol 1: Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute as necessary for direct infusion or LC-MS analysis.
-
Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography (Optional but Recommended):
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Acquire in full scan mode. Ensure mass accuracy is within 5 ppm by using a suitable lock mass or post-acquisition calibration.
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for this class of compound and its hydrogen-bond accepting nature slows down the N-H proton exchange, making its observation more reliable.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCAD, gHMBCAD).
-
HMBC Optimization: Critically, set the long-range coupling delay (d6) to optimize for a J-coupling of 8-10 Hz, which is typical for 2- and 3-bond correlations in aromatic systems.
-
Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for 2D) and perform phase and baseline correction.
-
By following this comprehensive analytical workflow, researchers can achieve a self-validating and unambiguous structural confirmation of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, ensuring the integrity of their research and development efforts.
References
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Mass Spect:Isotopes Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1 H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal. [Link]
-
ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. [Link]
-
The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Baghdad Science Journal. [Link]
-
6.4: Isotope Abundance. Chemistry LibreTexts. [Link]
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]
-
The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate. [Link]
-
Structure Elucidation by NMR. ETH Zurich. [Link]
-
Ionization techniques (EI, CI, ESI, MALDI). Fiveable. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
-
Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anunn. [Link]
-
Mass Spectrometry Ionization Methods. Emory University. [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Chromatography Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fiveable.me [fiveable.me]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. ms isotopes: Br and Cl [employees.csbsju.edu]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spect:Isotopes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. "The Influence of Solvent, Concentration, and Temperature on the Resolu" by Rasha Saad Jwad [bsj.uobaghdad.edu.iq]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. anuchem.weebly.com [anuchem.weebly.com]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine and Doxorubicin: A Guide for Researchers
In the landscape of anticancer drug discovery, the exploration of novel heterocyclic compounds remains a pivotal area of research. Among these, molecules integrating triazole and pyridine scaffolds have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the anticancer efficacy of a representative 1,2,4-triazole-pyridine derivative, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, and the well-established chemotherapeutic agent, doxorubicin.
It is critical to note that at the time of this publication, specific experimental data on the anticancer efficacy of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is not extensively available in peer-reviewed literature. Therefore, this analysis will draw upon published data for structurally related 1,2,4-triazole-pyridine hybrids to provide a foundational comparison against the robustly characterized doxorubicin. This guide is intended for researchers, scientists, and drug development professionals to highlight the potential of this class of compounds and to provide a framework for future experimental investigations.
Introduction to the Compounds
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine: A Novel Heterocyclic Candidate
The molecule 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine belongs to the family of 1,2,4-triazole-pyridine hybrids. The 1,2,4-triazole ring is a well-known pharmacophore present in a variety of therapeutic agents, while the pyridine ring is a common structural motif in many biologically active compounds. The combination of these two heterocyclic systems offers a unique chemical architecture with the potential for diverse molecular interactions within a biological system. The bromine substituent on the triazole ring may further enhance its biological activity through halogen bonding or by serving as a handle for further chemical modification.
Doxorubicin: The Clinical Gold Standard
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[1] Its broad spectrum of activity against various cancers, including breast, lung, and ovarian cancers, has established it as a critical component of many treatment regimens.[2][3] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[3]
Comparative Anticancer Efficacy: An Evidence-Based Overview
A direct comparison of the anticancer efficacy of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine and doxorubicin is challenging due to the limited data on the former. However, by examining studies on analogous 1,2,4-triazole-pyridine derivatives, we can infer the potential activity of this class of compounds relative to doxorubicin.
A study on a series of novel 1,2,4-triazole-pyridine hybrid derivatives reported their in vitro anticancer activities against a murine melanoma (B16F10) cell line. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 41.12 µM to 61.11 µM.[4][5] In another study, a series of[4][6][7]triazolo[1,5-a]pyridinylpyridines were evaluated against three human cancer cell lines: HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer), demonstrating their antiproliferative activities.[8]
In contrast, doxorubicin typically exhibits much higher potency, with IC50 values often in the sub-micromolar to low micromolar range across a wide variety of cancer cell lines. For instance, the IC50 value of doxorubicin against the A549 lung cancer cell line has been reported to be 0.07 mM.[9]
Table 1: Comparative in vitro Cytotoxicity Data
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole-Pyridine Derivatives | |||
| Compound TP1-TP7 | Murine Melanoma (B16F10) | 41.12 - 61.11 | [4][5] |
| Doxorubicin | |||
| A549 (Lung) | 0.07 | [9] | |
| HepG2 (Liver) | 1.3 ± 0.18 | [10] | |
| Huh7 (Liver) | 5.2 ± 0.49 | [10] | |
| MCF-7 (Breast) | ~10-fold lower than liposomal doxorubicin |
Note: The data for 1,2,4-triazole-pyridine derivatives is for structurally related compounds and not 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine itself.
This preliminary comparison suggests that while 1,2,4-triazole-pyridine derivatives possess anticancer activity, they may be less potent than doxorubicin. However, it is crucial to consider that these novel compounds may exhibit different mechanisms of action and potentially a more favorable safety profile, warranting further investigation.
Unraveling the Mechanisms of Action
Potential Mechanisms of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
The precise mechanism of action for 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is yet to be elucidated. However, based on the known activities of other 1,2,4-triazole derivatives, several potential pathways can be hypothesized. These include:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death.
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle can prevent cancer cell proliferation.
-
Enzyme Inhibition: Triazole compounds are known to inhibit various enzymes crucial for cancer cell survival and growth.
The Multifaceted Mechanism of Doxorubicin
Doxorubicin's anticancer effects are attributed to multiple mechanisms:[1]
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce the production of free radicals, causing oxidative damage to cellular components and leading to cell death.
dot
Caption: Simplified signaling pathway of Doxorubicin's anticancer mechanism.
Experimental Protocols for Efficacy Assessment
To rigorously evaluate the anticancer potential of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine and directly compare it to doxorubicin, a series of well-established in vitro assays are essential. The following protocols provide a standardized framework for these investigations.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine and doxorubicin (as a positive control) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
dot
Caption: A streamlined workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
dot
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[5][7]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases (e.g., cleaved caspase-3, -8, -9) and Bcl-2 family proteins.[8]
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Future Directions and Conclusion
The preliminary analysis of structurally related compounds suggests that 1,2,4-triazole-pyridine derivatives, including 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, represent a promising scaffold for the development of novel anticancer agents. While their potency may not initially match that of established drugs like doxorubicin, they may offer advantages in terms of selectivity, reduced toxicity, or novel mechanisms of action.
To fully understand the therapeutic potential of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, a comprehensive investigation is required. This should include:
-
In vitro screening against a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity.
-
Detailed mechanistic studies to elucidate its mode of action, including its effects on apoptosis, the cell cycle, and specific molecular targets.
-
In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and toxicity profile.
By systematically applying the experimental protocols outlined in this guide, researchers can generate the necessary data to perform a robust comparative analysis and determine the true potential of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine as a future anticancer therapeutic.
References
- Patel, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 56-61.
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Clinicaltrials.eu. (n.d.). Doxorubicin – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
- Li, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 706992.
-
Pfizer. (n.d.). DOXORUBICIN (doxorubicin hydrochloride) Clinical Studies. Retrieved from [Link]
- Mahmoud, S. E., Fadda, A. A., & Elmorsy, M. R. (2025). Novel Triazole‐Based Heterocycles Outperform Doxorubicin: Design, Synthesis, and Biological Evaluation as MMP13‐Targeting Anticancer Agents. Journal of Heterocyclic Chemistry.
- Zattarin, E., et al. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Journal of Controlled Release, 369, 244-263.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
ResearchGate. (n.d.). Novel Triazole‐Based Heterocycles Outperform Doxorubicin: Design, Synthesis, and Biological Evaluation as MMP13 ‐Targeting Anticancer Agents | Request PDF. Retrieved from [Link]
- Al-Gizawiy, M. M., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(11), 1058.
- Perez, E. A. (1998). Doxorubicin and paclitaxel in the treatment of advanced breast cancer: efficacy and cardiac considerations. Seminars in oncology, 25(4 Suppl 12), 23–29.
-
ResearchGate. (n.d.). IC50 of doxorubicin for human lung cancer cells | Download Table. Retrieved from [Link]
- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 2340, 1–11.
- Gorgan, M. A., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(22), 14099.
-
ClinicalTrials.gov. (2021). Study of Doxorubicin in Patients With Metastatic Breast Cancer/Advanced Ovarian Cancer. Retrieved from [Link]
- Moshari, S., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
-
ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in... Retrieved from [Link]
-
ResearchGate. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. Retrieved from [Link]
- Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules (Basel, Switzerland), 26(23), 7205.
-
National Library of Medicine. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 1,2,3-Triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin- 4(3H)-one Derivatives: Synthesis, Anticancer Activity, CoMFA and CoMSIA Studies. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. Retrieved from [Link]
-
National Library of Medicine. (2022). Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. Retrieved from [Link]
Sources
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. amhsr.org [amhsr.org]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1783937-64-3|2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine|BLD Pharm [bldpharm.com]
- 9. jocpr.com [jocpr.com]
- 10. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
A Researcher's Comparative Guide to In Vivo Validation of Novel Anticancer Agents
The translation of a promising anticancer compound from the laboratory bench to clinical application is a rigorous journey, with in vivo validation serving as a critical checkpoint.[1][2] This guide provides an in-depth comparison of established methodologies for confirming the biological activity of novel anticancer agents in living systems. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, ensuring that each step is part of a self-validating system designed to produce robust and reproducible data.
The Imperative of In Vivo Testing: Bridging the Gap from Petri Dish to Patient
While in vitro assays are invaluable for initial high-throughput screening and mechanistic studies, they cannot fully recapitulate the complex interplay of factors present in a living organism.[3][4] The tumor microenvironment, drug metabolism, pharmacokinetics, and the host immune response all exert profound influences on therapeutic efficacy.[5] Therefore, in vivo models are indispensable for assessing a drug candidate's true potential before it can be considered for human trials.[1][3][4]
Selecting the Optimal In Vivo Model: A Strategic Decision
The choice of an animal model is arguably the most critical decision in designing an in vivo study. The model must be fit-for-purpose, aligning with the specific scientific questions being addressed.[6] Here, we compare the most widely used models in oncology research.
Comparison of Preclinical In Vivo Cancer Models
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted (usually subcutaneously) into immunodeficient mice.[7][8] | - Technically simple and fast[9]- High reproducibility and take rate[9][10]- Cost-effective for large-scale screening[10] | - Lacks the original tumor's heterogeneity and microenvironment[8][9][11]- Poor representation of metastatic disease[5][9]- Lacks a functional immune system[12] | - Initial efficacy screening- Dose-response studies- Pharmacokinetic/Pharmacodynamic (PK/PD) analysis |
| Orthotopic Xenograft | Human cancer cells or tissues are implanted into the corresponding organ in immunodeficient mice (e.g., breast cancer cells into the mammary fat pad).[5][9] | - More clinically relevant tumor microenvironment[5][9][13]- Higher metastatic potential that mimics human disease[5][9]- More accurate prediction of therapeutic response[9] | - Technically more demanding and surgically invasive[5][9]- Tumor growth can be difficult to monitor non-invasively[4]- Higher cost and variability in take rate[9] | - Studying metastasis and invasion- Evaluating therapies targeting the tumor microenvironment- Late-stage preclinical validation |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[11][14][15] | - Preserves original tumor histology, genetic heterogeneity, and molecular signatures[6][8][11]- High predictive value for clinical outcomes[8][11]- Platform for personalized medicine and co-clinical trials[6][11] | - Expensive and time-consuming to establish- Engraftment success is not guaranteed- Lacks an intact immune system (unless using humanized mice) | - Efficacy testing in a model that mirrors patient tumors- Biomarker discovery and validation[8]- Studying mechanisms of drug resistance[11] |
| Syngeneic (Allograft) Model | Murine tumor cell lines are implanted into immunocompetent mice of the same inbred strain.[10][16][17] | - Fully competent immune system allows for immunotherapy evaluation[12][16][17][18]- Genetically matched tumor, stroma, and immune system[16]- Reproducible and cost-effective[10] | - Murine tumors may not fully represent human cancer biology- Limited availability of cell lines for some cancer types | - Testing immunotherapies (e.g., checkpoint inhibitors, CAR-T cells)[18]- Studying tumor-immune interactions[12][17]- Evaluating combination therapies[10][18] |
A critical decision point in study design is choosing the implantation site. Subcutaneous models are favored for their simplicity and ease of tumor measurement, making them ideal for initial screening.[5][9] However, orthotopic models provide a more biologically relevant context by placing the tumor in its native organ, which is crucial for studying metastasis and the tumor microenvironment.[5][9][13]
Designing a Robust In Vivo Efficacy Study
Scientific integrity is paramount. All animal studies must adhere to strict ethical guidelines, such as those outlined by the ARRIVE (Animal Research: Reporting of In Vivo Experiments) and OBSERVE guidelines, focusing on animal welfare and the principles of the 3Rs (Replacement, Reduction, and Refinement).[19][20][21][22][23]
Foundational Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for an in vivo efficacy study, from model selection to final data analysis.
Caption: High-level workflow for a typical in vivo anticancer efficacy study.
Key Experimental Endpoints
The success of a novel agent is measured through a combination of primary and secondary endpoints.
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): This is the most common efficacy endpoint. Tumor volume is measured periodically (e.g., twice weekly with calipers), and the data is used to assess the extent to which the drug slows tumor growth compared to a vehicle-treated control group.[2] TGI is often expressed as a percentage or as a Treatment vs. Control (T/C) ratio.[24][25]
-
Survival Analysis: For models that more closely mimic advanced disease, particularly orthotopic and metastatic models, overall survival is a critical endpoint.[26] Data is typically visualized using Kaplan-Meier curves, which compare the survival probability over time between treatment groups.[27][28][29][30]
-
-
Secondary & Exploratory Endpoints:
-
Pharmacodynamic (PD) Biomarkers: These are molecular indicators of drug activity within the tumor or surrogate tissues.[31][32] Analyzing PD biomarkers (e.g., phosphorylation of a target kinase) confirms that the drug is engaging its intended target in vivo and provides a mechanistic link between treatment and outcome.[33][34]
-
Toxicity Assessment: Monitoring animal body weight, clinical signs of distress, and post-necropsy tissue analysis are crucial for evaluating the safety profile of the agent.[20]
-
Standard Protocol: Subcutaneous Xenograft Efficacy Study
This protocol provides a detailed, step-by-step methodology for a standard efficacy study using a cell line-derived subcutaneous xenograft model.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., A375 melanoma) in appropriate media until they reach ~80% confluency.
- Harvest cells using trypsin, wash with sterile PBS, and determine cell viability (must be >95%).
- Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment, at a final concentration of 5-10 x 10^7 cells/mL.
2. Animal Handling and Implantation:
- Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or Athymic Nude). Allow at least one week for acclimatization.
- Anesthetize the mouse. Shave and sterilize the right flank.
- Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the prepared flank.
3. Tumor Growth and Monitoring:
- Monitor animals daily for health and weekly for tumor development.
- Once tumors are palpable, begin measuring tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²)/2 .[2]
4. Randomization and Treatment:
- When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
- Administer the novel agent or vehicle control according to the planned dosing schedule (e.g., daily intraperitoneal injection). Record animal body weights at each treatment.
5. Study Endpoint and Analysis:
- Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or signs of excessive toxicity/morbidity appear, in line with humane endpoint guidelines.[20][23]
- At the study's conclusion, euthanize the animals and excise the tumors. Weigh and photograph the tumors.
- A portion of the tumor tissue should be flash-frozen for biomarker analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for histopathology.
- Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[24]
Data Interpretation and Decision Making
The ultimate goal is to generate a comprehensive data package that clearly demonstrates the agent's in vivo activity and provides a strong rationale for further development.
Decision Tree for Model Selection
Choosing the right model is foundational. This diagram provides a logical framework to guide researchers based on their therapeutic agent and research questions.
Caption: Decision tree for selecting an appropriate in vivo cancer model.
The successful confirmation of in vivo activity, supported by robust data from well-chosen models and carefully executed experiments, is the cornerstone of preclinical oncology drug development. It provides the critical evidence needed to justify the significant investment and ethical considerations of advancing a novel agent into clinical trials.
References
- Vertex AI Search. (n.d.). Patient-Derived Xenograft (PDX) Models in Cancer Research.
- Bentivegna, A., & Caren, H. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models.
- Certis Oncology Solutions. (2023, October 24). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites.
- Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013.
- Abdolahi, S., et al. (2022). Patient-derived xenograft (PDX) models, applications and challenges in cancer research. Journal of Translational Medicine, 20(1), 206.
- Crown Bioscience. (2024, June 20). The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research.
- Medicilon. (n.d.). Syngeneic Mouse Models.
- Vertex AI Search. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models: Key Differences.
- Champions Oncology. (n.d.). Syngeneic Mouse Models.
- Kyinno Bio. (n.d.). Syngeneic Tumor Mouse Models.
- Wikipedia. (n.d.). Patient derived xenograft.
- Crown Bioscience. (n.d.). Syngeneic Tumor Mouse Models: The Pros and Cons.
- Certis Oncology Solutions. (n.d.). The Subcutaneous Xenograft vs Orthotopic Xenograft Debate.
- Budach, W., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(10), 615-626.
- Sebastian, R. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 337-342.
- Chen, Y., et al. (2023). Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Cell & Bioscience, 13(1), 183.
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.
- Calvo, E., & Pandiella, A. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 7(35), 55943-55957.
- Hafner, M., et al. (2017). Growth-rate model predicts in vivo tumor response from in vitro data. Cancer Research, 77(5), 1255-1266.
- Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
- INFRAFRONTIER. (2024, July 24). OBSERVE: Guidelines for the Refinement of Rodent Cancer Models.
- Norecopa. (2021, September 15). Guidelines for the welfare and use of animals in cancer research.
- LIDE Biotech. (2023, July 18). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer?.
- Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4), 1892-1900.
- BenchChem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
- ResearchGate. (2014, October 16). How can one calculate tumor growth inhibition?.
- Poli, E., et al. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research, 11, 8483-8491.
- Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Drug Information Journal, 40(2), 229-238.
- Labcorp Oncology. (2024, April 7). Subcutaneous vs. orthotopic tumor models: A comparative assessment.
- Ahn, H., & Kim, J. (2011). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics, 21(1), 108-116.
- ResearchGate. (2025, August 9). Guidelines for the welfare and use of animals in cancer research.
- de Vries, E. G. E., et al. (2009). Pharmacodynamic biomarkers in model-based drug development in oncology. British Journal of Clinical Pharmacology, 68(2), 174-184.
- Jackson, R. C. (2011). Pharmacodynamic Modelling of Biomarker Data in Oncology. Current Pharmaceutical Design, 17(15), 1504-1512.
- Frontage Laboratories. (2023, July 25). From screening to IND submission: Biomarker analysis in preclinical drug development.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- Crown Bioscience. (2020, February 20). Identify Predictive Biomarkers Using Translational Preclinical Models.
- Whitehead, J. C., et al. (2015). Assessing onset, prevalence and survival in mice using a frailty phenotype. Experimental Gerontology, 70, 78-85.
- F-star Biotechnology. (2020, December 10). 6 Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery.
- University of Illinois Urbana-Champaign. (n.d.). MCB 585: Survival Analysis.
- ResearchGate. (n.d.). Kaplan–Meier survival curves for each of the six mouse stocks.
- Kane, A. E., et al. (2015). Survival-Span Method: How to Qualitatively Estimate Lifespan to Improve the Study of Aging, and not Disease, in Aging Studies. Journal of Visualized Experiments, (105), 53289.
- ResearchGate. (n.d.). Kaplan-Meier survival analysis. Mice with a calculated severity score....
Sources
- 1. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. ijpbs.com [ijpbs.com]
- 5. xenograft.org [xenograft.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blog.td2inc.com [blog.td2inc.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. xenograft.org [xenograft.org]
- 12. championsoncology.com [championsoncology.com]
- 13. oncology.labcorp.com [oncology.labcorp.com]
- 14. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 15. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 18. medicilon.com [medicilon.com]
- 19. awionline.org [awionline.org]
- 20. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. OBSERVE: Guidelines for the Refinement of Rodent Cancer Models - INFRAFRONTIER [infrafrontier.eu]
- 22. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessing onset, prevalence and survival in mice using a frailty phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MCB 585: Multidisciplinary/Quantitative Approaches to Solving Biological Problems: Survival Analysis [georgesutphin.github.io]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Pharmacodynamic biomarkers in model-based drug development in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 34. jitc.bmj.com [jitc.bmj.com]
A Senior Application Scientist's Guide to Rigorous Spectroscopic Data Validation for Newly Synthesized Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the synthesis of a novel heterocyclic compound represents a pivotal moment of discovery. However, the true value of this discovery hinges on the unequivocal confirmation of its molecular structure. This guide provides an in-depth, experience-driven comparison of key spectroscopic techniques essential for the rigorous validation of newly synthesized heterocyclic compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Multi-faceted Spectroscopic Validation
Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their diverse biological activities and physical properties are intrinsically linked to their precise three-dimensional architecture.[1] Consequently, unambiguous structural elucidation is not merely a procedural step but a cornerstone of scientific integrity and reproducibility. A multi-technique approach, leveraging the complementary strengths of various spectroscopic methods, is the gold standard for achieving this.[2][3]
This guide will systematically compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the context of novel heterocyclic compound validation.
The Overall Workflow for Spectroscopic Validation
A systematic approach to data validation ensures that all structural aspects of the newly synthesized compound are thoroughly investigated. The following workflow illustrates a logical progression from initial confirmation of molecular weight to the detailed mapping of the molecular skeleton and functional groups.
Caption: A typical workflow for the spectroscopic validation of a newly synthesized heterocyclic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][5] For heterocyclic compounds, NMR is indispensable for determining substitution patterns, stereochemistry, and the electronic environment of both protons and carbons within the ring system.[4][6]
A. ¹H NMR: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified heterocyclic compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid signals that may obscure important regions of the spectrum.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to achieve maximum homogeneity and improve spectral resolution.
-
Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans (typically 8-16 for a concentrated sample), relaxation delay (D1, usually 1-2 seconds), and acquisition time (at least 2-3 seconds for good resolution).
-
-
Data Analysis & Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on aromatic heterocycles are typically deshielded and appear at higher chemical shifts (downfield). The nature and position of heteroatoms significantly influence the chemical shifts of adjacent protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of adjacent, non-equivalent protons. The magnitude of the coupling constant (in Hz) can provide information about the dihedral angle between protons, aiding in stereochemical assignments.
-
B. ¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As per ¹H NMR, though a more concentrated sample (20-50 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Acquisition:
-
Similar setup as ¹H NMR.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each carbon.
-
A significantly larger number of scans (hundreds to thousands) is often necessary.
-
-
Data Analysis & Interpretation:
-
Chemical Shift (δ): The chemical shift of a carbon is highly indicative of its hybridization and electronic environment. Carbons directly attached to heteroatoms or participating in double bonds within the heterocyclic ring will have characteristic chemical shifts.[4]
-
C. 2D NMR Techniques: Unraveling Connectivity
For complex heterocyclic structures, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments provide crucial connectivity information.[4]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
II. Mass Spectrometry (MS): The Definitive Molecular Weight and Formula Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is the primary method for determining the molecular weight of a newly synthesized compound and, with high-resolution instruments, its molecular formula.
A. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. This is a critical step in validating the successful synthesis of the target compound.
Experimental Protocol: HRMS (e.g., ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).
-
The solvent should be compatible with the ionization technique (e.g., electrospray ionization - ESI).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the appropriate ionization mode (positive or negative).
-
The instrument measures the time-of-flight (TOF) of the ions, which is used to calculate their m/z with high precision.
-
-
Data Analysis & Interpretation:
-
The most intense peak corresponding to the intact molecule (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is identified.
-
The measured m/z is compared to the theoretical m/z for the proposed molecular formula. A mass accuracy of <5 ppm is typically required for confident formula assignment.
-
B. Tandem Mass Spectrometry (MS/MS)
Tandem MS provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can serve as a "fingerprint" for the molecule and help to confirm the connectivity of different parts of the structure, especially in distinguishing between isomers.[8]
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Scan for Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] For heterocyclic compounds, it is particularly useful for confirming the presence of key functional groups such as C=O, N-H, O-H, and C=N bonds.[11][12][13]
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis & Interpretation:
-
The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Characteristic absorption bands are identified and assigned to specific functional groups using correlation tables.
-
The "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole.[10]
-
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly informative for heterocyclic compounds containing conjugated π-systems, as the extent of conjugation influences the wavelength of maximum absorbance (λ_max).[14][15][16][17]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane).
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to obtain a blank/reference spectrum.
-
Fill a matched quartz cuvette with the sample solution and acquire the absorbance spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis & Interpretation:
-
The λ_max is the wavelength at which the highest absorbance occurs.
-
The position and intensity of the λ_max can provide insights into the nature and extent of the conjugated system within the heterocyclic molecule. An increase in conjugation generally leads to a bathochromic (red) shift to longer wavelengths.[14][15]
-
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry, and electronic environment.[4][6] | Unparalleled for complete structure elucidation. | Relatively low sensitivity, requires larger sample amounts, can be time-consuming. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), and structural fragments (MS/MS).[7] | High sensitivity, provides definitive molecular weight. | Isomers can be difficult to distinguish without MS/MS, provides limited connectivity information on its own.[8] |
| FT-IR Spectroscopy | Presence or absence of specific functional groups.[9][12] | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited information about the overall molecular skeleton, overlapping peaks can be an issue.[18] |
| UV-Vis Spectroscopy | Information about conjugated π-systems.[14][16] | Simple, rapid, and useful for quantitative analysis. | Provides limited structural information, generally only useful for compounds with chromophores.[15][16] |
Trustworthiness and Self-Validating Systems
The robustness of your structural validation lies in the congruence of data from these independent techniques. A proposed structure must be consistent with all spectroscopic data. For instance:
-
The molecular formula determined by HRMS must match the number of carbons and protons observed in the ¹³C and ¹H NMR spectra.
-
The functional groups identified by FT-IR must be consistent with the chemical shifts observed in the NMR spectra (e.g., a C=O stretch in the IR should correspond to a downfield signal in the ¹³C NMR).
-
The presence of a conjugated system suggested by UV-Vis spectroscopy should be supported by the presence of sp²-hybridized carbons and vinylic/aromatic protons in the NMR spectra.
Discrepancies between data sets are red flags that may indicate an incorrect structural assignment, the presence of impurities, or unexpected chemical behavior. Adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH), is also crucial, particularly in a pharmaceutical context.[19][20][21][22][23]
By systematically applying this multi-faceted, self-validating approach, researchers can confidently and unequivocally determine the structure of their newly synthesized heterocyclic compounds, laying a solid foundation for further investigation and application.
References
-
Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]
- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
-
Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Ciurczak, E. W., & Drennen, J. K. (Eds.). (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. In Handbook of Near-Infrared Analysis. Retrieved from [Link]
-
IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Müller, J., Knop, K., Wirges, M., & Kleinebudde, P. (2010). Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 884-894. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
-
MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
-
ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
YouTube. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. Retrieved from [Link]
-
(n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2023, March 18). Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Retrieved from [Link]
-
YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b) Cyclic voltammograms collected for heterocycles 2 a–c as 0.1 mM solutions of analyte in dry, degassed CH2Cl2 with 0.1 M [nBu4N][B(C6F5)4] as supporting electrolyte. Retrieved from [Link]
-
DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2026, January 17). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 14.7: Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. Retrieved from [Link]
-
MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
-
Solubility of Things. (n.d.). Limitations and Considerations in Spectroscopy. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. Retrieved from [Link]
-
Oxford University Press. (n.d.). A Practical Guide to Structure Determination in Organic Chemistry. Retrieved from [Link]
-
Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]
-
ACS Omega. (2026, January 12). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Jetir.Org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved from [Link]
-
RSC Publishing. (n.d.). Themed collection Challenges in spectroscopy: accuracy vs interpretation from isolated molecules to condensed phases. Retrieved from [Link]
-
AZoOptics. (2022, January 6). Recent Developments in Spectroscopy for Chemical Analysis. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. global.oup.com [global.oup.com]
- 3. youtube.com [youtube.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. mdpi.com [mdpi.com]
- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. farm.ucl.ac.be [farm.ucl.ac.be]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 23. youtube.com [youtube.com]
A Comparative Guide to the Catalytic Activity of Pyridine-Triazole Based Ligands
Introduction: The Rise of Pyridine-Triazole Ligands in Catalysis
In the landscape of modern catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the myriad of ligand architectures, pyridine-triazole based systems have emerged as a particularly versatile and powerful class. Their prominence is largely due to a highly modular and efficient synthesis, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This synthetic accessibility allows for the facile tuning of both steric and electronic properties, enabling the optimization of catalytic performance for a diverse array of chemical transformations.
The combination of a pyridine ring and a 1,2,3-triazole ring creates a unique bidentate N,N-chelation site. The pyridine offers a classic six-membered aromatic N-donor, while the triazole provides a five-membered ring with multiple nitrogen atoms, allowing for varied coordination modes and electronic influences.[4][5] This structural motif has proven effective in stabilizing transition metal catalysts, leading to successful applications in cross-coupling reactions, aerobic oxidations, and C-H functionalization.[6][7][8] This guide provides an in-depth comparison of the catalytic activity of different pyridine-triazole based ligands, supported by experimental data and detailed protocols, to aid researchers in the selection and application of these remarkable catalytic tools.
Enhancing Palladium-Catalyzed Cross-Coupling Reactions
Pyridine-triazole ligands, particularly those incorporating phosphine donors, have demonstrated exceptional activity in palladium-catalyzed cross-coupling reactions. The triazole ring acts as a stable anchor and electronic modulator, while the phosphine moiety directly influences the reactivity of the palladium center, which is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.
Comparative Analysis: Phosphino-Triazole Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with sterically hindered substrates. Studies have shown that bulky phosphino-triazole ligands can create a coordinatively unsaturated and electron-rich palladium center, promoting high catalytic turnover.[8][9]
A comparison of different 1,5-disubstituted 1,2,3-triazole ligands bearing phosphines highlights the impact of steric bulk on reaction efficiency. For the challenging coupling of 2-bromo-m-xylene with o-tolylboronic acid, ligands with bulky substituents on the phosphine (e.g., cyclohexyl, tert-butyl) and on the triazole ring itself (e.g., 2,6-diisopropylphenyl) consistently outperform less hindered analogues.[10]
| Ligand ID | Triazole N1-Substituent | Phosphine Group | Conversion (%)[10] |
| L1 | 2,6-diisopropylphenyl | Dicyclohexylphosphine | 99 |
| L2 | 2,6-diisopropylphenyl | Di-tert-butylphosphine | 99 |
| L3 | 2,6-dimethylphenyl | Dicyclohexylphosphine | 93 |
| L4 | Phenyl | Dicyclohexylphosphine | 83 |
| L5 | Phenyl | Diphenylphosphine | <50 |
| S-Phos | (Commercial Benchmark) | Dicyclohexylphosphine | 98 |
| X-Phos | (Commercial Benchmark) | Dicyclohexylphosphine | 99 |
Reaction Conditions: 2-bromo-m-xylene (0.4 mmol), o-tolylboronic acid (0.6 mmol), K₃PO₄ (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), ligand (2.0 mol%), toluene (3 mL), 10 h, 90 °C.[10]
The data clearly indicates that ligands L1 and L2 , featuring the bulky 2,6-diisopropylphenyl group, achieve quantitative conversion, matching the performance of leading commercial phosphine ligands like X-Phos. This demonstrates that the pyridine-triazole scaffold is highly effective for creating ligands suitable for demanding cross-coupling reactions.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling using a phosphino-triazole ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphino-triazole ligand (e.g., L1 )
-
Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (1.0 mol%) and the phosphino-triazole ligand (2.2 mol%) to a vial with anhydrous toluene. Stir for 30 minutes at room temperature.
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the pre-formed catalyst solution.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the desired time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Advancing Copper-Catalyzed Aerobic Alcohol Oxidation
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper complexes featuring pyridine-triazole ligands have emerged as effective catalysts for aerobic oxidation, using molecular oxygen as the ultimate oxidant. The electronic properties of the ligand play a crucial role in modulating the catalyst's activity.
Structure-Activity Relationship
A study comparing a series of bidentate pyridine-triazole ligands in the copper-catalyzed aerobic oxidation of benzyl alcohol revealed a clear electronic effect.[7][11] The ligands varied by the substituent at the N4 position of the triazole ring: phenyl (NN′Ph), hexyl (NN′hex), and pyridyl (NN′py). Cyclic voltammetry and DFT calculations indicated that the electron-donating strength follows the order: NN′py > NN′hex ~ NN′Ph.[7] This electronic trend directly correlated with catalytic activity, with the more electron-rich NN′py ligand affording the highest product yield.[7][11]
| Ligand | Cu Complex | Yield of Benzaldehyde (%)[7] |
| NN′Ph | Cu(NN′Ph)₂(OTf)₂ | 75 |
| NN′hex | Cu(NN′hex)₂(OTf)₂ | 78 |
| NN′py | Cu(NN′py)₂(OTf)₂ | >99 |
| bpy | Cu(bpy)₂(OTf)₂ | 91 |
Reaction Conditions: Benzyl alcohol (1 mmol), Cu(OTf)₂ (5 mol%), Ligand (5 mol%), TEMPO (5 mol%), N-methylimidazole (10 mol%), Cu⁰ sheet, under O₂ atmosphere, in CH₃CN (3 mL) for 24 h at room temperature.[7]
The superior performance of the NN′py system is attributed to its ability to stabilize the catalytically active Cu(I) species, facilitating the overall catalytic cycle.[11] This demonstrates that fine-tuning the electronic environment of the copper center through ligand modification is a powerful strategy for optimizing oxidation catalysts.
Experimental Protocol: Aerobic Alcohol Oxidation
This protocol outlines a procedure for the copper-catalyzed aerobic oxidation of benzyl alcohol.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine-triazole ligand (e.g., NN′py)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxy (TEMPO)
-
N-methylimidazole (NMI)
-
Copper sheet (Cu⁰), activated by washing with dilute HCl
-
Benzyl alcohol
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask equipped with a magnetic stir bar
-
Oxygen balloon
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve Cu(OTf)₂ (0.05 mmol, 5 mol%) and the NN′py ligand (0.05 mmol, 5 mol%) in anhydrous CH₃CN (3 mL). Stir until a homogenous solution is formed.
-
Reagent Addition: To the catalyst solution, add TEMPO (0.05 mmol, 5 mol%), NMI (0.10 mmol, 10 mol%), and the activated copper sheet (2.0 cm²).
-
Substrate Addition: Add benzyl alcohol (1.0 mmol) to the reaction mixture.
-
Reaction: Purge the flask with oxygen and fit it with an oxygen-filled balloon. Stir the reaction vigorously at room temperature for 24 hours.
-
Analysis: After 24 hours, take an aliquot from the reaction mixture, filter it through a short pad of silica, and analyze by GC or ¹H NMR to determine the conversion and yield of benzaldehyde.
Navigating Challenges in C-H Functionalization
Direct C-H functionalization is a highly desirable synthetic strategy, offering an atom-economical route to complex molecules. Pyridine-triazole ligands have been explored as directing groups in palladium-catalyzed C-H activation, where the ligand is designed to position the metal catalyst proximally to a target C-H bond.
Case Study: A Shift from meta-C-H Activation to Olefination
In an effort to achieve meta-selective C-H functionalization, novel triazole-pyridine (TriPy) ligands were designed with functionalities intended to reversibly bind a substrate.[6] The goal was for the ligand to act as a traceless directing group, guiding a palladium catalyst to the desired C-H bond.
However, despite promising initial studies on substrate binding, the intended directed C-H functionalization did not occur. Instead, the catalyst system led to the unintended C-H activation of the solvent.[6] This outcome underscores a critical challenge in ligand design: achieving effective and selective direction of the catalyst to the substrate over competing pathways.
This unexpected result prompted a shift in focus, leading to the discovery that this palladium/TriPy ligand system could catalyze the C-H olefination of difluoroarenes—a typically challenging transformation.[6] This pivot highlights the serendipitous nature of catalyst development and the value of thoroughly investigating unexpected reactivity.
| Additive | Solvent | Temperature (°C) | Yield of Olefinated Product (%)[6] |
| None | Toluene | 110 | 0 |
| N-Acetyl glycine | DMF | 130 | Modest |
| Pivalic Acid | DMAc | 130 | Trace |
| Acetic Acid | Dioxane | 110 | 0 |
Reaction: Olefination of 1,4-difluorobenzene.
The study concluded with proposals for future ligand modifications to enhance their directing ability, including the introduction of electron-donating substituents to strengthen metal coordination and optimizing steric factors to stabilize key intermediates.[6]
Experimental Protocol: C-H Olefination of Difluoroarenes
This protocol is based on the optimized conditions discovered for the palladium-catalyzed olefination of 1,4-difluorobenzene.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triazole-pyridine (TriPy) ligand
-
1,4-Difluorobenzene
-
Alkene (e.g., n-butyl acrylate)
-
N-Acetyl glycine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Sealed reaction vial
Procedure:
-
Reaction Setup: To a sealed reaction vial, add Pd(OAc)₂ (5 mol%), the TriPy ligand (10 mol%), N-Acetyl glycine (20 mol%), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add 1,4-difluorobenzene (1.0 mmol), the alkene (1.2 mmol), and anhydrous DMF (2 mL).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 130 °C. Stir the mixture for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography to isolate the olefinated product.
Conclusion and Future Outlook
Pyridine-triazole based ligands represent a cornerstone of modern catalyst design, offering unparalleled modularity and tunability. Their success stems from the straightforward "click" synthesis, which allows for rapid generation of diverse ligand libraries tailored for specific applications. As demonstrated, strategic modifications to the pyridine-triazole scaffold can profoundly impact catalytic activity in cross-coupling, oxidation, and C-H functionalization reactions.
For cross-coupling , the incorporation of bulky phosphine donors on the triazole framework leads to highly active catalysts that rival commercial systems. In oxidation catalysis , tuning the electronic properties of the ligand through substitution on the triazole ring directly correlates with the catalytic efficiency of the copper center. While challenges in C-H functionalization highlight the complexities of directing group design, they also open doors to novel reactivity.
The future for pyridine-triazole ligands is bright. Continued exploration into new ligand architectures, including tridentate and chiral variants, will undoubtedly unlock new catalytic transformations and improve upon existing ones. The insights gained from structure-activity relationship studies will continue to guide the rational design of next-generation catalysts, pushing the boundaries of synthetic efficiency and enabling the development of more sustainable chemical processes.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Design and Evaluation of Triazole-Pyridine Ligands for Palladium-Catal" by Angel Mercado [digitalcommons.memphis.edu]
- 7. Pyridine–triazole ligands for copper-catalyzed aerobic alcohol oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine–triazole ligands for copper-catalyzed aerobic alcohol oxidation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA06933E [pubs.rsc.org]
A Researcher's Guide to Cross-Validation of Novel Organic Compound Synthesis: Ensuring Rigor and Reproducibility
In the fast-paced world of drug discovery and materials science, the synthesis of novel organic compounds is a cornerstone of innovation. However, the path from a promising reaction scheme to a well-characterized, reproducible molecule is fraught with potential pitfalls.[1][2] This guide provides a comprehensive framework for the cross-validation of experimental results in novel organic compound synthesis, designed for researchers, scientists, and drug development professionals. Our focus is on establishing robust, self-validating systems that ensure the scientific integrity of your work.
The imperative for meticulous characterization and validation is consistently highlighted by leading chemistry journals and organizations.[3][4][5][6] This guide will delve into the practical application of these principles, comparing and contrasting methodologies to provide a clear path toward generating trustworthy and publishable results.
The Principle of Orthogonality in Synthesis and Analysis
A core tenet of robust scientific validation is the use of orthogonal methods—techniques that rely on fundamentally different principles to measure the same property.[7][8][9] Applying this to organic synthesis, cross-validation involves not only confirming the structure and purity of the final compound through multiple analytical techniques but also, where feasible, exploring alternative synthetic routes to the target molecule. Agreement between results from orthogonal methods provides strong evidence for their accuracy and the validity of the overall findings.[7]
Part 1: The Synthetic Cross-Validation Approach
To truly validate the synthesis of a novel compound, relying on a single synthetic pathway is insufficient. An alternative, or "orthogonal," synthetic route provides a powerful method of cross-validation. If two different synthetic strategies yield a compound with identical and unequivocal characterization data, it significantly strengthens the claim of its structure and properties.
Primary Synthesis Pathway: A Hypothetical Example
Let's consider the synthesis of a novel hypothetical kinase inhibitor, "Compound X."
Scheme 1: Primary Synthetic Route (e.g., Suzuki Coupling)
-
Reaction: A Suzuki coupling reaction between a novel boronic acid and a functionalized pyridine derivative.
-
Rationale: This is a well-established, versatile, and often high-yielding cross-coupling reaction, making it a logical primary choice.[10]
-
Experimental Protocol:
-
To a solution of the boronic acid (1.0 eq) and pyridine derivative (1.1 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90°C for 12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Orthogonal Synthesis Pathway: An Alternative Approach
Scheme 2: Orthogonal Synthetic Route (e.g., Buchwald-Hartwig Amination)
-
Reaction: A Buchwald-Hartwig amination between a different set of precursors to form a key C-N bond in Compound X.
-
Rationale: This reaction relies on a different catalytic cycle and bond-forming strategy, providing a strong orthogonal comparison to the C-C bond formation in the Suzuki coupling.
-
Experimental Protocol:
-
To a solution of the aryl halide (1.0 eq) and amine (1.2 eq) in toluene, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction at 110°C for 18 hours, monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify via preparative High-Performance Liquid Chromatography (HPLC).
-
Part 2: A Multi-faceted Approach to Characterization and Purity Assessment
Once the novel compound is synthesized, a rigorous and multi-technique approach to its characterization is paramount. No single technique is sufficient to confirm both the structure and purity of a new molecule.[3][4][5]
Structural Elucidation: A Combination of Spectroscopic Techniques
The unequivocal determination of a molecule's structure relies on a synergistic combination of spectroscopic methods.[11][12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[11][16] For a new compound, both ¹H and ¹³C NMR spectra are essential.[5][17] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are often necessary to definitively assign complex structures.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[3][11][14] Fragmentation patterns can also offer clues to the molecule's structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[16][18]
-
X-ray Crystallography: When a suitable crystal can be obtained, this technique provides the absolute structure of the molecule, serving as the "gold standard" for structural determination.[13]
Purity Determination: Orthogonal Chromatographic and Physical Methods
Assessing the purity of a newly synthesized compound is as critical as determining its structure.[4][5][6] Relying on a single method can be misleading.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[19] Using different column phases and mobile phase compositions can provide orthogonal separations.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Thin-Layer Chromatography (TLC): A quick and versatile method for assessing reaction progress and purity.[19]
-
Melting Point Analysis: For crystalline solids, a sharp melting point range is a good indicator of purity.[20][21][22] A broad melting range often suggests the presence of impurities.[20]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the compound. The results should be within ±0.4% of the calculated values for a pure sample.[6]
Data Presentation: A Comparative Table
| Analytical Technique | Primary Synthesis (Suzuki) | Orthogonal Synthesis (Buchwald-Hartwig) | Acceptance Criteria |
| ¹H NMR (400 MHz, CDCl₃) | Spectra match | Spectra match | Identical chemical shifts and coupling constants |
| ¹³C NMR (100 MHz, CDCl₃) | Spectra match | Spectra match | Identical chemical shifts |
| HRMS (ESI-TOF) | m/z [M+H]⁺: 450.1234 | m/z [M+H]⁺: 450.1235 | Mass accuracy within 5 ppm of calculated value |
| HPLC Purity (254 nm) | 99.2% | 99.5% | ≥ 95% purity |
| Melting Point | 155-157 °C | 156-158 °C | Sharp melting range, consistent between batches |
| Elemental Analysis | C: 64.0%, H: 4.2%, N: 12.4% | C: 64.1%, H: 4.3%, N: 12.5% | Within ±0.4% of theoretical values |
Part 3: Visualizing the Workflow
Clear visualization of the experimental and validation workflows is crucial for understanding and replicating the process.
Experimental Workflow Diagram
Caption: Workflow for synthesis and cross-validation.
Logical Relationship of Cross-Validation
Caption: Decision-making in cross-validation.
Conclusion
The synthesis of a novel organic compound is a significant achievement, but its value is intrinsically linked to the reliability and reproducibility of the data supporting its existence and properties. By embracing a culture of rigorous cross-validation through orthogonal synthetic and analytical methods, researchers can ensure the integrity of their findings. This not only enhances the likelihood of publication in high-impact journals but also builds a solid foundation for future research and development in the scientific community.
References
- American Chemical Society. Guidelines for Characterization of Organic Compounds.
- ICDST. Guidelines for Authors. E-print archive of engineering and scientific PDF documents.
- Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Unknown. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- Royal Society of Chemistry. Experimental reporting. The Royal Society of Chemistry.
- American Chemical Society.
- TSI Journals.
- Chemistry LibreTexts.
- ResearchGate. How to determine the purity of newly synthesized organic compound?. (2018).
- Institut "Jožef Stefan".
- American Chemical Society. Author Guidelines. (2025).
- Kind, T., & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
- Save My Exams. Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. (2025).
- Wiley Analytical Science.
- Reddit. First steps on characterizing a potentially novel compound?. (2023).
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Royal Society Publishing. Characterising new chemical compounds & measuring results.
- Organic Syntheses. Instructions for Articles.
- Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024).
- Unknown.
- Pharma Growth Hub.
- PharmaGuru.
- Reddit. Common sources of mistake in organic synthesis. (2023).
- B.A. Olsen, et al. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- ResearchGate. What is meant by "orthogonal methods" in analytical chemistry?. (2014).
- ResearchGate. Identification of Important Experimental Variables in Organic Synthetic Procedures by Near-Orthogonal Experiments. (2025).
- Seta Azad.
- Alphalyse. Orthogonal method in pharmaceutical product analysis.
- ResearchGate. How can I know that my prepared organic molecules are novel (not prepared)?. (2012).
- Unknown. THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. (2023).
- JOCPR.
- ACS Publications.
- Florencio Zaragoza Dörwald. Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. (2004).
Sources
- 1. reddit.com [reddit.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dl.icdst.org [dl.icdst.org]
- 5. Author Guidelines [researcher-resources.acs.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jchps.com [jchps.com]
- 12. tsijournals.com [tsijournals.com]
- 13. izvolitve.ijs.si [izvolitve.ijs.si]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. rroij.com [rroij.com]
- 17. ACS Research Data Guidelines [researcher-resources.acs.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 21. savemyexams.com [savemyexams.com]
- 22. moravek.com [moravek.com]
Efficacy comparison of new anticancer drugs with established treatments
An Objective Guide to Efficacy Comparison of New Anticancer Drugs with Established Treatments
Introduction: The Evolving Paradigm of Cancer Therapy
The landscape of oncology is in a perpetual state of transformation. For decades, the therapeutic arsenal was dominated by cytotoxic chemotherapies—agents designed to eliminate rapidly dividing cells, a hallmark of cancer.[1] While foundational, these treatments are often accompanied by significant toxicity due to their lack of specificity for malignant cells.[2] The dawn of molecular oncology has ushered in an era of precision medicine, characterized by new-generation drugs that exploit specific molecular vulnerabilities of cancer cells.[3] These novel agents, including targeted therapies and immunotherapies, promise enhanced efficacy and improved quality of life.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides a framework for the critical evaluation and comparison of these new anticancer drugs against established standards of care. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the experimental choices and methodologies that underpin a robust efficacy comparison. We will delve into key clinical metrics, explore detailed preclinical protocols for generating comparative data, and visualize the complex biological pathways that these innovative drugs modulate.
Pillars of Clinical Efficacy Comparison
A meaningful comparison between a novel therapeutic and an established one hinges on standardized, clinically relevant endpoints. In oncology, the primary measures of efficacy are:
-
Overall Survival (OS): Considered the gold standard, OS measures the percentage of patients in a treatment group who are still alive for a period of time after they started treatment. It provides a direct measure of clinical benefit.
-
Progression-Free Survival (PFS): This endpoint measures the length of time during and after treatment that a patient lives with the disease but it does not get worse. It is a key indicator of a drug's ability to control tumor growth.
-
Objective Response Rate (ORR): ORR represents the proportion of patients whose tumor is destroyed or significantly reduced in size by a drug. It provides an early indication of a drug's antitumor activity.
-
Safety and Tolerability Profile: A comprehensive assessment of a drug's side effects (adverse events). A novel drug may offer a significant advantage even with equivalent efficacy if it demonstrates a markedly better safety profile than the established treatment.[5]
Case Study: A Paradigm Shift in Non-Small Cell Lung Cancer (NSCLC)
To illustrate the comparative process, we will examine the treatment evolution for patients with advanced or metastatic Non-Small Cell Lung Cancer (NSCLC) harboring Epidermal Growth Factor Receptor (EGFR) mutations.
-
Established Standard of Care (Historical): Platinum-Based Chemotherapy. This approach utilizes drugs like cisplatin, which act by cross-linking DNA, triggering DNA damage and inducing apoptosis in rapidly dividing cells.[2][6] Its action is systemic and not specific to cancer cells, leading to a broad range of side effects.[1]
-
Newer Agent (Targeted Therapy): Osimertinib. This is a third-generation EGFR tyrosine kinase inhibitor (TKI). It is designed to specifically target activating EGFR mutations as well as the T790M resistance mutation that often develops after treatment with earlier-generation TKIs. By blocking the ATP-binding site of the EGFR kinase domain, it inhibits downstream signaling pathways crucial for cell proliferation and survival.
-
Newer Agent (Immunotherapy): Amivantamab in Combination with Lazertinib. In 2024, the FDA approved the combination of amivantamab (a bispecific antibody targeting EGFR and MET) and lazertinib (a TKI) for first-line treatment of locally advanced or metastatic NSCLC with specific EGFR mutations.[7] This combination approach targets the tumor through multiple mechanisms.
Clinical Efficacy Data: Head-to-Head Comparison
Pivotal clinical trials provide the highest level of evidence for comparing treatments. The MARIPOSA trial, for example, directly compared the combination of amivantamab and lazertinib against osimertinib, a current standard of care.
| Metric | Amivantamab + Lazertinib | Osimertinib | Pivotal Trial |
| Median Progression-Free Survival (PFS) | 23.7 months | 16.6 months | MARIPOSA (NCT04487080)[7] |
| Hazard Ratio for Progression or Death | 0.70 (a 30% reduction in risk) | (Reference) | MARIPOSA (NCT04487080)[7] |
Table 1: Comparative efficacy data from the MARIPOSA clinical trial for first-line treatment of EGFR-mutated advanced NSCLC.
Preclinical Efficacy Assessment: A Methodological Guide
Before a new drug enters clinical trials, its efficacy must be rigorously established in preclinical models. This phase is critical for generating the foundational data that justifies human testing. The choice of models and assays is paramount and must be guided by the drug's mechanism of action.
Overall Preclinical Efficacy Workflow
The journey from a promising compound to a clinical candidate follows a structured, multi-stage validation process. This workflow ensures that only the most potent and specific candidates advance, saving time and resources.
Caption: High-level workflow for preclinical anticancer drug evaluation.
Experimental Protocol 1: In Vitro Cell Viability Assessment (XTT Assay)
Causality & Trustworthiness: To assess a compound's ability to inhibit cancer cell growth, a robust viability assay is essential. We select the XTT assay over the traditional MTT assay for several reasons. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step with organic solvents like DMSO or SDS.[8] This simplifies the protocol, reduces a source of potential error, and makes it more amenable to high-throughput screening.[8] The protocol is self-validating through the inclusion of untreated controls (baseline viability) and a positive control (a known cytotoxic agent).
Methodology:
-
Cell Seeding:
-
Culture human NSCLC cells (e.g., HCC827 for EGFR-mutant) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the test compound (e.g., Osimertinib) and the established treatment (e.g., Cisplatin) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.
-
-
XTT Reagent Preparation and Incubation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT to an orange formazan product.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm should be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits cell viability by 50%).[8]
-
Experimental Protocol 2: Apoptosis Induction Assessment (Annexin V/PI Staining)
Causality & Trustworthiness: A reduction in viability can be due to cell cycle arrest (cytostatic effect) or cell death (cytotoxic effect). To confirm that a drug is actively killing cancer cells, we must specifically measure apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[10] In late apoptosis or necrosis, the membrane loses integrity, allowing PI to enter and stain the DNA.[10] This dual-staining method, analyzed by flow cytometry, allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations, providing deep mechanistic insight.
Methodology:
-
Cell Treatment:
-
Seed 1x10⁶ cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Set up the instrument using unstained and single-stained controls to establish proper compensation and gating.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Experimental Protocol 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
Causality & Trustworthiness: While in vitro assays are crucial for initial screening, they do not replicate the complex tumor microenvironment or account for drug pharmacokinetics. Therefore, in vivo validation is a critical, non-negotiable step.[11] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunocompromised mice, is a widely used and well-validated model for assessing the efficacy of cytotoxic and targeted agents.[12][13] The use of caliper measurements for tumor volume provides a quantitative, non-invasive method to track treatment response over time.[11]
Methodology:
-
Animal Model and Cell Implantation:
-
Use female athymic nude mice, 6-8 weeks old. Allow them to acclimate for at least one week.
-
Harvest HCC827 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁷ cells/mL. Matrigel helps support initial tumor formation.
-
Subcutaneously inject 100 µL (5x10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group), ensuring the average tumor volume is similar across all groups.
-
-
Drug Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline or a specific formulation buffer) on the same schedule as the treatment groups.
-
Group 2 (Established Treatment): Administer cisplatin (e.g., 3 mg/kg, intraperitoneally, once weekly).
-
Group 3 (New Drug): Administer osimertinib (e.g., 25 mg/kg, oral gavage, once daily).
-
Treat animals for a defined period, typically 21-28 days.
-
-
Monitoring and Endpoint Analysis:
-
Continue to measure tumor volume and body weight (as a measure of toxicity) twice weekly.
-
The primary endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Mechanistic Deep Dive: Visualizing Drug Action
Understanding how a drug works is as important as knowing that it works. Targeted therapies like Osimertinib are effective because they inhibit specific nodes in signaling pathways that drive cancer growth.
Caption: EGFR signaling pathway and points of drug intervention.
This diagram illustrates the fundamental difference in mechanism. Cisplatin acts non-specifically on DNA, affecting any cell that is replicating.[6] In contrast, Osimertinib precisely targets the mutated EGFR protein, shutting down the specific signaling cascade that drives the proliferation of the cancer cells.
Conclusion and Future Perspectives
The evolution from broad-spectrum cytotoxic agents to precision oncology has transformed patient outcomes in numerous cancers.[3] As this guide demonstrates, a rigorous, multi-faceted comparison is essential to validate the clinical potential of new anticancer drugs. This process requires not only well-designed clinical trials focusing on patient-centric endpoints like OS and PFS but also a deep, mechanistic understanding derived from robust preclinical evaluation.
The future of cancer therapy lies in even greater personalization. This includes the development of novel combination therapies to overcome resistance, the identification of predictive biomarkers to better select patients who will benefit from a given treatment, and the continued exploration of innovative therapeutic modalities like antibody-drug conjugates (ADCs) and cell therapies.[14][15] The methodologies outlined herein provide a foundational framework for the scientists and researchers at the forefront of this endeavor, ensuring that the next generation of anticancer drugs is not only novel but demonstrably superior.
References
- Novel therapeutic agents in clinical trials: emerging approaches in cancer therapy - PMC. (2024).
- Tumor Models - WuXi Biology.
- Comparative Evaluation of New-Generation Anticancer Drugs for Improved Patient Outcomes - International Journal of Pharmaceutical Sciences.
- In Vivo Oncology Models for Drug Discovery. (2023).
- Automated Quantification of Apoptosis after Neoadjuvant Chemotherapy for Breast Cancer.
- Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed.
- FDA Approved Oncology Drugs 2023 - Blog. (2024).
- In Vivo Preclinical Mouse Models - Champions Oncology.
- Cancer Models - Charles River Laboratories.
- Apoptosis assay - AnnexinV PI - YouTube. (2020).
- Efficacy, safety, and cost of new anticancer drugs - PMC - NIH.
- Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. (2024).
- Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - NIH.
- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023).
- Sites and mechanisms of action of anticancer drugs. Drugs exert their... - ResearchGate.
- Novel Therapies in Cancer: Trials and Tribulations - AACR Journals.
- Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays - Benchchem.
- A Comprehensive Overview of US-FDA-Approved Anticancer Drugs and Biologics in 2023: An Observational Study - PubMed Central. (2025).
- New Mechanisms for Anti-Cancer Drugs | Frontiers Research Topic.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
- Oncology Drugs Approved by the FDA in August 2024.
- Novel Therapeutics - Oxford Cancer.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH.
- Determination of apoptosis in cells after drug treatments. Treatments:... - ResearchGate.
- Novel Therapies - ACCC Cancer.
- A Look Back: Novel FDA Approvals in Oncology, 2024.
- Cancer Treatment: Types, Options and Goals. (2022).
- Oncology (Cancer)/Hematologic Malignancies Approval Notifications - FDA.
- Editorial: New mechanisms for anti-cancer drugs - PMC - NIH. (2024).
- Novel Therapeutics Clinic - Cleveland Clinic.
- Introduction to XTT assays for cell-viability assessment - Abcam.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem.
- New cancer drug boosts effectiveness of chemotherapy – even in resistant tumours. (2025).
- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences.
- MTT assay protocol | Abcam.
- Treatment by cancer type | Cancer Research UK.
- Cancer Treatment: Types, Options & What To Expect - Cleveland Clinic.
- Guidelines for clinical evaluation of anti‐cancer drugs - PMC - NIH.
- Antitumor Efficacy Testing in Rodents - PMC - NIH.
- 4 Types of Treatment for Cancer at KCUC | Kansas City Urology Care. (2022).
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022).
- Types of Cancer Treatment - NCI.
- Advancements and limitations in traditional anti-cancer therapies: a comprehensive review of surgery, chemotherapy, radiation therapy, and hormonal therapy - NIH. (2025).
- 10 Most Promising Cancer Drugs in 2024: What Patients Need to Know - Oncodaily. (2024).
Sources
- 1. cancercenter.com [cancercenter.com]
- 2. Advancements and limitations in traditional anti-cancer therapies: a comprehensive review of surgery, chemotherapy, radiation therapy, and hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Efficacy, safety, and cost of new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ijpbs.com [ijpbs.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Novel therapeutic agents in clinical trials: emerging approaches in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Editorial: New mechanisms for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of Quinoline Compound Bioactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Imperative of Independent Verification
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1][4][5] Many quinoline-based molecules have progressed into clinically approved drugs, particularly as kinase inhibitors in oncology.[6]
However, the journey from a promising "hit" in a high-throughput screen to a validated lead compound is fraught with challenges, chief among them being the rigorous and unbiased verification of its biological activity. Initial screening data can be misleading due to a variety of factors, including compound promiscuity, assay artifacts, or differences in experimental conditions. Therefore, independent verification using a multi-pronged, logical approach is not just a best practice; it is a critical necessity for ensuring the integrity of preclinical data and making sound decisions in drug development.
This guide provides a structured, experience-driven framework for the independent verification of a quinoline compound's biological activity. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice. As a case study, we will focus on the verification of a quinoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor, comparing it to a known first-generation alternative.
Case Study: Verifying a Quinoline-Based EGFR Tyrosine Kinase Inhibitor (TKI)
For this guide, we will use Lapatinib , a quinoline-based dual tyrosine kinase inhibitor of both EGFR (ErbB1) and HER2 (ErbB2), as our primary compound of interest.[7][8] As a comparator, we will use Gefitinib , a first-generation anilinoquinazoline-based inhibitor highly selective for EGFR.[9][10] This comparison allows us to illustrate how to confirm not only the primary mechanism of action but also the target selectivity profile.
Mechanism of Action & Targeted Signaling Pathway
Both Lapatinib and Gefitinib are ATP-competitive inhibitors that target the intracellular tyrosine kinase domain of EGFR.[7][9] Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which drive cell proliferation and survival.[7][11] By blocking the ATP-binding site, these inhibitors prevent this initial phosphorylation step, effectively shutting down the signaling cascade.[8][9]
Caption: EGFR/HER2 signaling pathway and points of TKI inhibition.
A Self-Validating Experimental Workflow for Bioactivity Verification
The core principle of trustworthy verification is to build a logical, self-validating experimental cascade. We start with a cell-free, target-specific assay and progressively move to more complex cellular systems to confirm the compound's mechanism of action and its phenotypic consequence.
Caption: A three-step workflow for independent bioactivity verification.
Step 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)
Expertise & Causality: The first step is to confirm direct engagement with the purified target enzyme, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, off-target effects). This biochemical assay measures the compound's ability to inhibit the kinase's enzymatic activity—the phosphorylation of a substrate. A significant result here provides the foundational evidence that your compound interacts with the intended target.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a common commercial luminescent assay that measures ADP production, a direct product of kinase activity.
-
Reagent Preparation: Prepare kinase buffer, the specific recombinant human EGFR and HER2 enzymes, the appropriate substrate (e.g., poly(Glu,Tyr) 4:1), and ATP according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of Lapatinib and Gefitinib in kinase buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold dilutions. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix (enzyme, substrate, buffer) to 5 µL of the diluted compounds.
-
Initiation: Add 10 µL of ATP solution to start the reaction. Incubate at room temperature for 60 minutes.
-
Termination & ADP Detection: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the inhibition curve against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data (Illustrative)
| Compound | Target Kinase | Reported IC50 (nM) |
| Lapatinib | EGFR | ~10 |
| HER2 | ~13 | |
| Gefitinib | EGFR | ~30-70 |
| HER2 | >10,000 |
Data synthesized from publicly available literature for illustrative purposes.
Trustworthiness: The results from this assay should clearly distinguish Lapatinib's dual inhibitory profile from Gefitinib's EGFR-selective profile. A low nanomolar IC50 value for Lapatinib against both EGFR and HER2, contrasted with Gefitinib's potent EGFR inhibition and weak HER2 inhibition, would constitute the first pillar of verification.
Step 2: Cell-Based Proliferation Assay (Cellular Efficacy)
Expertise & Causality: After confirming biochemical potency, the next logical step is to determine if the compound can inhibit the proliferation of cancer cells whose growth is dependent on the target kinase.[12][13][14] This assay integrates multiple factors: cell permeability, stability in culture media, and the ability to engage the target within the intracellular environment to produce a phenotypic effect. We choose cell lines with well-characterized receptor expression levels. For this comparison, A431 (high EGFR expression) and SK-BR-3 (high HER2 expression) are excellent models.
Detailed Protocol: MTT Proliferation Assay
The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondria.[13][15]
-
Cell Seeding: Seed A431 and SK-BR-3 cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, remove the old media and add fresh media containing serial dilutions of Lapatinib and Gefitinib (e.g., from 10 µM down to 1 pM). Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the inhibition curve and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Comparative Data (Illustrative)
| Compound | Cell Line (Primary Target) | Reported GI50 (nM) |
| Lapatinib | A431 (EGFR) | ~150-300 |
| SK-BR-3 (HER2) | ~50-100 | |
| Gefitinib | A431 (EGFR) | ~100-200 |
| SK-BR-3 (HER2) | >10,000 |
Data synthesized from publicly available literature for illustrative purposes.
Trustworthiness: The cellular data should logically follow the biochemical data. Lapatinib is expected to be potent against both cell lines, while Gefitinib should only show high potency against the EGFR-dependent A431 cells.[8] This result validates that the biochemical activity translates to a specific anti-proliferative effect in target-relevant cell models.
Step 3: Western Blot Analysis (On-Target Mechanism Validation)
Expertise & Causality: This is the crucial validation step that connects the biochemical activity (Step 1) with the cellular phenotype (Step 2). A western blot allows us to visualize the phosphorylation status of the target receptor and key downstream signaling proteins. If the compound is truly working on-target, we should see a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors like ERK and Akt.[16] This provides direct evidence of target engagement and pathway modulation inside the cell.
Detailed Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment: Seed A431 cells in 6-well plates. When they reach ~80% confluency, serum-starve them overnight.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of Lapatinib or Gefitinib (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like GAPDH or β-actin.
Trustworthiness & Expected Outcome: The western blot results should show a strong band for p-EGFR in the EGF-stimulated, DMSO-treated lane. In the lanes treated with Lapatinib and Gefitinib, the intensity of this p-EGFR band should decrease in a dose-dependent manner. This visual evidence provides definitive proof that the anti-proliferative effect observed in the MTT assay is a direct consequence of the compound inhibiting the target kinase. This final step solidifies the entire verification process, creating a cohesive and trustworthy data package.
Conclusion
The independent verification of a compound's biological activity is a systematic process of building a logical and evidence-based argument. By progressing from a simple, direct biochemical assay to more complex, phenotypically-relevant cellular models, and finally validating the on-target mechanism of action, researchers can establish a high degree of confidence in their findings. This multi-faceted approach, grounded in scientific causality, ensures the integrity of preclinical data and provides a solid foundation for advancing promising quinoline-based compounds in the drug discovery pipeline.
References
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). Available at: [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. Available at: [Link]
-
How to test the anticancer efficacy of a plant extract. Altogen Labs. Available at: [Link]
-
Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... ResearchGate. Available at: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. Available at: [Link]
-
What is the mechanism of Lapatinib Ditosylate Hydrate? Patsnap Synapse. Available at: [Link]
-
What is the most simplest and most available tests for Anti-cancer properties of plant phytochemicals? ResearchGate. Available at: [Link]
-
Bioassays for anticancer activities. PubMed. Available at: [Link]
-
Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK. National Institutes of Health (NIH). Available at: [Link]
-
Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL. BMC Cancer. Available at: [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Annals of Translational Medicine. Available at: [Link]
-
Some examples of quinoline-based approved drugs. ResearchGate. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
-
Quinazoline based EGFR-TK-selective inhibitors, gefitinib, erlotinib and afatinib. ResearchGate. Available at: [Link]
-
Examples of quinoline based antimalarial drugs. ResearchGate. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Investigating biological activity spectrum for novel quinoline analogues. PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]
-
(PDF) Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Optimization of Gefitinib Analogues with Potent Anticancer Activity. ResearchGate. Available at: [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 8. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Verdict: A Guide to Structural Confirmation of Organic Compounds through Alternative Synthesis
Introduction: Beyond the Spectrum – The Unimpeachable Proof of Synthesis
In the realm of organic chemistry, particularly in the fields of natural product discovery and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for initial structure elucidation, they are not infallible.[1][2] Complex stereochemical arrangements, subtle constitutional isomers, or unforeseen molecular rearrangements can lead to plausible, yet incorrect, structural assignments. This guide explores the definitive method for structural validation: confirmation through alternative, unambiguous chemical synthesis.
Total synthesis serves as the ultimate arbiter in structural disputes.[1] By constructing a target molecule from simple, known starting materials through a series of well-understood, stereocontrolled reactions, chemists can create an authentic reference compound. If the spectroscopic data and physical properties of the synthesized molecule are identical to those of the isolated natural product, the proposed structure is confirmed. Conversely, a mismatch provides unequivocal evidence of an initial misassignment, compelling a structural revision.[1][2]
This guide will provide researchers, scientists, and drug development professionals with a comparative analysis of two real-world case studies where total synthesis was instrumental in correcting the structures of complex natural products. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols for key transformations, and present the compelling data that led to the revised structural assignments.
The Workflow of Structural Verification by Synthesis
The process of confirming or revising a proposed molecular structure through synthesis follows a logical and rigorous workflow. The primary goal is to prepare the proposed structure via a route that leaves no ambiguity about the connectivity and stereochemistry of the final product.
Caption: General workflow for structural confirmation via total synthesis.
Case Study 1: The Stereochemical Reassignment of Monocillin VII
Background: In 2017, Xu et al. isolated a new resorcylic acid lactone, monocillin VII, from a Paecilomyces species.[3] Based on extensive NMR analysis, they proposed a structure featuring a 12-membered macrolactone with a specific absolute configuration at the C10' stereocenter.
The Synthetic Challenge and an Unexpected Outcome: In 2019, the research group of Debendra K. Mohapatra reported the first asymmetric total synthesis of the proposed structure of monocillin VII.[1][4] Their strategy relied on a convergent approach, bringing together two key fragments via a Sonogashira coupling, followed by a clever macrolactonization. However, upon completion of the synthesis, a critical discrepancy emerged: the spectroscopic data of the synthesized molecule did not match the data reported for the natural product.[1][4]
Comparative Data Analysis:
| Data Point | Natural Monocillin VII (Xu et al.) | Synthesized Proposed Structure (Mohapatra et al.) | Synthesized 10'S-Epimer (Mohapatra et al.) |
| Optical Rotation | [-10.5 (c 0.1, MeOH)] | [+45.2 (c 0.2, CHCl3)] | [-11.8 (c 0.1, CHCl3)] |
| ¹H NMR (δ, ppm) | Selected Signals Differed | Mismatch with Natural | Good Agreement |
| ¹³C NMR (δ, ppm) | Selected Signals Differed | Mismatch with Natural | Good Agreement |
This table summarizes the key discrepancies that led to the structural revision. The full comparative NMR data can be found in the supporting information of the publication by Mohapatra et al.[1]
This stark difference, particularly in the sign of the optical rotation, strongly suggested an error in the assignment of one or more stereocenters. The Mohapatra group hypothesized that the absolute configuration at the C10' position was likely incorrect. To test this, they synthesized the C10'-epimer.[1] Gratifyingly, the analytical data for this newly synthesized isomer were in excellent agreement with those of the natural monocillin VII.[1][4] This provided definitive proof that the true structure of monocillin VII possessed the (S)-configuration at the C10' methyl group, opposite to the originally proposed (R)-configuration.
Synthetic Strategy and Key Protocols: Monocillin VII
The successful synthesis hinged on two critical transformations: a Sonogashira coupling to unite the two main fragments and a De Brabander macrolactonization to form the 12-membered ring.
Caption: Synthetic pathway for the revised structure of Monocillin VII.
Experimental Protocol 1: Sonogashira Coupling
-
Rationale: The Sonogashira coupling is a highly reliable and efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[5][6] Its tolerance for a wide range of functional groups makes it ideal for late-stage fragment coupling in complex natural product synthesis. The use of a palladium catalyst and a copper(I) co-catalyst under basic conditions facilitates the reaction cycle.[5][6]
-
Step-by-Step Methodology:
-
To a solution of the aryl iodide fragment (1.0 equiv) and the terminal alkyne fragment (1.2 equiv) in anhydrous triethylamine (Et₃N), add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.10 equiv).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Stir the reaction at room temperature under an argon atmosphere and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
-
Experimental Protocol 2: De Brabander Macrolactonization
-
Rationale: Macrolactonization of linear precursors containing a rigid element like an alkyne can be challenging due to entropic factors. The De Brabander modification involves the formation of an alkyne-dicobalt hexacarbonyl complex. This complexation bends the normally linear alkyne to an angle of approximately 140°, which acts as a "temporary conformational lock," pre-organizing the molecule for cyclization and facilitating the ring-closing step.[1][4]
-
Step-by-Step Methodology:
-
To a solution of the seco-acid (1.0 equiv) in CH₂Cl₂ at 0 °C, add dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until the formation of the alkyne-dicobalt complex is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude complex in a 1:1 mixture of toluene and THF and add the solution via syringe pump over several hours to a refluxing solution of Dess-Martin periodinane (DMP) (1.5 equiv) and pyridine (10 equiv) in toluene.
-
After the addition is complete, continue to reflux for an additional hour.
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the macrolactone.
-
Case Study 2: The Absolute Configuration of Citrafungin A
Background: Citrafungin A is a fungal metabolite that exhibits interesting biological activity. Its structure was initially proposed and even synthesized by several research groups. However, a persistent issue clouded these early efforts: the optical rotation of the synthesized material was equal in magnitude but opposite in sign to that of the natural product.[7] This is a classic indicator of a misassigned absolute configuration, meaning the synthesized molecule was the enantiomer of the natural one.
The Synthetic Solution: In 2019, the group of Mark A. Rizzacasa reported a stereoselective total synthesis that unequivocally established the correct absolute configuration of citrafungin A.[2][7][8] Their synthetic design allowed for the unambiguous construction of the molecule with the opposite stereochemistry to that which had been previously synthesized.
Comparative Data Analysis:
| Data Point | Natural Citrafungin A | Previously Synthesized Enantiomer | Rizzacasa's Synthesized Citrafungin A |
| Optical Rotation | [+16.0 (c 1.0, MeOH)] | [-15.8 (c 0.95, MeOH)] | [+15.9 (c 0.6, MeOH)] |
The data clearly shows that Rizzacasa's synthesis produced the correct enantiomer, matching the natural product's optical properties.[7]
The synthesis by Rizzacasa and colleagues provided a sample with an optical rotation that matched the natural product, thereby correcting the long-standing ambiguity surrounding the absolute stereochemistry of citrafungin A.[2][7]
Synthetic Strategy and Key Protocols: Citrafungin A
The Rizzacasa synthesis featured an elegant cascade reaction to construct the core of the molecule and a highly stereoselective addition to set a key stereocenter.
Caption: Synthetic pathway for the revised structure of Citrafungin A.
Experimental Protocol 3: Oxa-Michael/Cyclobutanone Ring-Opening Cascade
-
Rationale: This powerful cascade reaction rapidly builds molecular complexity.[2] It begins with a conjugate addition (oxa-Michael) of an alcohol to the electron-deficient cyclobutene. The resulting enolate then triggers a ring-opening of the strained cyclobutanone, driven by the release of ring strain. This sequence efficiently forms the core alkyl citrate structure in a single, stereocontrolled operation.
-
Step-by-Step Methodology:
-
To a solution of the chiral alcohol (1.0 equiv) in anhydrous THF at -78 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) dropwise.
-
Stir the resulting alkoxide solution at -78 °C for 30 minutes.
-
Add a solution of the cyclobutene diester (1.2 equiv) in THF dropwise.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography to yield the alkyl citrate core.
-
Experimental Protocol 4: Asymmetric Vinylzinc Addition
-
Rationale: The creation of chiral secondary alcohols is a fundamental transformation in organic synthesis. The asymmetric addition of an organometallic reagent, such as a vinylzinc species, to an aldehyde is a reliable method for achieving this.[9][10] The use of a chiral ligand, in this case, a derivative of a chiral amino alcohol, creates a chiral environment around the zinc atom, directing the vinyl group to attack one face of the aldehyde preferentially, thus inducing high enantioselectivity.[9][10]
-
Step-by-Step Methodology:
-
To a solution of the chiral ligand (e.g., (-)-N-methylephedrine) (0.2 equiv) in anhydrous toluene, add diethylzinc (Et₂Zn) (2.0 equiv) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add vinylmagnesium bromide (2.0 equiv) and stir for an additional 1 hour to form the vinylzinc reagent in situ.
-
Cool the reaction mixture to -20 °C and add a solution of the aldehyde intermediate (1.0 equiv) in toluene dropwise.
-
Stir the reaction at -20 °C until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction carefully at -20 °C with saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude allylic alcohol by flash column chromatography.
-
Conclusion: The Indispensable Role of Synthesis in Modern Chemistry
The cases of monocillin VII and citrafungin A serve as compelling reminders of the limitations of relying solely on spectroscopic data for the structural elucidation of complex molecules. While indispensable for initial characterization, these methods can sometimes lead to ambiguous or incorrect assignments. Total synthesis, through its logical and step-wise construction of molecules with defined connectivity and stereochemistry, provides the ultimate and unambiguous confirmation of structure.[1][2]
For researchers in natural products chemistry and drug development, the message is clear: the synthesis of a proposed structure or its plausible alternatives is not merely an academic exercise but a critical component of the validation process. It ensures the integrity of the science, prevents the pursuit of incorrect biological targets, and solidifies the foundation upon which further research is built. The protocols and strategies outlined in this guide demonstrate the power and elegance of synthetic chemistry in providing the final, decisive word in structural assignment.
References
-
Mohapatra, D. K., et al. (2019). Total Synthesis and Structural Revision of Monocillin VII. Organic Letters, 21(15), 5952–5956. [Link]
-
Rizzacasa, M. A., et al. (2019). Total Synthesis and Stereochemical Reassignment of Citrafungin A. Organic Letters, 21(23), 9663–9666. [Link]
-
Chen, Z., et al. (2019). Total Synthesis and Stereochemical Reassignment of Citrafungin A. Find an Expert - The University of Melbourne. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
-
ChemistryViews. (2019). Total Synthesis of Monocillin VII Disproves Proposed Structure. [Link]
-
Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes. [Link]
-
ChemistryViews. (2019). Total Synthesis and Corrected Structure of Citrafungin A. [Link]
-
Xu, L., et al. (2017). Antifungal and Cytotoxic β-Resorcylic Acid Lactones from a Paecilomyces Species. Journal of Natural Products, 80(8), 2215–2223. [Link]
-
Barrett, A. G. M., et al. (2008). Total Synthesis of Citrafungin A. The Journal of Organic Chemistry, 73(24), 9692–9697. [Link]
-
Pu, L., et al. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1536. [Link]
-
Rizzacasa, M. A., et al. (2019). Total Synthesis and Stereochemical Reassignment of Citrafungin A. Organic Letters. [Link]
-
iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. [Link]
-
Grokipedia. (n.d.). Asymmetric addition of alkenylmetals to aldehydes. [Link]
-
Liao, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
-
Wikipedia. (n.d.). Asymmetric addition of alkenylmetals to aldehydes. [Link]
Sources
- 1. Total Synthesis and Structural Revision of Monocillin VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Stereochemical Reassignment of Citrafungin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Monocillin VII Disproves Proposed Structure - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective addition of vinylzinc reagents to aldehydes catalyzed by modular ligands derived from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 10. Asymmetric addition of alkenylmetals to aldehydes - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activities of Pyridine-Triazole Isomers for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the biological activities of pyridine-triazole isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing data from multiple studies, we explore how isomeric variations in the triazole ring and its linkage to the pyridine moiety influence a spectrum of biological effects, from anticancer and antimicrobial to specific enzyme inhibition. This document is designed to be a practical resource, grounding its claims in experimental data and providing detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyridine-Triazole Scaffolds in Medicinal Chemistry
The fusion of pyridine and triazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Pyridine, a fundamental nitrogen-containing heterocycle, is a common pharmacophore in drug design due to its unique electronic properties and ability to engage in hydrogen bonding.[2] Triazoles, five-membered heterocyclic rings with three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[3] These rings are lauded for their metabolic stability and capacity to act as linkers or pharmacophores, enhancing interactions with biological targets.[2][3]
The combination of these two moieties into pyridine-triazole hybrids has yielded compounds with a broad spectrum of biological activities.[1] However, the specific arrangement of atoms—the isomerism—plays a critical role in determining the potency, selectivity, and overall pharmacological profile of these molecules. Understanding the structure-activity relationships (SAR) of these isomers is paramount for the rational design of novel therapeutics. This guide will delve into a comparative analysis of these isomers, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Comparative Analysis of Biological Activities
The biological activity of pyridine-triazole compounds is profoundly influenced by their isomeric form. This section compares the efficacy of 1,2,3- and 1,2,4-triazole isomers, as well as positional isomers, across key therapeutic areas.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole-pyridine hybrids have demonstrated significant potential as anticancer agents, though their mechanisms and potency can differ.[4][5]
1,2,3-Triazole Derivatives: These isomers are often synthesized via "click chemistry" and have been identified as potent inhibitors of various cancer-related targets. For instance, certain 1,2,3-triazole-containing pyridine derivatives show strong inhibitory activity against cancer cell lines like A549 (lung), HeLa (cervical), and MCF-7 (breast).[6] Some of these compounds have been found to inhibit microtubule assembly, leading to cell cycle arrest at the G2/M phase and inducing apoptosis.[5]
1,2,4-Triazole Derivatives: This isomeric class also exhibits a wide range of anticancer activities.[4][7] Studies have shown that 1,2,4-triazole-pyridine hybrids can act as dihydrofolate reductase (DHFR) inhibitors or c-Met inhibitors, crucial targets in cancer therapy.[6][8] The cytotoxic effect of some 1,2,4-triazole derivatives has been demonstrated to be dose-dependent, with IC50 values in the micromolar range against cell lines such as murine melanoma (B16F10) and human colon adenocarcinoma (HT29).[4][9][10]
The following table summarizes the in vitro anticancer activity of representative pyridine-triazole isomers against various cancer cell lines.
| Compound Class | Isomer Type | Target Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Pyridineamide Derivative | 1,2,3-Triazole | A549 (Lung) | 3.22 | c-Met Inhibition | [6] |
| Pyridineamide Derivative | 1,2,3-Triazole | HeLa (Cervical) | 4.33 | c-Met Inhibition | [6] |
| Pyridineamide Derivative | 1,2,3-Triazole | MCF-7 (Breast) | 5.82 | c-Met Inhibition | [6] |
| Triazolo-Thiadiazole-Pyridine | 1,2,4-Triazole | MCF-7 (Breast) | 110.4 (µg/ml) | DNA Damage | [9] |
| Pyridine-Triazole Hybrid | 1,2,4-Triazole | B16F10 (Melanoma) | 41.12 - 61.11 | Not Specified | [4][7] |
| Pyridine-Triazole Hybrid | 1,2,3-Triazole | A549 (Lung) | 1.023 - 23.61 | Microtubule Assembly Inhibition | [5] |
Expert Insight: The choice of the triazole isomer can significantly impact the synthetic route and the final compound's three-dimensional structure, which in turn affects its binding affinity to specific biological targets. While both isomers are effective, the 1,2,3-triazole scaffold, often accessed via copper-catalyzed azide-alkyne cycloaddition, offers a more direct and versatile synthetic handle for creating diverse libraries of compounds for screening.
Antimicrobial Properties: Broad-Spectrum Efficacy
Pyridine-triazole derivatives have emerged as promising candidates in the fight against microbial resistance, demonstrating activity against a range of bacteria and fungi.[2][11]
Antibacterial Activity: Schiff base hybrids of 1,2,4-triazole-pyridine have shown promising results against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like methotrexate.[8] The mechanism of action is often attributed to the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[8] Some derivatives have demonstrated potent activity against strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium luteum.[11]
Antifungal Activity: The antifungal potential of these compounds is also noteworthy. Certain 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their antifungal effects.[9] Additionally, some hydrazone derivatives bearing the pyridine-1,2,4-triazole-3-thione scaffold have shown exceptionally high activity against fungi like Candida tenuis and Aspergillus niger.[11]
The following table provides a comparative overview of the antimicrobial activity of selected pyridine-triazole derivatives.
| Compound Class | Isomer Type | Target Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Schiff Base Hybrid | 1,2,4-Triazole | Gram-positive & Gram-negative bacteria | 5.5 - 13 mm Zone of Inhibition | [8] |
| Hydrazone Derivative | 1,2,4-Triazole | Candida tenuis | 0.9 µg/mL (MIC) | [11] |
| Hydrazone Derivative | 1,2,4-Triazole | Mycobacterium luteum | 3.9 µg/mL (MIC) | [11] |
| Thiazolyl Triazole Derivative | 1,2,4-Triazole | Various bacteria and fungi | Activity reported, specific values vary | [12] |
Expert Insight: The antimicrobial activity is often enhanced by the presence of a thione or thiol group on the triazole ring, which can chelate with metal ions essential for microbial enzyme function. The lipophilicity of the substituents on the pyridine and triazole rings also plays a crucial role in the compound's ability to penetrate microbial cell walls.
Enzyme Inhibition: A Targeted Approach
The pyridine-triazole scaffold is a versatile template for designing specific enzyme inhibitors.[13] The isomeric form of the triazole ring can influence the binding mode and selectivity of these inhibitors.
Kinase Inhibition: Pyridine-1,2,3-triazole hybrids have been identified as potent inhibitors of PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation.[14] Kinetic studies have revealed that these compounds can act as both competitive and non-competitive inhibitors of the enzyme.[14]
Carbonic Anhydrase Inhibition: Coumarins and sulfonamides containing a triazolyl pyridine moiety have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms.[15] Notably, certain 1,2,3-triazole derivatives have shown potent and selective inhibition of tumor-associated isoforms hCA IX and hCA XII in the nanomolar range.[15]
Other Enzymes: Pyridine-1,2,4-triazole derivatives have been reported as inhibitors of dihydrofolate reductase (DHFR) and cytochrome P450 (CYP) enzymes.[8][13] Additionally, pyridyl-triazole carboxylates have been identified as a new class of inhibitors for the acetyltransferase KAT2A.[16]
The following diagram illustrates the various biological targets of pyridine-triazole isomers.
Caption: Biological targets of pyridine-triazole isomers.
Structure-Activity Relationship (SAR) Insights
The biological profile of pyridine-triazole compounds is governed by several structural features:
-
Triazole Isomer: The arrangement of nitrogen atoms in the triazole ring (1,2,3- vs. 1,2,4-) dictates the molecule's hydrogen bonding capacity, dipole moment, and overall geometry, influencing its interaction with target proteins.[3][17]
-
Linkage Position on Pyridine Ring: The point of attachment of the triazole moiety to the pyridine ring (e.g., 2-, 3-, or 4-position) affects the molecule's overall conformation and electronic properties.
-
Substituents: The nature and position of substituents on both the pyridine and triazole rings are critical for modulating activity, selectivity, and pharmacokinetic properties. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the biological activity.
The following diagram illustrates the key structural elements influencing the biological activity of pyridine-triazole isomers.
Caption: Key SAR factors for pyridine-triazole isomers.
Experimental Protocols: Ensuring Methodological Rigor
To ensure the reliability and reproducibility of the findings discussed, it is essential to follow standardized and well-validated experimental protocols. Below is a detailed methodology for the MTT assay, a common method for assessing the in vitro anticancer activity of novel compounds.[4][7]
Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of pyridine-triazole isomers on cancer cell lines and calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (pyridine-triazole isomers) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Culture the desired cancer cell line to about 80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. b. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). c. Incubate the plate for another 24-72 hours (the incubation time should be optimized for each cell line).
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: a. After incubation, carefully remove the medium from each well. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Determine the IC50 value from the dose-response curve using non-linear regression analysis.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The comparative analysis of pyridine-triazole isomers reveals a rich and complex landscape of biological activities. The choice of the triazole isomer (1,2,3- vs. 1,2,4-) and its substitution pattern are critical determinants of the resulting compound's anticancer, antimicrobial, and enzyme-inhibiting properties. While both isomeric classes have yielded promising lead compounds, further research is needed to fully elucidate the nuanced structure-activity relationships.
Future efforts in this field should focus on:
-
Direct Comparative Studies: Designing studies that directly compare the biological activities of a series of pyridine-triazole isomers where only the triazole ring or its linkage position is varied.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of the most potent isomers to assess their drug-likeness.
-
In Vivo Studies: Testing the efficacy and safety of lead compounds in animal models of disease.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of pyridine-triazole isomers and accelerate the discovery of novel and potent therapeutic agents.
References
-
Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. (2024). SciSpace. Retrieved from [Link]
-
Synthesis, molecular modeling, and biological evaluation of 1,2,4-triazole derivatives containing pyridine as potential anti-tumor agents. (n.d.). Scilit. Retrieved from [Link]
-
Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. (2024). Oriental Journal of Chemistry. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved from [Link]
-
Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Characterization, Molecular Modeling, and Biological Evaluation of 1,2,4‐Triazole‐pyridine Hybrids as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). Portal de Revistas da USP. Retrieved from [Link]
-
Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. (2021). MDPI. Retrieved from [Link]
-
Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. (2022). iris.unina.it. Retrieved from [Link]
-
Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2024). PubMed. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved from [Link]
-
Chemical structures of 1,2,3-triazole–containing pyridine derivatives 35–42. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2024). ResearchGate. Retrieved from [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]
- 2. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amhsr.org [amhsr.org]
- 10. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 11. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revistas.usp.br [revistas.usp.br]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. iris.unina.it [iris.unina.it]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and utilization of novel heterocyclic compounds are paramount. Among these, 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine stands as a molecule of interest, offering a scaffold for the creation of potentially therapeutic agents. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the exploration of this compound's potential is not overshadowed by avoidable laboratory incidents.
Core Hazard Assessment: Learning from Analogs
Safety data sheets for analogous compounds, such as 3-Bromo-1H-pyrazolo[3,4-b]pyridine and 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, consistently highlight several key hazards. These compounds are typically classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They are also known to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[1][2] The pyridine and triazole moieties, common in biologically active molecules, can also present their own toxicological profiles to consider.
Table 1: Summary of Potential Hazards Based on Analogous Compounds
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine. The following table outlines the minimum recommended PPE, with the understanding that a site-specific risk assessment may warrant additional measures.
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as the compound is likely to be harmful upon dermal absorption and cause skin irritation.[1][2] |
| Body | Laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or vapors, which may be harmful and cause respiratory irritation.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical within the laboratory is essential for maintaining a safe working environment.
Receipt and Storage
Upon receiving 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, it is imperative to:
-
Inspect: Check the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] Halogenated compounds should be segregated from flammable solvents.[4][5]
Caption: Workflow for the safe receipt and storage of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine.
Handling and Use
All manipulations of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: If working with a solid, weigh the compound in the fume hood. Use a draft shield if necessary to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood.
-
Post-Handling: After use, tightly seal the container and return it to its designated storage location.
-
Decontamination: Clean the work area thoroughly. Remove and dispose of gloves properly. Wash hands with soap and water.[2]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.[1]
Caption: Emergency response flowchart for accidental exposure.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine and its waste is crucial to prevent environmental contamination. As a brominated organic compound, it should be treated as hazardous waste.
Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Distinguish between solid and liquid waste, and do not mix with incompatible waste streams. Halogenated waste should be kept separate from non-halogenated organic waste.[4]
-
Container Management: Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal facility.[6] Incineration at high temperatures in a facility equipped with appropriate emission controls is a common and effective method for the destruction of brominated organic compounds.[6] Neutralization using reducing agents like sodium bisulfite or sodium thiosulfate can convert bromine to less harmful bromide ions, but this should be carried out by trained personnel.[6]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, fostering innovation while prioritizing the well-being of laboratory personnel and the protection of the environment.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December).
- Apollo Scientific. (2017, July 10). Safety Data Sheet: 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE.
- J.T. Baker. (2011, August 29).
- CP Lab Safety. 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, 95% Purity, C7H5BrN4, 1 gram.
- Anichem. 2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE.
- Chemtalk.
- ChemicalBook. 2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE | 550363-95-6.
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.
- Echemi. 5-BROMO-2-(4H-1,2,4-TRIAZOL-4-YL)
- National Center for Biotechnology Information. 4-(4-bromo-1H-1,2,3-triazol-1-yl)pyridine.
- National Center for Biotechnology Information. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone.
- University College Cork.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
- PubMed.
- New York State Department of Environmental Conservation. (2016, April 7).
- ChemicalBook. Pyridine, 3-bromo-5-(2H-1,2,3-triazol-2-yl)- | 1354217-83-6.
- University of Colorado Colorado Springs.
- University of Waterloo. (2023, May 1). Chemical Storage Fact Sheet.
- Massachusetts Institute of Technology Environmental Health & Safety. Chemicals.
- ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
